molecular formula C22H24N6O8S2 B8180308 Ceftazidine

Ceftazidine

Cat. No.: B8180308
M. Wt: 564.6 g/mol
InChI Key: GCZOCVAKBHTGOL-ROMZVAKDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ceftazidine is a semisynthetic, beta-lactam antibiotic belonging to the cephalosporin class, known for its broad-spectrum bactericidal activity . Its primary mechanism of action involves the inhibition of bacterial cell wall synthesis. It achieves this by binding to penicillin-binding proteins (PBPs), which are essential enzymes for the formation of peptidoglycan, a key structural component of the bacterial cell wall. This action leads to the disruption of cell wall integrity and ultimately results in the death of susceptible bacteria . This compound is of significant value in microbiological and pharmaceutical research. This compound exhibits stability against many clinically important beta-lactamases, both plasmid and chromosomally mediated, making it a critical tool for studying antibiotic resistance mechanisms . It is highly active against a wide range of Gram-negative organisms, including Pseudomonas aeruginosa , making it a reagent of interest in the development of novel antibacterial agents and the study of difficult-to-treat infections . In a research context, high-purity this compound and its related impurities, such as Formyl this compound (CAS 1301254-49-8), are used as reference standards for analytical method development, method validation, and quality control during the commercial production of pharmaceutical products . The product is supplied as a high-purity chemical for research applications. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydroxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N6O7S2.H2O/c1-22(2,20(33)34)35-26-13(12-10-37-21(23)24-12)16(29)25-14-17(30)28-15(19(31)32)11(9-36-18(14)28)8-27-6-4-3-5-7-27;/h3-7,10,14,18H,8-9H2,1-2H3,(H4-,23,24,25,29,31,32,33,34);1H2/b26-13-;/t14-,18-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCZOCVAKBHTGOL-ROMZVAKDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)ON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC=CC=C4)C(=O)O.[OH-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C(=O)O)O/N=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C[N+]4=CC=CC=C4)C(=O)O.[OH-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N6O8S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

564.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78439-06-2
Record name Ceftazidime pentahydrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78439-06-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

The Architecture of a Third-Generation Cephalosporin: A Technical Guide to the Chemical Structure and Synthesis of Ceftazidime

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ceftazidime (B193861), a prominent member of the third-generation cephalosporin (B10832234) antibiotics, remains a cornerstone in the management of severe bacterial infections, particularly those caused by Pseudomonas aeruginosa. Its intricate chemical architecture, characterized by a β-lactam ring fused to a dihydrothiazine ring and a complex side chain, is pivotal to its broad-spectrum activity and stability against β-lactamases. This technical guide provides an in-depth exploration of the chemical structure of Ceftazidime and a detailed exposition of its chemical synthesis. The synthesis is a multi-step process commencing from 7-aminocephalosporanic acid (7-ACA), involving the formation of key intermediates and culminating in the attachment of the characteristic side chain. This document furnishes detailed experimental protocols for the key synthetic transformations, summarizes quantitative data in structured tables, and provides visual representations of the synthetic workflow and mechanism of action to facilitate a comprehensive understanding for researchers and professionals in drug development.

Chemical Structure of Ceftazidime

Ceftazidime is a semi-synthetic, broad-spectrum antibiotic.[1] Its core structure is composed of a β-lactam ring fused to a six-membered dihydrothiazine ring, a defining feature of all cephalosporins.[1] The chemical formula for Ceftazidime is C₂₂H₂₂N₆O₇S₂ with a molecular weight of 546.58 g/mol .[2]

The key structural features responsible for its potent antibacterial activity include:

  • 7-aminocephalosporanic acid (7-ACA) nucleus: This forms the fundamental bicyclic core of the molecule.

  • Acylamino side chain at position 7: This chain, (Z)-2-(2-aminothiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetamido, is crucial for its antibacterial spectrum and resistance to β-lactamase enzymes.[2] The aminothiazole group enhances the stability of the molecule.[1]

  • Pyridinium (B92312) group at position 3: The charged pyridinium ring increases the antibiotic's solubility in water.[1]

The IUPAC name for Ceftazidime is (6R,7R,Z)-7-(2-(2-aminothiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetamido)-8-oxo-3-(pyridinium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate.[2]

Synthesis of Ceftazidime

The industrial synthesis of Ceftazidime is a complex, multi-step process that starts from the readily available precursor, 7-aminocephalosporanic acid (7-ACA). The overall strategy involves the modification of the 7-ACA core, primarily at the C-3 and C-7 positions, to introduce the desired side chains that confer the specific antibacterial properties of Ceftazidime.

A common synthetic route can be broadly divided into three key stages:

  • Formation of the Cephalosporin Nucleus Intermediate: Synthesis of 7-amino-3-(1-picolyl)-cephem acid (7-APCA) from 7-ACA.

  • Acylation of the Cephalosporin Nucleus: Attachment of the aminothiazole side chain to the 7-amino group of 7-APCA.

  • Deprotection: Removal of protecting groups to yield the final active Ceftazidime molecule.

Experimental Protocols

Step 1: Synthesis of 7-amino-3-(1-picolyl)-cephem acid (7-APCA) hydrochloride from 7-ACA

This step involves the introduction of the pyridinium group at the C-3 position of the 7-ACA nucleus.

  • Procedure:

    • Suspend 7-aminocephalosporanic acid (7-ACA) in a suitable organic solvent such as dichloromethane (B109758).

    • Add hexamethyldisilazane (B44280) and heat the mixture under reflux.

    • Under catalysis, add trimethylchlorosilane and iodotrimethylsilane (B154268) and continue the reaction.

    • Introduce pyridine (B92270) to the reaction mixture.

    • After the reaction is complete, add methanol (B129727) and dilute hydrochloric acid, followed by layering.

    • To the aqueous phase, add an alcohol (e.g., isopropanol) as a dispersion agent and adjust the pH to 1.0-1.5 with triethylamine (B128534) to induce crystallization.

    • Continue to adjust the pH to 3.0-3.5 to complete the precipitation.

    • The resulting crystals of 7-APCA hydrochloride are collected by filtration, washed with an alcohol, and dried under vacuum.[1]

Step 2: Synthesis of Ceftazidime tert-butyl ester via Acylation of 7-APCA

In this crucial step, the complex side chain is attached to the 7-amino group of the 7-APCA intermediate.

  • Procedure:

    • Dissolve 7-APCA hydrochloride and an activated form of the side chain, such as α-(2-aminothiazol-4-yl)-α-[(tert-butoxycarbonyl)isopropyloxyimino]acetyl-2-benzothiazolyl thioester (TAEM), in a mixture of dichloromethane and methanol.

    • Cool the stirred solution to approximately 4°C.

    • Add triethylamine to the reaction mixture while maintaining the temperature between 0-10°C.

    • The reaction progress is monitored by a suitable analytical technique like HPLC.

    • Upon completion, the product, Ceftazidime tert-butyl ester, is isolated by filtration and washed with dichloromethane.[1]

Step 3: Hydrolysis of Ceftazidime tert-butyl ester to Ceftazidime

The final step involves the removal of the tert-butyl protecting group from the carboxyl function of the side chain to yield the active drug.

  • Procedure:

    • Dissolve the Ceftazidime tert-butyl ester in a mixture of concentrated hydrochloric acid and formic acid.

    • The reaction is carried out at room temperature until the starting material is consumed.

    • Add acetone (B3395972) to the reaction mixture to precipitate the Ceftazidime dihydrochloride (B599025) salt.

    • The crystals are grown, collected by filtration, washed with acetone, and dried.[3]

    • To obtain the final Ceftazidime product, the dihydrochloride salt is dissolved in cold water, and the pH is adjusted to around 4.0 using a solution of sodium hydroxide (B78521) and sodium carbonate to precipitate the zwitterionic Ceftazidime.

    • The pure product is collected by filtration, washed with cold water and acetone, and then dried.[1]

Quantitative Data

The following tables summarize the reported yields and purity for the key steps in the synthesis of Ceftazidime.

StepProductMass YieldPurityReference
17-APCA hydrochloride≥124%≥99%[1]
2Ceftazidime tert-butyl ester≥148%≥98%[1]
3Ceftazidime dihydrochloride91%98.3%[1]
4Ceftazidime93.7%98.2%[1]
Intermediate/ProductMolecular FormulaMolecular Weight ( g/mol )
7-Aminocephalosporanic acid (7-ACA)C₁₀H₁₂N₂O₅S272.28
7-amino-3-(1-picolyl)-cephem acid (7-APCA)C₁₃H₁₄N₃O₃S292.34
CeftazidimeC₂₂H₂₂N₆O₇S₂546.58

Visualizations

Synthetic Workflow of Ceftazidime

G Overall Synthetic Workflow for Ceftazidime 7-ACA 7-Aminocephalosporanic Acid (7-ACA) 7-APCA 7-Amino-3-(1-picolyl)-cephem acid (7-APCA) 7-ACA->7-APCA Pyridination Ceftazidime_Ester Ceftazidime tert-butyl ester 7-APCA->Ceftazidime_Ester Acylation Side_Chain Activated Side Chain ((Z)-2-(2-aminothiazol-4-yl)-2-(2-tert- butoxycarbonylpropoxyimino)acetic acid derivative) Side_Chain->Ceftazidime_Ester Ceftazidime Ceftazidime Ceftazidime_Ester->Ceftazidime Hydrolysis

Caption: A simplified workflow illustrating the major stages in the chemical synthesis of Ceftazidime.

Mechanism of Action of Ceftazidime

G Mechanism of Action of Ceftazidime cluster_bacterium Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) Peptidoglycan_Synthesis Peptidoglycan Synthesis PBP->Peptidoglycan_Synthesis Catalyzes Cell_Wall Bacterial Cell Wall Peptidoglycan_Synthesis->Cell_Wall Forms Lysis Cell Lysis and Death Peptidoglycan_Synthesis->Lysis Inhibition leads to weakened cell wall Ceftazidime_drug Ceftazidime Ceftazidime_drug->PBP Binds to and inhibits

Caption: A diagram illustrating the mechanism of action of Ceftazidime, leading to bacterial cell death.

Conclusion

The chemical structure of Ceftazidime, with its distinctive side chains, is intricately linked to its potent antibacterial efficacy and resistance to enzymatic degradation. The synthesis of this vital antibiotic is a testament to the advancements in pharmaceutical chemistry, involving a series of well-defined chemical transformations. This guide has provided a detailed overview of the synthetic route from 7-ACA, including specific experimental protocols and quantitative data, to serve as a valuable resource for professionals in the field of drug development and medicinal chemistry. A thorough understanding of its structure and synthesis is paramount for the ongoing efforts to combat bacterial resistance and develop next-generation antimicrobial agents.

References

Ceftazidime's In Vitro Activity Against Gram-Negative Bacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vitro spectrum of activity of ceftazidime (B193861) against clinically significant Gram-negative bacteria. The document summarizes key quantitative data, details standardized experimental protocols for susceptibility testing, and visualizes the underlying mechanisms of action and resistance.

Executive Summary

Ceftazidime is a third-generation cephalosporin (B10832234) antibiotic with a broad spectrum of activity against a wide range of Gram-negative bacteria. Its efficacy is primarily attributed to its ability to inhibit bacterial cell wall synthesis, leading to cell lysis and death.[1][2] This guide presents a comprehensive overview of ceftazidime's in vitro potency, quantified by Minimum Inhibitory Concentration (MIC) values, against key Gram-negative pathogens. Furthermore, it outlines the standardized methodologies for determining these values and illustrates the molecular interactions and resistance pathways that govern its antibacterial effect.

Quantitative In Vitro Activity of Ceftazidime

The in vitro activity of ceftazidime against a variety of Gram-negative bacteria is summarized in the tables below. The data, presented as MIC50 and MIC90 values (the minimum concentration of the antibiotic that inhibits the growth of 50% and 90% of isolates, respectively), are derived from various surveillance studies. It is important to note that the activity of ceftazidime can be significantly enhanced when used in combination with a β-lactamase inhibitor, such as avibactam, particularly against strains producing certain β-lactamases.

Activity Against Enterobacterales
OrganismNumber of IsolatesCeftazidime MIC50 (µg/mL)Ceftazidime MIC90 (µg/mL)Ceftazidime-Avibactam MIC50 (µg/mL)Ceftazidime-Avibactam MIC90 (µg/mL)
Escherichia coli6,4680.25>320.120.25
Klebsiella pneumoniae->32>320.251
Enterobacter cloacae2,571--0.250.5
Citrobacter freundii1,008--0.120.5
Proteus mirabilis---≤0.120.25
Serratia marcescens---0.251

Data compiled from multiple sources.[3][4][5]

Activity Against Pseudomonas aeruginosa
Isolate PopulationNumber of IsolatesCeftazidime MIC50 (µg/mL)Ceftazidime MIC90 (µg/mL)Ceftazidime-Avibactam MIC50 (µg/mL)Ceftazidime-Avibactam MIC90 (µg/mL)
All Isolates7,86823224
Meropenem-Nonsusceptible702--416
Multidrug-Resistant (MDR)1,562--416
Extensively Drug-Resistant (XDR)717--832

Data compiled from multiple sources.[6][7][8]

Mechanism of Action

Ceftazidime, a β-lactam antibiotic, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[9] This process is initiated by the binding of ceftazidime to penicillin-binding proteins (PBPs), which are essential enzymes involved in the final steps of peptidoglycan synthesis.[1] The inhibition of PBPs disrupts the cross-linking of peptidoglycan chains, leading to a weakened cell wall and subsequent cell lysis.[2]

G cluster_cell Gram-Negative Bacterium Outer Membrane Outer Membrane Periplasmic Space Periplasmic Space Inner Membrane Inner Membrane Ceftazidime Ceftazidime Porin Channel Porin Channel Ceftazidime->Porin Channel Enters through PBPs Penicillin-Binding Proteins (PBPs) Porin Channel->PBPs Transverses Periplasm to reach Peptidoglycan Synthesis Peptidoglycan Synthesis PBPs->Peptidoglycan Synthesis Inhibits Cell Wall Integrity Cell Wall Integrity Peptidoglycan Synthesis->Cell Wall Integrity Disrupts Cell Lysis Cell Lysis Cell Wall Integrity->Cell Lysis Leads to

Mechanism of action of Ceftazidime.

Mechanisms of Resistance in Gram-Negative Bacteria

Bacterial resistance to ceftazidime can occur through several mechanisms, which can act independently or in concert to reduce the drug's effectiveness.

G cluster_mechanisms Resistance Mechanisms Ceftazidime Ceftazidime Beta-lactamase Production β-lactamase Production Ceftazidime->Beta-lactamase Production Hydrolysis by PBP Modification PBP Modification Ceftazidime->PBP Modification Reduced binding to Reduced Permeability Reduced Permeability Ceftazidime->Reduced Permeability Blocked entry due to Efflux Pumps Efflux Pumps Ceftazidime->Efflux Pumps Actively removed by

Major mechanisms of Ceftazidime resistance.

Experimental Protocols for MIC Determination

The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental in vitro method to quantify the susceptibility of a bacterium to an antimicrobial agent. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide standardized protocols for this purpose. The broth microdilution method is a commonly used reference method.

CLSI Broth Microdilution Method (based on M07)

The CLSI M07 document provides a detailed, standardized procedure for determining MICs for bacteria that grow aerobically.[10]

G Start Start Prepare Inoculum Prepare Bacterial Inoculum (0.5 McFarland standard) Start->Prepare Inoculum Prepare Antimicrobial Dilutions Prepare Serial Two-Fold Dilutions of Ceftazidime in CAMHB Start->Prepare Antimicrobial Dilutions Inoculate Microdilution Plate Inoculate Microdilution Plate (Final concentration ~5 x 10^5 CFU/mL) Prepare Inoculum->Inoculate Microdilution Plate Prepare Antimicrobial Dilutions->Inoculate Microdilution Plate Incubate Incubate at 35°C for 16-20 hours Inoculate Microdilution Plate->Incubate Read Results Read MIC as the Lowest Concentration with No Visible Growth Incubate->Read Results End End Read Results->End

CLSI Broth Microdilution Workflow.

Key Methodological Steps:

  • Inoculum Preparation: A standardized inoculum is prepared by suspending colonies from a fresh agar (B569324) plate in a suitable broth to a turbidity equivalent to a 0.5 McFarland standard. This is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Antimicrobial Agent Dilution: Serial two-fold dilutions of ceftazidime are prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microdilution plate.

  • Inoculation: Each well of the microdilution plate is inoculated with the standardized bacterial suspension. A growth control well (without antibiotic) and a sterility control well (without bacteria) are included.

  • Incubation: The inoculated plates are incubated at 35°C for 16 to 20 hours in ambient air.

  • Result Interpretation: The MIC is recorded as the lowest concentration of ceftazidime that completely inhibits visible growth of the organism, as detected by the unaided eye.

EUCAST Broth Microdilution Method

The EUCAST method is largely harmonized with the CLSI method but has some specific recommendations.[11]

G Start Start Prepare Inoculum Prepare Bacterial Inoculum (0.5 McFarland standard) Start->Prepare Inoculum Prepare Antimicrobial Dilutions Prepare Serial Two-Fold Dilutions of Ceftazidime in MH Broth Start->Prepare Antimicrobial Dilutions Inoculate Microdilution Plate Inoculate Microdilution Plate (Final concentration ~5 x 10^5 CFU/mL) Prepare Inoculum->Inoculate Microdilution Plate Prepare Antimicrobial Dilutions->Inoculate Microdilution Plate Incubate Incubate at 35-37°C for 18 ± 2 hours Inoculate Microdilution Plate->Incubate Read Results Read MIC as the Lowest Concentration Inhibiting Visible Growth Incubate->Read Results End End Read Results->End

EUCAST Broth Microdilution Workflow.

Key Methodological Steps:

  • Medium: Mueller-Hinton (MH) broth is the recommended medium for non-fastidious organisms.

  • Inoculum: A final inoculum density of approximately 5 x 10^5 CFU/mL is used.

  • Incubation: Plates are incubated at 35-37°C for 18 ± 2 hours.

  • Reading of MICs: The MIC is read as the lowest concentration of the antimicrobial agent that inhibits visible growth. EUCAST provides detailed guidance on the interpretation of trailing endpoints and other challenging-to-read results.[12]

Conclusion

Ceftazidime remains a critical antibiotic for the treatment of infections caused by a wide range of Gram-negative bacteria. This guide provides a comprehensive overview of its in vitro activity, mechanisms of action and resistance, and standardized testing methodologies. The presented data and protocols are intended to serve as a valuable resource for researchers, scientists, and drug development professionals in their efforts to understand and combat bacterial infections. The continued surveillance of ceftazidime's activity is essential to monitor for the emergence of resistance and to guide its effective clinical use.

References

The Molecular Gauntlet: A Technical Deep-Dive into Ceftazidime's Inhibition of Bacterial Cell Wall Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – This whitepaper provides an in-depth technical guide on the molecular basis of ceftazidime's inhibitory action on bacterial cell wall synthesis. Tailored for researchers, scientists, and drug development professionals, this document elucidates the core mechanisms, presents critical quantitative data, details experimental methodologies, and visualizes the intricate molecular interactions and experimental workflows.

Executive Summary

Ceftazidime (B193861), a third-generation cephalosporin (B10832234) antibiotic, exerts its bactericidal effect by disrupting the integrity of the bacterial cell wall. This process is initiated by the binding of ceftazidime to essential Penicillin-Binding Proteins (PBPs), which are pivotal enzymes in the synthesis of peptidoglycan, the primary structural component of the cell wall. The inhibition of these enzymes leads to a cascade of events culminating in cell lysis and bacterial death. This guide explores the molecular intricacies of this process, the quantitative measures of its efficacy, and the experimental approaches used to elucidate these mechanisms.

Mechanism of Action: A Molecular Perspective

The bactericidal activity of ceftazidime is fundamentally linked to its ability to interfere with the final stages of peptidoglycan synthesis.[1] The structural integrity of the bacterial cell wall is crucial for survival, providing protection against osmotic stress.[1]

Ceftazidime's mechanism of action can be delineated into the following key steps:

  • Penetration of the Outer Membrane: In Gram-negative bacteria, ceftazidime must first traverse the outer membrane to reach its targets in the periplasmic space. This transit is often facilitated by porin channels.

  • Target Binding and Acylation: The core of ceftazidime's activity lies in its covalent binding to the active site of Penicillin-Binding Proteins (PBPs).[1] The antibiotic's β-lactam ring mimics the D-Ala-D-Ala substrate of the PBP transpeptidase domain.[2] This mimicry allows ceftazidime to acylate the serine residue in the PBP active site, forming a stable, inactive covalent adduct.[2]

  • Inhibition of Peptidoglycan Cross-linking: The acylation of PBPs inhibits their crucial transpeptidase activity, which is responsible for cross-linking the peptide side chains of the peptidoglycan strands.[1][2] This disruption of the final step in peptidoglycan synthesis weakens the cell wall.[2]

  • Induction of Cell Lysis: The compromised cell wall can no longer withstand the high internal osmotic pressure of the bacterial cell, leading to morphological changes, such as filamentation, and eventual cell lysis and death.[1][3]

Ceftazidime exhibits a particularly high affinity for PBP3 in Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa.[3][4] PBP3 is primarily involved in septum formation during cell division, and its inhibition leads to the formation of elongated, filamentous cells before they lyse.[3]

Quantitative Data: Gauging Efficacy and Affinity

The effectiveness of ceftazidime is quantified through its binding affinity to various PBPs and its minimum inhibitory concentration (MIC) against different bacterial strains.

Penicillin-Binding Protein (PBP) Affinity

The affinity of ceftazidime for different PBPs is a key determinant of its antibacterial spectrum and potency. This is often expressed as the 50% inhibitory concentration (IC50), the concentration of the antibiotic required to inhibit 50% of the binding of a labeled penicillin derivative to the PBP.

BacteriumPBPIC50 (µg/mL)Reference
Escherichia coliPBP1a1.1[5]
PBP1b>8[5]
PBP2>8[5]
PBP3≤0.07[5]
PBP4>8[5]
PBP5/6>8[5]
Pseudomonas aeruginosaPBP1a0.2 - 0.3[5]
PBP1b>32[6]
PBP2>32[6]
PBP30.1[5]
PBP4>32[6]
PBP5/6>32[6]
Staphylococcus aureusPBP1High Affinity[3][4]
PBP2High Affinity[3][4]
PBP3Lower Affinity[3][4]
Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The MIC90 value represents the concentration required to inhibit the growth of 90% of the tested isolates.

OrganismMIC90 (µg/mL)Reference
Escherichia coli>32 (Ceftazidime alone)[7]
0.25 (Ceftazidime-avibactam)[8]
Klebsiella pneumoniae>32 (Ceftazidime alone)[7]
0.5 (Ceftazidime-avibactam)[9]
Pseudomonas aeruginosa>32 (Ceftazidime alone)[7]
8 (Ceftazidime-avibactam)[7]
Enterobacter spp.>32 (Ceftazidime alone)[7]
1 (Ceftazidime-avibactam)[7]
Serratia spp.>32 (Ceftazidime alone)[7]
ECOFF reverted with avibactam (B1665839)[7]
Proteus mirabilis>32 (Ceftazidime alone)[7]
ECOFF reverted with avibactam[7]
Acinetobacter spp.>32 (Ceftazidime-avibactam)[8]

Note: The addition of a β-lactamase inhibitor like avibactam significantly lowers the MIC90 for many resistant strains.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of ceftazidime's molecular basis of action.

Determination of Minimum Inhibitory Concentration (MIC)

Broth Microdilution Method:

  • Preparation of Antibiotic Dilutions: A two-fold serial dilution of ceftazidime is prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized bacterial inoculum is prepared from a fresh culture to a turbidity equivalent to a 0.5 McFarland standard, which is then diluted to yield a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours in ambient air.

  • Interpretation: The MIC is determined as the lowest concentration of ceftazidime that completely inhibits visible bacterial growth.

Agar (B569324) Dilution Method:

  • Plate Preparation: A series of agar plates (e.g., Mueller-Hinton Agar) are prepared, each containing a specific concentration of ceftazidime.

  • Inoculum Application: A standardized bacterial suspension is applied to the surface of each agar plate.

  • Incubation: Plates are incubated under appropriate conditions.

  • Interpretation: The MIC is the lowest antibiotic concentration that prevents the growth of bacterial colonies.

Penicillin-Binding Protein (PBP) Competition Assay
  • Membrane Preparation: Bacterial cells are grown to mid-log phase, harvested by centrifugation, and lysed (e.g., by French press or sonication). The cell membrane fraction containing the PBPs is isolated by ultracentrifugation.

  • Competition Reaction: Aliquots of the membrane preparation are incubated with varying concentrations of ceftazidime for a specific time (e.g., 10-30 minutes) at a controlled temperature (e.g., 25-37°C) to allow for binding to the PBPs.

  • Labeling with a Reporter Ligand: A labeled β-lactam, such as a fluorescent penicillin derivative (e.g., Bocillin-FL) or radiolabeled penicillin, is added to the reaction mixture and incubated for a further period. This reporter ligand will bind to any PBPs not already occupied by ceftazidime.

  • Separation and Detection: The membrane proteins are separated by SDS-PAGE. The labeled PBPs are then visualized by fluorography (for fluorescent labels) or autoradiography (for radioactive labels).

  • Quantification and IC50 Determination: The intensity of the labeled PBP bands is quantified. The IC50 value is calculated as the concentration of ceftazidime that reduces the binding of the reporter ligand by 50%.

Bacterial Cell Lysis Assay
  • Bacterial Culture: A bacterial strain of interest is grown in a suitable liquid medium to a specific optical density (OD).

  • Antibiotic Treatment: The bacterial culture is treated with ceftazidime at a concentration known to be above the MIC.

  • Monitoring Cell Lysis: Cell lysis can be monitored over time using several methods:

    • Optical Density (OD) Measurement: A decrease in the OD of the culture at 600 nm indicates cell lysis.

    • Microscopy: Phase-contrast or fluorescence microscopy (using live/dead stains) can be used to visually observe changes in cell morphology, filamentation, and cell rupture.

    • Release of Intracellular Components: Assays can be performed to detect the release of intracellular components, such as DNA or specific enzymes, into the culture medium as a result of cell lysis.

Visualizing the Molecular Landscape

The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways and experimental workflows discussed in this guide.

Ceftazidime_Mechanism cluster_periplasm Periplasm Ceftazidime_ext Ceftazidime Ceftazidime_peri Ceftazidime Ceftazidime_ext->Ceftazidime_peri Porin Channel PBP Penicillin-Binding Protein (PBP) Ceftazidime_peri->PBP Binding & Acylation PBP_inhibited Inactive Ceftazidime-PBP Complex Cell_Lysis Weakened Cell Wall & Cell Lysis PBP_inhibited->Cell_Lysis Inhibition of Peptidoglycan Cross-linking Peptidoglycan_precursors Peptidoglycan Precursors Peptidoglycan_precursors->PBP Transpeptidation

Caption: Molecular pathway of Ceftazidime's action.

PBP_Assay_Workflow Start Start: Bacterial Culture Membrane_Prep Membrane Preparation (Lysis & Ultracentrifugation) Start->Membrane_Prep Competition Incubation with Varying [Ceftazidime] Membrane_Prep->Competition Labeling Addition of Labeled Penicillin (e.g., Bocillin-FL) Competition->Labeling SDS_PAGE SDS-PAGE Separation Labeling->SDS_PAGE Detection Detection (Fluorography/Autoradiography) SDS_PAGE->Detection Analysis Quantification & IC50 Determination Detection->Analysis End End: PBP Affinity Data Analysis->End

Caption: Experimental workflow for a PBP competition assay.

Resistance_Mechanisms Ceftazidime Ceftazidime Resistance Resistance Mechanisms Reduced Permeability Efflux Pumps Target Modification β-Lactamase Production Ceftazidime->Resistance:f1 Blocked Entry Ceftazidime->Resistance:f2 Expulsion Ceftazidime->Resistance:f4 Inactivation Target PBP Target Resistance:f3->Target Altered Binding Site

References

An In-depth Technical Guide to the Binding Affinity of Ceftazidime to Penicillin-Binding Proteins (PBPs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of the third-generation cephalosporin, ceftazidime (B193861), to its primary bacterial targets, the penicillin-binding proteins (PBPs). Understanding the molecular interactions between ceftazidime and these essential enzymes is crucial for elucidating its mechanism of action, predicting its antibacterial spectrum, and developing strategies to overcome resistance.

Executive Summary

Ceftazidime is a potent β-lactam antibiotic that exerts its bactericidal effect by inhibiting the final stages of peptidoglycan synthesis in the bacterial cell wall.[1] This inhibition is achieved through the covalent acylation of penicillin-binding proteins (PBPs), which are essential transpeptidases, carboxypeptidases, and endopeptidases.[1][2] The clinical efficacy of ceftazidime, particularly against Gram-negative pathogens like Pseudomonas aeruginosa and Escherichia coli, is largely attributed to its high binding affinity for PBP3.[3][4] This targeted inhibition of PBP3 disrupts septum formation during cell division, leading to the characteristic morphological change of filamentation, followed by cell lysis and death.[1][3] This guide details the quantitative binding affinities, the experimental methodologies used for their determination, and the molecular pathways involved.

Mechanism of Action: PBP Inhibition

The core mechanism of ceftazidime's antibacterial activity lies in its structural mimicry of the D-Ala-D-Ala substrate of PBPs.[2] The strained β-lactam ring of ceftazidime is susceptible to nucleophilic attack by a serine residue within the active site of the PBP.[2] This reaction results in the formation of a stable, covalent acyl-enzyme complex, effectively inactivating the enzyme and halting peptidoglycan cross-linking.[1][2] The consequence of this enzymatic inhibition is a weakened cell wall that can no longer withstand the internal osmotic pressure, leading to cell lysis and bacterial death.[2]

dot

cluster_Ceftazidime Ceftazidime cluster_Bacteria Bacterial Cell Ceftazidime Ceftazidime (β-lactam antibiotic) PBP Penicillin-Binding Protein (PBP) Ceftazidime->PBP Binds to & Inhibits Peptidoglycan Peptidoglycan Synthesis PBP->Peptidoglycan Catalyzes Lysis Cell Lysis (Bacterial Death) PBP->Lysis Inhibition leads to CellWall Cell Wall Integrity Peptidoglycan->CellWall Maintains CellWall->Lysis Loss of integrity leads to

Caption: Mechanism of ceftazidime action via PBP inhibition.

Quantitative Binding Affinity of Ceftazidime to PBPs

The binding affinity of ceftazidime to various PBPs is typically quantified by determining the 50% inhibitory concentration (IC50). The IC50 is the concentration of the antibiotic required to inhibit 50% of the binding of a labeled penicillin derivative to a specific PBP.[5] A lower IC50 value signifies a higher binding affinity.

Gram-Negative Bacteria

Ceftazidime demonstrates a pronounced and selective affinity for PBP3 in many Gram-negative bacteria, which is the primary driver of its potent activity against these pathogens.[3][4]

Bacterial SpeciesPBP TargetIC50 (mg/L)Reference(s)
Escherichia coli PBP3<0.1[4]
PBP1a1.5[4]
PBP1b2.5[4]
PBP2>100[4]
PBP4>100[4]
PBP5/6>100[4]
Pseudomonas aeruginosa PBP3<0.5[3][4]
PBP1a4.0[4]
PBP1b8.0[4]
PBP2>100[4]
PBP48.0[4]
Klebsiella pneumoniae PBP30.06 - 0.25[6]
PBP1a/b4.0[6]
Gram-Positive Bacteria

In contrast to its activity against Gram-negative organisms, ceftazidime exhibits a different PBP binding profile in Gram-positive bacteria such as Staphylococcus aureus. Its affinity is highest for PBP1 and PBP2, with significantly less affinity for PBP3.[3][4] This contributes to its comparatively lower in-vitro activity against this organism.[4]

Bacterial SpeciesPBP TargetIC50 (mg/L)Reference(s)
Staphylococcus aureus PBP10.1[4]
PBP20.8[4]
PBP312.5[4]
PBP4>100[4]

Experimental Protocols for PBP Binding Affinity Determination

The most common method for determining the binding affinity of β-lactam antibiotics to PBPs is the competitive binding assay.[5][7] This assay measures the ability of a test compound (ceftazidime) to compete with a labeled probe (typically a fluorescent penicillin derivative like Bocillin FL) for binding to PBPs in bacterial membrane preparations.[6][8]

Detailed Methodology for Competitive PBP Binding Assay
  • Preparation of Bacterial Membranes:

    • Grow the bacterial strain of interest to the mid-logarithmic phase.

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Lyse the cells using mechanical means such as sonication or a French press.

    • Isolate the cell membranes, which contain the PBPs, via ultracentrifugation.

    • Resuspend the membrane pellet in a storage buffer and determine the total protein concentration.[5]

  • Competitive Binding Assay:

    • In a series of microcentrifuge tubes, add a fixed amount of the prepared bacterial membranes.

    • Add varying concentrations of ceftazidime to the tubes. A control tube with no antibiotic is also prepared.

    • Incubate the mixtures for a defined period (e.g., 10-30 minutes) at a controlled temperature (e.g., 30-37°C) to allow ceftazidime to bind to the PBPs.[8]

  • Labeling of Unbound PBPs:

    • Add a saturating concentration of a fluorescently labeled penicillin, such as Bocillin FL, to each tube.[6][8]

    • Incubate for a further period (e.g., 10-30 minutes) to allow the fluorescent probe to bind to any PBPs not occupied by ceftazidime.

  • Detection and Quantification:

    • Stop the reaction by adding a sample buffer containing SDS.

    • Separate the PBP-Bocillin FL complexes by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).[8]

    • Visualize the fluorescently labeled PBPs in the gel using a fluorescence scanner.

    • Quantify the intensity of each PBP band. The decrease in fluorescence intensity in the presence of ceftazidime corresponds to its binding to that specific PBP.[9]

  • Data Analysis:

    • Plot the percentage of Bocillin FL binding against the logarithm of the ceftazidime concentration.

    • Fit the data to a dose-response curve to determine the IC50 value for each PBP.[9]

dot

A Bacterial Culture (Mid-log phase) B Cell Lysis & Membrane Isolation (Ultracentrifugation) A->B C Incubate Membranes with Varying [Ceftazidime] B->C D Add Fluorescent Penicillin (e.g., Bocillin FL) C->D E SDS-PAGE Separation D->E F Fluorescence Scanning & Band Quantitation E->F G IC50 Calculation F->G

Caption: Experimental workflow for competitive PBP binding assay.

Logical Relationships and Consequences of PBP Inhibition

The specific PBP binding profile of ceftazidime directly correlates with the morphological and lethal effects observed in susceptible bacteria. The preferential binding to PBP3 is a key determinant of its efficacy.

dot

cluster_PBP Ceftazidime Ceftazidime PBP3 PBP3 (Cell Division) Ceftazidime->PBP3 High Affinity (Low Concentration) PBP1ab PBP1a/1b (Cell Elongation) Ceftazidime->PBP1ab Moderate Affinity (Higher Concentration) PBP2 PBP2 (Cell Shape) Ceftazidime->PBP2 Low Affinity (in E. coli/P. aeruginosa) Filamentation Filamentation PBP3->Filamentation Inhibition leads to Spheroplasts Spheroplast Formation PBP1ab->Spheroplasts Inhibition leads to Lysis Rapid Lysis Filamentation->Lysis Leads to Spheroplasts->Lysis Leads to

Caption: Logical relationship of ceftazidime's PBP affinity.

  • High affinity for PBP3: At its minimum inhibitory concentration (MIC), ceftazidime primarily saturates PBP3.[3][4] Since PBP3 is essential for septum formation during cell division, its inhibition prevents bacterial cells from dividing, resulting in the formation of long filaments.[3][10]

  • Moderate affinity for PBP1a/1b: At higher, therapeutically achievable concentrations, ceftazidime also inhibits PBP1a and PBP1b, which are involved in cell wall elongation.[3][4] The combined inhibition of PBP3 and PBP1a/1b leads to more rapid cell lysis.[4]

  • Low affinity for PBP2: In E. coli and P. aeruginosa, ceftazidime has a very low affinity for PBP2, which is responsible for maintaining cell shape.[4]

Conclusion

The potent antibacterial activity of ceftazidime against key Gram-negative pathogens is unequivocally linked to its high and specific binding affinity for PBP3. This targeted approach disrupts bacterial cell division, leading to filamentation and cell death. The quantitative data and experimental methodologies presented in this guide provide a foundational framework for researchers in the field of antibiotic development. A thorough understanding of these PBP binding profiles is essential for optimizing existing therapies, designing novel β-lactam agents with improved spectra or resistance profiles, and developing effective combination therapies.

References

In Vitro Pharmacokinetics and Pharmacodynamics of Ceftazidime: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceftazidime (B193861) is a third-generation cephalosporin (B10832234) antibiotic with a broad spectrum of activity against Gram-negative bacteria, including Pseudomonas aeruginosa.[1] Understanding its in vitro pharmacokinetic (PK) and pharmacodynamic (PD) properties is crucial for predicting its clinical efficacy and optimizing dosing regimens. This technical guide provides an in-depth overview of the in vitro behavior of ceftazidime, focusing on its mechanism of action, susceptibility testing, time-kill kinetics, and protein binding. Detailed experimental protocols and data summaries are presented to facilitate research and development in the field of antimicrobial agents.

Pharmacokinetics: In Vitro Data

The in vitro pharmacokinetic parameters of ceftazidime are essential for designing and interpreting pharmacodynamic studies. Key parameters include its stability in various media and its binding to plasma proteins.

Protein Binding

The extent of plasma protein binding influences the amount of free, microbiologically active drug available at the site of infection.[2] Ceftazidime exhibits low protein binding.

Parameter Value Reference
Mean Protein Binding21% (± 6%)[3]
Unbound Fraction~79%[3]

Table 1: In Vitro Protein Binding of Ceftazidime

Pharmacodynamics: In Vitro Data

The in vitro pharmacodynamic properties of ceftazidime describe the relationship between drug concentration and its antibacterial effect. Key PD indices for ceftazidime, a beta-lactam antibiotic, are the minimum inhibitory concentration (MIC) and the time-dependent killing characteristics.

Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[4] MIC values for ceftazidime are determined against various bacterial isolates to assess its potency.

Organism MIC₅₀ (mg/L) MIC₉₀ (mg/L) Susceptibility Rate (%) Reference
Pseudomonas aeruginosa (All)2896.3[5]
Pseudomonas aeruginosa (MDR)41686.5[6]
Enterobacteriaceae (All)≤0.251>99.9[6]
Enterobacteriaceae (MDR)0.25199.2[6]
Enterobacteriaceae (CRE)0.5297.5[6]
Klebsiella pneumoniae (CZA-resistant)---[7]
Escherichia coli0.07-0.5 (Geometric Mean)->90 at 8 mg/L[4]

Table 2: In Vitro Minimum Inhibitory Concentrations (MIC) of Ceftazidime against Various Bacterial Species. (MDR: Multi-drug Resistant; CRE: Carbapenem-Resistant Enterobacteriaceae; CZA: Ceftazidime-Avibactam)

Time-Kill Kinetics

Time-kill assays provide detailed information about the bactericidal or bacteriostatic activity of an antimicrobial agent over time.[8] Ceftazidime exhibits time-dependent killing, meaning its efficacy is best correlated with the duration the free drug concentration remains above the MIC (%fT>MIC).[9]

Organism Ceftazidime Concentration Time to ≥3-log₁₀ kill (hours) Regrowth at 24h Reference
Enterobacteriaceae4 x MIC6Observed in some isolates[10]
Pseudomonas aeruginosa4 x MIC>6 (for 3 of 6 isolates a 2-log₁₀ reduction was seen at 6h)Observed in some isolates[10]

Table 3: Summary of In Vitro Time-Kill Kinetics for Ceftazidime.

Mechanism of Action

Ceftazidime is a bactericidal agent that functions by inhibiting the synthesis of the bacterial cell wall.[11] Its primary targets are the penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[12] By binding to and inactivating these proteins, particularly PBP-3 in Gram-negative bacteria, ceftazidime disrupts cell wall integrity, leading to cell lysis and death.[12]

Ceftazidime_Mechanism_of_Action cluster_bacterium Bacterial Cell Cell_Wall Cell Wall (Peptidoglycan) PBP Penicillin-Binding Proteins (PBPs) Peptidoglycan_Synthesis Peptidoglycan Synthesis PBP->Peptidoglycan_Synthesis Catalyzes Cell_Lysis Cell Lysis and Death PBP->Cell_Lysis Inhibition Peptidoglycan_Synthesis->Cell_Wall Builds Ceftazidime Ceftazidime Ceftazidime->PBP Binds to

Mechanism of action of Ceftazidime.

Experimental Protocols

Detailed and standardized experimental protocols are critical for obtaining reliable and reproducible in vitro data.

Minimum Inhibitory Concentration (MIC) Determination Protocol

This protocol is based on the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

MIC_Determination_Workflow Start Start Prepare_Inoculum 1. Prepare Bacterial Inoculum (0.5 McFarland standard) Start->Prepare_Inoculum Serial_Dilution 2. Prepare Serial Dilutions of Ceftazidime in Broth Prepare_Inoculum->Serial_Dilution Inoculate_Plate 3. Inoculate Microtiter Plate with Bacteria and Drug Dilutions Serial_Dilution->Inoculate_Plate Incubate 4. Incubate at 35±2°C for 16-20 hours Inoculate_Plate->Incubate Read_MIC 5. Visually Inspect for Growth and Determine MIC Incubate->Read_MIC End End Read_MIC->End

Workflow for MIC determination.

Methodology:

  • Bacterial Isolate Preparation: Subculture the bacterial isolate on an appropriate agar (B569324) medium and incubate overnight at 35±2°C.

  • Inoculum Preparation: Prepare a direct colony suspension in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[13]

  • Ceftazidime Dilution: Prepare a stock solution of ceftazidime. Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to obtain the desired concentration range.[14]

  • Inoculation: Inoculate each well of the microtiter plate with the prepared bacterial suspension. Include a growth control (no antibiotic) and a sterility control (no bacteria).

  • Incubation: Incubate the microtiter plate at 35±2°C for 16-20 hours in ambient air.[15]

  • MIC Reading: The MIC is the lowest concentration of ceftazidime that completely inhibits visible growth of the organism as detected by the unaided eye.[15]

Time-Kill Assay Protocol

This protocol outlines the methodology for performing a time-kill kinetic study.

Time_Kill_Assay_Workflow Start Start Prepare_Culture 1. Prepare Log-Phase Bacterial Culture Start->Prepare_Culture Add_Antibiotic 2. Add Ceftazidime at Desired Concentrations Prepare_Culture->Add_Antibiotic Incubate_Sample 3. Incubate at 37°C with Shaking Add_Antibiotic->Incubate_Sample Collect_Aliquots 4. Collect Aliquots at Specified Time Points Incubate_Sample->Collect_Aliquots Serial_Dilute_Plate 5. Serially Dilute, Plate, and Incubate Collect_Aliquots->Serial_Dilute_Plate Count_CFU 6. Count Colonies (CFU/mL) and Plot Data Serial_Dilute_Plate->Count_CFU End End Count_CFU->End

Workflow for a time-kill assay.

Methodology:

  • Inoculum Preparation: Prepare a starting inoculum of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL in a suitable broth medium (e.g., CAMHB).

  • Antibiotic Addition: Add ceftazidime at various concentrations, typically multiples of the MIC (e.g., 0.5x, 1x, 2x, 4x MIC). Include a growth control without any antibiotic.[13]

  • Incubation and Sampling: Incubate the cultures at 35±2°C, usually with shaking. At predetermined time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each culture.[8]

  • Viable Cell Counting: Perform serial dilutions of each aliquot in a neutralizing broth or saline. Plate the dilutions onto an appropriate agar medium.[8]

  • Data Analysis: After incubation, count the number of colonies to determine the CFU/mL at each time point. Plot the log₁₀ CFU/mL versus time to generate the time-kill curves.

Protein Binding Assay Protocol (Ultrafiltration)

This protocol describes a common method for determining the extent of drug binding to plasma proteins.[16]

Protein_Binding_Assay_Workflow Start Start Prepare_Sample 1. Prepare Ceftazidime Solution in Human Serum/Plasma Start->Prepare_Sample Incubate_Sample 2. Incubate at 37°C to Allow for Binding Prepare_Sample->Incubate_Sample Ultrafiltration 3. Centrifuge through Ultrafiltration Device Incubate_Sample->Ultrafiltration Collect_Ultrafiltrate 4. Collect the Protein-Free Ultrafiltrate Ultrafiltration->Collect_Ultrafiltrate Analyze_Concentration 5. Measure Ceftazidime Concentration in Ultrafiltrate (Free Drug) and Initial Sample (Total Drug) via HPLC Collect_Ultrafiltrate->Analyze_Concentration Calculate_Binding 6. Calculate Percent Protein Binding Analyze_Concentration->Calculate_Binding End End Calculate_Binding->End

Workflow for protein binding assay.

Methodology:

  • Sample Preparation: Prepare solutions of ceftazidime at clinically relevant concentrations in pooled human serum or plasma.

  • Incubation: Incubate the samples at 37°C for a sufficient time to reach binding equilibrium.

  • Ultrafiltration: Transfer the incubated sample to an ultrafiltration device with a molecular weight cutoff that retains proteins (e.g., 10-30 kDa). Centrifuge according to the manufacturer's instructions to separate the protein-free ultrafiltrate.[17]

  • Drug Concentration Measurement: Measure the concentration of ceftazidime in the initial serum sample (total drug concentration) and in the ultrafiltrate (free drug concentration) using a validated analytical method, such as high-performance liquid chromatography (HPLC).[18]

  • Calculation: Calculate the percentage of protein binding using the following formula: % Protein Binding = [(Total Drug Concentration - Free Drug Concentration) / Total Drug Concentration] x 100

Conclusion

The in vitro pharmacokinetic and pharmacodynamic profile of ceftazidime demonstrates its potent activity against a wide range of Gram-negative pathogens. Its low protein binding and time-dependent bactericidal activity are key characteristics that inform its clinical use. The standardized protocols provided in this guide are intended to assist researchers in conducting further investigations to better understand and utilize this important antimicrobial agent in the face of evolving bacterial resistance.

References

Ceftazidime Degradation: A Technical Guide to Pathways and Byproducts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the degradation pathways of ceftazidime (B193861), a third-generation cephalosporin (B10832234) antibiotic. Understanding the stability of ceftazidime and the formation of its degradation byproducts is critical for the development of stable pharmaceutical formulations and for ensuring drug safety and efficacy. This document details the primary degradation mechanisms—hydrolysis, photodegradation, and oxidation—and summarizes the key byproducts formed under various stress conditions. Furthermore, it provides detailed experimental protocols for the analysis of ceftazidime and its degradants, drawing from established scientific literature.

Core Degradation Pathways

Ceftazidime is susceptible to degradation through several pathways, primarily hydrolysis of the β-lactam ring, photodegradation upon exposure to light, and oxidation. These processes can lead to a loss of antibacterial activity and the formation of potentially harmful impurities.

Hydrolysis: The hydrolysis of the β-lactam ring is a major degradation pathway for ceftazidime and is significantly influenced by pH.[1][2] This process can be catalyzed by acid, base, or water.[3] In acidic and neutral solutions, the opening of the β-lactam ring is a key degradation step, often accompanied by the formation of pyridine (B92270) and methylene (B1212753) derivatives.[4] Under basic conditions, epimerization at C-7 can also occur, leading to the formation of the C-7 epimer of ceftazidime.[4] The hydrolysis of the C-3 side chain is another important aspect of its degradation.[1] Studies have shown that the degradation of the β-lactam bond is catalyzed by hydroxide (B78521) ions at pH levels of 6.0, 7.4, and 10.6.[4]

Photodegradation: Ceftazidime is known to be photolabile, particularly in aqueous solutions.[5][6] Exposure to both ultraviolet and visible radiation can lead to significant degradation.[5] Reconstituted ceftazidime solutions are particularly susceptible to photodegradation, which can result in a yellowish discoloration of the solution.[5]

Oxidation: Oxidative degradation of ceftazidime can be induced by oxidizing agents such as hydrogen peroxide.[7] This pathway contributes to the overall degradation profile of the drug and needs to be considered during formulation and storage.

Key Degradation Byproducts

Several degradation byproducts of ceftazidime have been identified and characterized. The most commonly reported include:

  • Pyridine: A major and toxic degradation product formed through the cleavage of the C-3 side chain.[4][8] Its formation is observed under acidic, basic, and neutral conditions.[4]

  • Δ²-Ceftazidime Isomer: An isomeric degradation product.[9]

  • C-7 Epimer of Ceftazidime: This epimer is particularly noted to form under basic conditions.[4]

  • Methylene Derivatives: Formed as a result of the β-lactam ring opening in acidic and neutral solutions.[4]

Quantitative Degradation Data

The rate and extent of ceftazidime degradation are dependent on various factors including pH, temperature, light exposure, and the presence of buffers.[3][10] The following tables summarize quantitative data from forced degradation studies and kinetic investigations.

Table 1: Summary of Ceftazidime Degradation under Various Stress Conditions

Stress ConditionReagent/ParameterDurationTemperature% Degradation of CeftazidimeReference(s)
Acid Hydrolysis0.1 N HCl30 min60°CVaries[7]
Base Hydrolysis0.1 N NaOH30 min60°CVaries[7]
Oxidation20% H₂O₂30 min60°CVaries[7]
Thermal (Aqueous Solution)-24 h45°C~85%[5]
Photodegradation (UV, Aqueous Solution)254 nm24 hNot Specified~85%[5]
Photodegradation (Visible Light, Aqueous Solution)320 nm24 hNot Specified~85%[5]
Thermal (Solid State)-28 days45°C~8%[5]
Photodegradation (UV, Solid State)254 nm28 daysNot Specified~5%[5]

Note: The percentage of degradation can vary depending on the specific experimental conditions and analytical methods used. The values presented are indicative based on the cited literature.

Table 2: Kinetic Parameters for Ceftazidime Degradation in Reconstituted Solution

Stress ConditionApparent Degradation Rate Constant (k)Half-life (t½)t₉₀ (time for 10% degradation)Reference(s)
Thermal (45°C)Value not explicitly statedValue not explicitly statedValue not explicitly stated[2][5]
UV Radiation (254 nm)Value not explicitly statedValue not explicitly statedValue not explicitly stated[2][5]
Visible Radiation (320 nm)Value not explicitly statedValue not explicitly statedValue not explicitly stated[2][5]

Note: While the source indicates that these parameters were calculated, specific numerical values were not provided in the abstract.

Experimental Protocols

Forced degradation studies are essential for understanding the stability of a drug substance and for developing stability-indicating analytical methods.[7] The following are detailed methodologies for key experiments cited in the literature.

Forced Degradation Studies

1. Preparation of Stock Solution:

  • Prepare a stock solution of ceftazidime at a concentration of 1 mg/mL in a suitable solvent, such as water or a 50:50 mixture of acetonitrile (B52724) and water.[7] This stock solution is used for all subsequent stress conditions.

2. Acid Hydrolysis:

  • To 1 mL of the ceftazidime stock solution, add 1 mL of 0.1 N hydrochloric acid.

  • Incubate the mixture at 60°C for 30 minutes.[7]

  • After incubation, cool the solution to room temperature.

  • Neutralize the solution with an equivalent volume of 0.1 N sodium hydroxide.

  • Dilute the final solution with the mobile phase to a suitable concentration for analysis.[7]

3. Base Hydrolysis:

  • To 1 mL of the ceftazidime stock solution, add 1 mL of 0.1 N sodium hydroxide.

  • Incubate the mixture at 60°C for 30 minutes.[7]

  • After incubation, cool the solution to room temperature.

  • Neutralize the solution with an equivalent volume of 0.1 N hydrochloric acid.

  • Dilute the final solution with the mobile phase to a suitable concentration for analysis.[7]

4. Oxidative Degradation:

  • To 1 mL of the ceftazidime stock solution, add 1 mL of 20% hydrogen peroxide (H₂O₂).

  • Incubate the solution at 60°C for 30 minutes.[7]

  • After incubation, cool the solution to room temperature.

  • Dilute the resulting solution with the mobile phase for analysis.[7]

5. Thermal Degradation (in solution):

  • Place the ceftazidime stock solution in a hot air oven at 60°C.

  • Withdraw samples at appropriate time intervals, cool to room temperature, and dilute with the mobile phase for analysis.[7]

6. Photodegradation:

  • Expose the ceftazidime stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter, as per ICH Q1B guidelines.[7]

  • A control sample should be protected from light by wrapping in aluminum foil.

Analytical Methodology: Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating and quantifying the intact drug from its degradation products.

Recommended HPLC Method:

  • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm).[1][7]

  • Mobile Phase: A gradient elution using a mixture of phosphate (B84403) buffer and acetonitrile is commonly employed. For instance, a starting mobile phase could be a mixture of acetonitrile and an aqueous solution of ammonium (B1175870) dihydrogen phosphate (22.6 g/L) adjusted to pH 3.9 with phosphoric acid.[1] Another example is a 60:40 (v/v) ratio of mixed phosphate buffer (pH 4) and acetonitrile.[7]

  • Flow Rate: Typically 1.0 mL/min to 1.3 mL/min.[1][7]

  • Detection Wavelength: 255 nm is a common detection wavelength.[1] Other sources suggest 231 nm or 254 nm.[7]

  • Injection Volume: 20 µL.[7]

  • Column Temperature: Ambient or controlled at 35°C.[1][7]

Note: The mobile phase composition and gradient may need to be optimized to achieve adequate separation of all degradation products.

Visualizing Degradation Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key degradation pathways and a general experimental workflow for forced degradation studies.

Ceftazidime_Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_photodegradation Photodegradation cluster_oxidation Oxidation Ceftazidime Ceftazidime β-Lactam Ring Opening β-Lactam Ring Opening Ceftazidime->β-Lactam Ring Opening Acid/Neutral/Base C-7 Epimer C-7 Epimer (basic conditions) Ceftazidime->C-7 Epimer Photodegradants Photodegradants Ceftazidime->Photodegradants UV/Visible Light Oxidized Products Oxidized Products Ceftazidime->Oxidized Products Oxidizing Agents Pyridine Pyridine β-Lactam Ring Opening->Pyridine Methylene Derivatives Methylene Derivatives β-Lactam Ring Opening->Methylene Derivatives

Ceftazidime Degradation Pathways

Forced_Degradation_Workflow start Prepare Ceftazidime Stock Solution (1 mg/mL) stress Subject to Stress Conditions (Acid, Base, Oxidation, Heat, Light) start->stress sample_prep Sample Preparation (Neutralization, Dilution) stress->sample_prep analysis Analysis by Stability-Indicating HPLC Method sample_prep->analysis data Data Acquisition and Analysis (Identify and Quantify Degradants) analysis->data report Summarize Results (Tables and Pathways) data->report

Forced Degradation Experimental Workflow

References

The Aminothiazole Ring: A Cornerstone of Ceftazidime's Potency and Stability

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Ceftazidime (B193861), a third-generation cephalosporin (B10832234), remains a critical antibiotic for treating severe Gram-negative bacterial infections, particularly those caused by Pseudomonas aeruginosa. A key structural feature underpinning its potent and broad-spectrum activity is the aminothiazole ring, an integral part of its C-7 acylamino side chain. This technical guide delves into the multifaceted role of the aminothiazole ring, providing quantitative data on its efficacy, detailed experimental protocols for its evaluation, and visual representations of its mechanism of action and synthesis.

The Pivotal Role of the Aminothiazole Ring in Ceftazidime's Bioactivity

The aminothiazole moiety is not merely a structural component but a crucial determinant of Ceftazidime's pharmacological properties. Its presence confers several key advantages:

  • Enhanced Antibacterial Spectrum: The aminothiazole ring is instrumental in broadening Ceftazidime's spectrum of activity to include many clinically significant Gram-negative pathogens.[1][2] This is largely attributed to its ability to facilitate the penetration of the antibiotic across the outer membrane of these bacteria.

  • Increased Affinity for Penicillin-Binding Proteins (PBPs): The primary mechanism of action for all β-lactam antibiotics is the inhibition of PBPs, enzymes essential for bacterial cell wall synthesis.[3] The aminothiazole ring of Ceftazidime plays a significant role in enhancing its binding affinity, particularly to PBP3 of Gram-negative bacteria.[1][2] This high affinity leads to the disruption of septal wall formation during cell division, resulting in filamentation and eventual cell lysis.[1]

  • Stability Against β-Lactamases: A major mechanism of bacterial resistance to β-lactam antibiotics is the production of β-lactamase enzymes, which hydrolyze and inactivate the antibiotic. The aminothiazole ring, in conjunction with the syn-configured alkoxyimino group, sterically hinders the approach of many β-lactamases, rendering Ceftazidime highly resistant to hydrolysis by common plasmid and chromosomally mediated β-lactamases.[1]

Quantitative Assessment of Ceftazidime's Efficacy

The in vitro potency of Ceftazidime is quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the antibiotic that prevents visible growth of a bacterium. The following tables summarize the MIC50 and MIC90 values (the MIC required to inhibit 50% and 90% of isolates, respectively) of Ceftazidime against a range of clinically relevant Gram-negative bacteria.

Table 1: Ceftazidime MIC Values against Key Gram-Negative Pathogens

OrganismNo. of IsolatesMIC50 (µg/mL)MIC90 (µg/mL)
Pseudomonas aeruginosaVaries by study2>32
Escherichia coliVaries by study≤0.251
Klebsiella pneumoniaeVaries by study0.252
Enterobacter spp.Varies by study0.25>32
Serratia spp.Varies by study18
Proteus mirabilisVaries by study≤0.120.25

Note: MIC values can vary depending on the geographical region, source of isolates, and testing methodology. The data presented is a general representation based on multiple surveillance studies.[4][5][6]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[7][8][9][10]

Objective: To determine the minimum concentration of Ceftazidime that inhibits the visible growth of a bacterial isolate.

Materials:

  • Ceftazidime powder

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile saline or broth

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of Ceftazidime Stock Solution: Prepare a stock solution of Ceftazidime at a concentration of 1280 µg/mL in a suitable solvent as recommended by the manufacturer.

  • Preparation of Serial Dilutions: Perform serial two-fold dilutions of the Ceftazidime stock solution in CAMHB in the 96-well microtiter plates to achieve a final concentration range (e.g., 64 µg/mL to 0.06 µg/mL).

  • Inoculum Preparation: Prepare a bacterial suspension in sterile saline or broth equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL. Dilute this suspension to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Inoculate each well of the microtiter plate with the standardized bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC: The MIC is the lowest concentration of Ceftazidime at which there is no visible growth (turbidity) in the wells.

Assessment of β-Lactamase Stability using the Nitrocefin (B1678963) Assay

This qualitative assay utilizes the chromogenic cephalosporin, nitrocefin, to detect the presence of β-lactamase activity.[11][12][13][14][15]

Objective: To determine if a bacterial isolate produces β-lactamases capable of hydrolyzing Ceftazidime.

Materials:

  • Nitrocefin solution (typically 0.5 mg/mL)

  • Bacterial colonies grown on an appropriate agar (B569324) medium

  • Sterile loop or applicator stick

  • Microscope slide or filter paper

Procedure:

  • Slide Method:

    • Place a drop of the nitrocefin solution onto a clean microscope slide.

    • Using a sterile loop, pick a well-isolated colony of the test organism and emulsify it in the drop of nitrocefin.

    • Observe for a color change from yellow to red/pink. A positive result, indicating β-lactamase production, is typically observed within 5-10 minutes.

  • Filter Paper Method:

    • Place a piece of filter paper in a petri dish and saturate it with the nitrocefin solution.

    • Smear a bacterial colony onto the impregnated filter paper.

    • A color change to red or pink within 15 minutes indicates β-lactamase activity.

Visualizing the Molecular Interactions and Synthesis

Mechanism of Action: Inhibition of Penicillin-Binding Protein 3 (PBP3)

The aminothiazole ring of Ceftazidime is crucial for its high-affinity binding to the active site of PBP3. This interaction blocks the transpeptidase activity of the enzyme, preventing the cross-linking of peptidoglycan chains and ultimately leading to cell death.

PBP3_Inhibition cluster_bacterium Gram-Negative Bacterium cluster_key Key Ceftazidime Ceftazidime Outer_Membrane Outer Membrane Ceftazidime->Outer_Membrane Penetration Periplasmic_Space Periplasmic Space Outer_Membrane->Periplasmic_Space PBP3 PBP3 Periplasmic_Space->PBP3 Binding to Active Site Cell_Wall_Synthesis Peptidoglycan Cross-linking PBP3->Cell_Wall_Synthesis Inhibition Cell_Lysis Cell Lysis Cell_Wall_Synthesis->Cell_Lysis Leads to Key_Ceftazidime Ceftazidime Key_PBP3 PBP3 Key_Inhibition Inhibition Pathway Key_Process Normal Process

Caption: Ceftazidime penetrates the outer membrane and inhibits PBP3, halting cell wall synthesis.

Synthetic Workflow of the Ceftazidime Aminothiazole Side Chain

The synthesis of the (Z)-2-(2-aminothiazol-4-yl)-2-(2-carboxypropoxyimino)acetic acid side chain is a multi-step process that is crucial for the final assembly of the Ceftazidime molecule.

Synthesis_Workflow Start Starting Materials Thiourea Thiourea Start->Thiourea Ethyl_chloroacetoacetate Ethyl_chloroacetoacetate Start->Ethyl_chloroacetoacetate Condensation Hantzsch Thiazole Synthesis Thiourea->Condensation Ethyl_chloroacetoacetate->Condensation Aminothiazole_ester Ethyl 2-aminothiazole-4-acetate Condensation->Aminothiazole_ester Oximation Oximation with Sodium Nitrite Aminothiazole_ester->Oximation Imino_ester Ethyl (Z)-2-(2-aminothiazol-4-yl)- 2-(hydroxyimino)acetate Oximation->Imino_ester Alkylation Alkylation with tert-butyl 2-bromoisobutyrate Imino_ester->Alkylation Protected_side_chain (Z)-2-(2-aminothiazol-4-yl)-2- (2-(tert-butoxycarbonyl)propoxyimino)acetic acid Alkylation->Protected_side_chain Deprotection Acidic Hydrolysis Protected_side_chain->Deprotection Final_side_chain (Z)-2-(2-aminothiazol-4-yl)-2- (2-carboxypropoxyimino)acetic acid Deprotection->Final_side_chain Coupling Coupling with 7-ACA derivative Final_side_chain->Coupling Ceftazidime Ceftazidime Coupling->Ceftazidime

Caption: Key steps in the synthesis of the aminothiazole side chain of Ceftazidime.

Conclusion

The aminothiazole ring is an indispensable component of the Ceftazidime molecule, critically contributing to its broad antibacterial spectrum, high affinity for penicillin-binding proteins, and stability against many β-lactamases. Understanding the structure-activity relationships conferred by this moiety is essential for the rational design of new cephalosporin antibiotics to combat the growing threat of antimicrobial resistance. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working to advance the field of antibacterial therapeutics.

References

An In-depth Technical Guide to the Initial Screening of Ceftazidime Against Novel Bacterial Isolates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential methodologies for conducting the initial antimicrobial susceptibility testing of Ceftazidime against newly identified bacterial strains. It is designed to furnish laboratory professionals with detailed protocols, data interpretation standards, and a clear visualization of the underlying mechanisms and workflows.

Introduction to Ceftazidime

Ceftazidime is a semi-synthetic, third-generation cephalosporin (B10832234) antibiotic with a broad spectrum of activity, particularly against Gram-negative bacteria, including the opportunistic pathogen Pseudomonas aeruginosa.[1][2] Its bactericidal action is achieved by disrupting the synthesis of the bacterial cell wall.[3][4]

1.1 Mechanism of Action

The primary molecular target of Ceftazidime is a group of enzymes known as penicillin-binding proteins (PBPs).[1][3] These enzymes are crucial for the final steps of peptidoglycan synthesis, a major component of the bacterial cell wall that provides structural integrity.[1][4] By binding to and inhibiting PBPs (specifically PBP3 in Gram-negative bacteria), Ceftazidime blocks the cross-linking of peptidoglycan chains.[1][3] This interference leads to a weakened cell wall, ultimately causing bacterial cell lysis and death.[4] The chemical structure of Ceftazidime, featuring a β-lactam ring, mimics the natural substrate of PBPs, allowing it to bind irreversibly to the enzyme's active site.[3]

1.2 The Challenge of Antimicrobial Resistance

The emergence of bacterial resistance to established antibiotics like Ceftazidime is a significant global health concern.[5][6] Resistance mechanisms can prevent the drug from reaching its target or functioning effectively.[7] Key mechanisms include:

  • Enzymatic Degradation: Production of β-lactamase enzymes that hydrolyze and inactivate the β-lactam ring of Ceftazidime.[7]

  • Target Modification: Alterations in the structure of PBPs, which reduce the binding affinity of Ceftazidime.

  • Reduced Permeability: Mutations or loss of outer membrane porin channels, restricting the entry of Ceftazidime into the bacterial cell.[6][7]

  • Efflux Pumps: Overexpression of efflux pumps that actively transport the antibiotic out of the cell.[5][6]

Given these evolving resistance strategies, the initial screening of Ceftazidime against novel bacterial isolates is a critical first step in both clinical diagnostics and the drug development pipeline.

cluster_cell Gram-Negative Bacterium PBP Penicillin-Binding Proteins (PBPs) Peptidoglycan Peptidoglycan Cross-linking PBP->Peptidoglycan Catalyzes Wall Stable Cell Wall Peptidoglycan->Wall Leads to Lysis Cell Lysis (Bactericidal Effect) Peptidoglycan->Lysis Disruption leads to Ceftazidime Ceftazidime Ceftazidime->PBP Binds to & Inhibits

Caption: Ceftazidime's mechanism of action against Gram-negative bacteria.

Experimental Protocols for Initial Screening

Standardized protocols are essential for generating reproducible and comparable susceptibility data. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide widely accepted guidelines.[8][9]

2.1 Method 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This quantitative method is considered a gold standard for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[8][10]

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Ceftazidime powder, analytical grade

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

  • Spectrophotometer or turbidity meter

  • Sterile diluents (e.g., saline or broth)

  • Incubator (35°C ± 2°C)

Procedure:

  • Prepare Ceftazidime Stock Solution: Prepare a concentrated stock solution of Ceftazidime according to CLSI/EUCAST guidelines.[11]

  • Serial Dilutions: Perform two-fold serial dilutions of Ceftazidime in CAMHB across the wells of the microtiter plate to achieve a range of final concentrations (e.g., 256 µg/mL to 0.25 µg/mL). Leave one well as a growth control (no antibiotic) and another as a sterility control (no bacteria).

  • Prepare Inoculum: Grow the novel bacterial isolate on an appropriate agar (B569324) medium. Select several colonies and suspend them in broth or saline. Adjust the turbidity to match a 0.5 McFarland standard.[12] Dilute this suspension so that after inoculation, each well contains a final concentration of approximately 5 x 10⁵ CFU/mL.[10]

  • Inoculation: Add the standardized bacterial suspension to each well (except the sterility control).

  • Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of Ceftazidime at which there is no visible growth (turbidity) as observed with the naked eye or a reading mirror.[10]

2.2 Method 2: Kirby-Bauer Disk Diffusion Test

This is a widely used qualitative method to assess the susceptibility of bacteria to antibiotics.[9] The size of the zone of growth inhibition around an antibiotic-impregnated disk is measured.

Materials:

  • Mueller-Hinton Agar (MHA) plates (150 mm or 100 mm)

  • Ceftazidime disks (e.g., 30 µg)

  • Bacterial inoculum standardized to 0.5 McFarland

  • Sterile cotton swabs

  • Incubator (35°C ± 2°C)

  • Ruler or caliper

Procedure:

  • Prepare Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described above.

  • Inoculate Plate: Dip a sterile cotton swab into the standardized inoculum, remove excess fluid by pressing it against the inside of the tube, and swab the entire surface of the MHA plate three times, rotating the plate 60 degrees between each application to ensure even coverage.

  • Apply Antibiotic Disk: Aseptically place a Ceftazidime disk onto the surface of the inoculated agar. Gently press the disk to ensure complete contact with the agar.

  • Incubation: Within 15 minutes of disk application, invert the plate and incubate at 35°C ± 2°C for 16-20 hours.

  • Measure Zone of Inhibition: After incubation, measure the diameter of the zone of complete growth inhibition (including the disk diameter) in millimeters (mm).

2.3 Method 3: Gradient Strip Test

The gradient strip test (e.g., E-test) is a quantitative method that combines features of both disk diffusion and broth dilution. It uses a plastic strip impregnated with a predefined gradient of antibiotic concentrations.

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Ceftazidime gradient strips

  • Bacterial inoculum standardized to 0.5 McFarland

  • Sterile cotton swabs

  • Incubator (35°C ± 2°C)

Procedure:

  • Inoculate Plate: Inoculate an MHA plate with the standardized bacterial suspension as described for the Kirby-Bauer method.

  • Apply Gradient Strip: Aseptically place the Ceftazidime gradient strip onto the agar surface.

  • Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours.

  • Read MIC: An elliptical zone of inhibition will form along the strip. The MIC value is read where the edge of the inhibition ellipse intersects the MIC scale on the strip.[8][9]

cluster_prep Preparation cluster_methods Susceptibility Testing Methods cluster_analysis Analysis Isolate Novel Bacterial Isolate Culture Grow on Agar Medium Isolate->Culture Suspension Create Bacterial Suspension Culture->Suspension Standardize Standardize to 0.5 McFarland Suspension->Standardize Broth Broth Microdilution (MIC) Standardize->Broth Disk Disk Diffusion (Zone Diameter) Standardize->Disk Strip Gradient Strip (MIC) Standardize->Strip Incubate Incubate 16-20h at 35°C Broth->Incubate Disk->Incubate Strip->Incubate Measure Measure Results (MIC or Zone Diameter) Incubate->Measure Interpret Interpret using CLSI/EUCAST Breakpoints Measure->Interpret Report Report as S, I, or R Interpret->Report

Caption: Experimental workflow for the initial screening of Ceftazidime.

Data Presentation and Interpretation

Clear and standardized data presentation is crucial for comparing results. All quantitative data should be summarized in tables.

3.1 Data Presentation

The results from the screening should be recorded systematically.

Table 1: Example MIC Data for Ceftazidime against Novel Bacterial Isolates

Isolate ID Source MIC (µg/mL) by Broth Microdilution MIC (µg/mL) by Gradient Strip Interpretation
NB-001 Blood 2 2 Susceptible
NB-002 Urine 8 8 Intermediate
NB-003 Respiratory ≥64 >32 Resistant

| NB-004 | Wound | 0.5 | 0.5 | Susceptible |

Table 2: Example Disk Diffusion Data for Ceftazidime (30 µg) against Novel Bacterial Isolates

Isolate ID Source Zone of Inhibition (mm) Interpretation
NB-001 Blood 22 Susceptible
NB-002 Urine 16 Intermediate
NB-003 Respiratory 6 Resistant

| NB-004 | Wound | 28 | Susceptible |

3.2 Interpretation of Results

The raw MIC values or zone diameters are interpreted as Susceptible (S), Intermediate (I), or Resistant (R) based on clinical breakpoints established by regulatory bodies like CLSI and EUCAST.[13][14] These breakpoints may differ slightly and are regularly updated.[15]

  • Susceptible (S): Indicates that the isolate is likely to be inhibited by the usually achievable concentrations of the antimicrobial agent when the recommended dosage is used.

  • Intermediate (I): Includes isolates with antimicrobial agent MICs that approach attainable blood and tissue levels and for which response rates may be lower than for susceptible isolates. The 'I' category also serves as a buffer zone to prevent major discrepancies in interpretations.[14]

  • Resistant (R): Indicates that the isolate is not inhibited by the usually achievable concentrations of the agent with normal dosage schedules.

Table 3: Example Ceftazidime Breakpoints for Enterobacteriaceae (CLSI M100-ED33:2023 & EUCAST v.13.0)

Method Susceptible Intermediate Resistant
CLSI MIC (µg/mL) ≤4 8 ≥16
CLSI Disk Diffusion (mm) ≥21 18-20 ≤17
EUCAST MIC (µg/mL) ≤1 2-4 >4
EUCAST Disk Diffusion (mm) ≥22 - <22

Note: Breakpoints can vary by bacterial species and are subject to change. Always consult the latest guidelines.

Caption: Logical workflow for interpreting susceptibility test results.

Conclusion and Next Steps

The initial screening of Ceftazidime against novel bacterial isolates using standardized methods is fundamental to understanding its potential efficacy. Accurate determination of MIC values and susceptibility categories provides crucial data for guiding therapeutic decisions and monitoring the spread of resistance.

Following this initial phenotypic screening, isolates demonstrating intermediate or high-level resistance should be prioritized for further investigation. Subsequent steps may include:

  • Phenotypic Confirmation: Tests to confirm the presence of specific resistance enzymes, such as Extended-Spectrum β-Lactamases (ESBLs).

  • Molecular Analysis: Using techniques like PCR and whole-genome sequencing (WGS) to identify the specific genes responsible for resistance (e.g., blaKPC, blaNDM, ampC mutations).[5][16]

  • Further Drug Evaluation: Testing resistant isolates against newer combination agents, such as Ceftazidime-avibactam, which includes a β-lactamase inhibitor designed to overcome certain resistance mechanisms.[6][17]

This structured approach ensures that novel bacterial threats are rapidly characterized, informing both clinical practice and the ongoing development of next-generation antimicrobial agents.

References

Navigating the Challenge of Resistance: An In-Depth Technical Guide to Ceftazidime's Activity Against Extended-Spectrum Beta-Lactamase (ESBL) Producing Strains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence and global dissemination of extended-spectrum β-lactamase (ESBL)-producing Enterobacterales represent a significant threat to public health, compromising the efficacy of many cephalosporin (B10832234) antibiotics, including ceftazidime (B193861). This technical guide provides a comprehensive overview of the in vitro activity of ceftazidime, both alone and in combination with the novel non-β-lactam β-lactamase inhibitor avibactam (B1665839), against these challenging pathogens. We delve into the molecular mechanisms of ESBL-mediated resistance, the inhibitory action of avibactam, and present detailed experimental protocols for the accurate determination of antimicrobial susceptibility and ESBL detection. Quantitative data from numerous studies are summarized in structured tables to facilitate comparative analysis. Furthermore, key pathways and experimental workflows are visualized using Graphviz diagrams to provide clear, logical representations of complex processes. This guide is intended to be a valuable resource for researchers and drug development professionals working to combat antimicrobial resistance.

Introduction: The Rise of ESBLs and the Ceftazidime Conundrum

Extended-spectrum β-lactamases (ESBLs) are enzymes that confer resistance to a wide range of β-lactam antibiotics, including third-generation cephalosporins like ceftazidime.[1] These enzymes, most commonly of the TEM, SHV, and CTX-M types, hydrolyze the β-lactam ring, rendering the antibiotic inactive.[1] The prevalence of ESBL-producing organisms, particularly Escherichia coli and Klebsiella pneumoniae, has increased dramatically worldwide, leading to limited therapeutic options and increased patient morbidity and mortality.

Ceftazidime, a third-generation cephalosporin, has historically been a potent antibiotic against many Gram-negative bacteria. However, the hydrolytic activity of ESBLs often leads to high levels of ceftazidime resistance, with minimum inhibitory concentrations (MICs) frequently exceeding the susceptibility breakpoint. This has necessitated the development of new therapeutic strategies, most notably the combination of ceftazidime with a β-lactamase inhibitor.

Avibactam is a novel, non-β-lactam β-lactamase inhibitor that effectively inactivates a broad spectrum of β-lactamases, including Ambler class A (which includes most ESBLs), class C, and some class D enzymes.[2][3] The combination of ceftazidime and avibactam (CZA) has emerged as a critical therapeutic option for infections caused by ESBL-producing Enterobacterales, restoring the in vitro activity of ceftazidime.

Molecular Mechanisms

Ceftazidime Inactivation by ESBLs

The primary mechanism of resistance to ceftazidime in ESBL-producing strains is the enzymatic hydrolysis of the β-lactam ring. This process involves a serine residue in the active site of the ESBL enzyme, which acts as a nucleophile to attack the carbonyl carbon of the β-lactam ring, forming a transient acyl-enzyme intermediate. This intermediate is then rapidly hydrolyzed by a water molecule, releasing the inactivated antibiotic and regenerating the active enzyme.

G Ceftazidime Ceftazidime (Active Antibiotic) AcylEnzyme Acyl-Enzyme Intermediate (Covalent Bond) Ceftazidime->AcylEnzyme Acylation ESBL ESBL Enzyme (Active Site Serine) ESBL->AcylEnzyme AcylEnzyme->ESBL Enzyme Regeneration InactiveCeftazidime Hydrolyzed Ceftazidime (Inactive) AcylEnzyme->InactiveCeftazidime Hydrolysis H2O Water Molecule H2O->AcylEnzyme

Ceftazidime Hydrolysis by ESBL
Avibactam's Mechanism of ESBL Inhibition

Avibactam protects ceftazidime from hydrolysis by covalently binding to the active site serine of the ESBL enzyme. This reaction forms a stable carbamoyl-enzyme adduct, which is significantly more resistant to hydrolysis than the acyl-enzyme intermediate formed with ceftazidime.[4] While this binding is reversible, the rate of deacylation is very slow, effectively sequestering the ESBL and allowing ceftazidime to reach its target, the penicillin-binding proteins (PBPs), and exert its bactericidal effect.[4]

G Avibactam Avibactam CarbamoylEnzyme Stable Carbamoyl-Enzyme Adduct (Inactive ESBL) Avibactam->CarbamoylEnzyme Carbamoylation (Rapid) ESBL ESBL Enzyme (Active Site Serine) ESBL->CarbamoylEnzyme CarbamoylEnzyme->ESBL Deacylation (Slow, Reversible) Ceftazidime Ceftazidime PBP Penicillin-Binding Proteins (PBPs) Ceftazidime->PBP Binding CellLysis Bacterial Cell Lysis PBP->CellLysis Inhibition of Cell Wall Synthesis

Mechanism of Avibactam Inhibition

Quantitative Data on In Vitro Activity

The following tables summarize the in vitro activity of ceftazidime and ceftazidime-avibactam against ESBL-producing E. coli and K. pneumoniae. MIC50 and MIC90 represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of the isolates, respectively.

Table 1: In Vitro Activity of Ceftazidime against ESBL-Producing E. coli

ESBL GenotypeNumber of IsolatesCeftazidime MIC50 (μg/mL)Ceftazidime MIC90 (μg/mL)Reference
CTX-M-15168>32>32[5]
CTX-M-14-like162>32>32[5]
SHV-ESBL91>32>32[5]
Mixed ESBLs100>64>64[6]

Table 2: In Vitro Activity of Ceftazidime-Avibactam against ESBL-Producing E. coli

ESBL GenotypeNumber of IsolatesCZA MIC50 (μg/mL)CZA MIC90 (μg/mL)% SusceptibleReference
CTX-M-15-like4910.250.5100[5]
CTX-M-14-like1620.250.5100[5]
SHV-ESBL910.251100[5]
Mixed ESBLs1090.190.3899.1[2]

Table 3: In Vitro Activity of Ceftazidime against ESBL-Producing K. pneumoniae

ESBL GenotypeNumber of IsolatesCeftazidime MIC50 (μg/mL)Ceftazidime MIC90 (μg/mL)Reference
CTX-M-15260>32>32[5]
SHV-ESBL176>32>32[7]
Mixed ESBLs56>64>64[2]

Table 4: In Vitro Activity of Ceftazidime-Avibactam against ESBL-Producing K. pneumoniae

ESBL GenotypeNumber of IsolatesCZA MIC50 (μg/mL)CZA MIC90 (μg/mL)% SusceptibleReference
CTX-M-15-like4910.250.5100[5]
SHV-ESBL1760.51100[7]
KPC & ESBL co-producers130.52100[7]
Mixed ESBLs560.190.3899.1[2]

Table 5: Comparative In Vitro Activity of Ceftazidime-Avibactam and Meropenem against ESBL-producing Enterobacterales

OrganismAntibioticMIC50 (μg/mL)MIC90 (μg/mL)% SusceptibleReference
E. coli (ESBL+)Ceftazidime-Avibactam0.250.5100[5]
Meropenem≤0.06≤0.06100[2]
K. pneumoniae (ESBL+)Ceftazidime-Avibactam0.251100[5]
Meropenem≤0.060.12100[2]
Enterobacterales (ESBL+)Ceftazidime-Avibactam0.190.3899.1[2]
Meropenem≤0.060.06100[2]

Experimental Protocols

Accurate determination of ceftazidime's activity against ESBL-producing strains relies on standardized laboratory procedures. The following are detailed methodologies for key experiments based on Clinical and Laboratory Standards Institute (CLSI) guidelines.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in a broth dilution series.

G cluster_prep Preparation cluster_inoc Inoculation & Incubation cluster_read Reading & Interpretation P1 Prepare serial two-fold dilutions of Ceftazidime/CZA in Cation-Adjusted Mueller-Hinton Broth (CAMHB). P2 Dispense dilutions into a 96-well microtiter plate. P1->P2 P3 Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard. P4 Dilute inoculum in CAMHB to achieve a final concentration of ~5 x 10^5 CFU/mL. P3->P4 I1 Inoculate each well of the microtiter plate with the standardized bacterial suspension. P4->I1 I2 Include a growth control well (no antibiotic) and a sterility control well (no bacteria). I1->I2 I3 Incubate plates at 35°C ± 2°C for 16-20 hours in ambient air. I2->I3 R1 Examine plates for visible bacterial growth (turbidity). R2 The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth. R1->R2 R3 Interpret MICs as Susceptible (S), Intermediate (I), or Resistant (R) based on CLSI breakpoints. R2->R3

Broth Microdilution Workflow

Materials:

  • Ceftazidime and/or Ceftazidime-Avibactam analytical powder

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial isolates

  • 0.5 McFarland turbidity standard

  • Sterile saline or broth for inoculum preparation

  • Incubator (35°C ± 2°C)

  • Quality control strains (e.g., E. coli ATCC® 25922, K. pneumoniae ATCC® 700603)

Procedure:

  • Preparation of Antimicrobial Solutions: Prepare a stock solution of the antimicrobial agent(s) at a high concentration. Perform serial two-fold dilutions in CAMHB to achieve the desired concentration range in the microtiter plate wells.

  • Inoculum Preparation: Select 3-5 well-isolated colonies of the test organism from an 18- to 24-hour agar (B569324) plate. Suspend the colonies in sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 108 CFU/mL).

  • Standardization of Inoculum: Within 15 minutes of preparation, dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 105 CFU/mL in each well of the microtiter plate.

  • Inoculation: Inoculate each well of the microtiter plate with the standardized bacterial suspension. Include a positive growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: After incubation, examine the plates for visible bacterial growth (turbidity). The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth.

  • Quality Control: Concurrently test appropriate quality control strains. The MIC values for the QC strains must fall within the acceptable ranges defined by CLSI.

Phenotypic Detection of ESBLs: Combined Disk Diffusion Test

This method is used to confirm the presence of ESBLs by demonstrating the synergistic effect between a third-generation cephalosporin and clavulanic acid.

G cluster_prep Preparation & Inoculation cluster_disk Disk Placement & Incubation cluster_interp Interpretation P1 Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard. P2 Inoculate a Mueller-Hinton agar (MHA) plate by swabbing the entire surface. P1->P2 D1 Place a ceftazidime (30 µg) disk and a cefotaxime (B1668864) (30 µg) disk on the agar. P2->D1 D2 Place a ceftazidime-clavulanic acid (30/10 µg) disk and a cefotaxime-clavulanic acid (30/10 µg) disk on the same plate, at least 20-30 mm apart. D1->D2 D3 Incubate the plate at 35°C ± 2°C for 16-18 hours in ambient air. D2->D3 R1 Measure the diameter of the zones of inhibition around each disk. R2 A ≥ 5 mm increase in the zone diameter for either cephalosporin tested in combination with clavulanic acid versus its zone when tested alone indicates ESBL production. R1->R2

Combined Disk Diffusion Test Workflow

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial isolates

  • 0.5 McFarland turbidity standard

  • Sterile swabs

  • Antibiotic disks:

    • Ceftazidime (30 µg)

    • Ceftazidime-clavulanic acid (30/10 µg)

    • Cefotaxime (30 µg)

    • Cefotaxime-clavulanic acid (30/10 µg)

  • Incubator (35°C ± 2°C)

  • Quality control strains (e.g., K. pneumoniae ATCC® 700603 - ESBL positive; E. coli ATCC® 25922 - ESBL negative)

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension adjusted to a 0.5 McFarland turbidity standard as described for broth microdilution.

  • Inoculation: Within 15 minutes of preparation, use a sterile swab to inoculate the entire surface of an MHA plate to obtain confluent growth.

  • Disk Application: Place the ceftazidime and ceftazidime-clavulanic acid disks, and the cefotaxime and cefotaxime-clavulanic acid disks on the inoculated agar surface. Ensure the disks are at least 20-30 mm apart.

  • Incubation: Incubate the plate at 35°C ± 2°C for 16-18 hours in ambient air.

  • Interpretation: After incubation, measure the diameter of the zones of inhibition around each disk. An increase of ≥ 5 mm in the zone of inhibition for either cephalosporin in combination with clavulanic acid compared to the zone of the cephalosporin alone confirms ESBL production.[8]

E-test for MIC Determination

The E-test is a gradient diffusion method that provides a quantitative MIC value.

Materials:

  • MHA plates

  • Bacterial isolates

  • 0.5 McFarland turbidity standard

  • Sterile swabs

  • E-test strips (ceftazidime and/or ceftazidime-avibactam)

  • Incubator (35°C ± 2°C)

  • Quality control strains

Procedure:

  • Inoculation: Inoculate an MHA plate with a standardized bacterial inoculum to achieve confluent growth, as described for the disk diffusion method. Allow the agar surface to dry for 5-15 minutes.

  • Application of E-test Strip: Aseptically apply the E-test strip to the agar surface with the MIC scale facing upwards. Ensure the entire strip is in complete contact with the agar.

  • Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours.

  • Reading the MIC: After incubation, an elliptical zone of inhibition will be visible. The MIC is read at the point where the lower edge of the ellipse intersects the MIC scale on the strip.[9][10]

Troubleshooting and Considerations

  • False-Negative ESBL Tests: Some ESBLs may not be readily detected by phenotypic tests, particularly if the strain also produces an AmpC β-lactamase.[4] The presence of AmpC can mask the synergistic effect with clavulanic acid. In such cases, molecular methods for detecting ESBL genes may be necessary.

  • Quality Control is Critical: Strict adherence to quality control procedures, including the use of appropriate QC strains and ensuring that their results fall within acceptable ranges, is essential for the accuracy and reproducibility of susceptibility testing results.[11]

  • Media Formulation: The composition of the Mueller-Hinton agar, particularly the concentration of divalent cations (Ca2+ and Mg2+), can influence the activity of some antibiotics. Using MHA that meets CLSI specifications is crucial.

Conclusion

The proliferation of ESBL-producing Enterobacterales presents a formidable challenge in the treatment of infectious diseases. While ceftazidime alone is often ineffective against these organisms, the combination with avibactam restores its potent in vitro activity. This guide provides the foundational knowledge and detailed methodologies necessary for the accurate assessment of ceftazidime's efficacy against ESBL-producing strains. A thorough understanding of the mechanisms of resistance and the application of standardized testing protocols are paramount for guiding appropriate therapeutic choices, supporting antimicrobial stewardship efforts, and advancing the development of new strategies to combat this evolving threat.

References

Methodological & Application

Application Notes and Protocols for In Vitro Susceptibility Testing of Ceftazidime

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the in vitro susceptibility of bacterial isolates to Ceftazidime. The following methods are described: Broth Microdilution (the reference method), Kirby-Bauer Disk Diffusion, and the Gradient Diffusion (E-test). Adherence to these standardized procedures is crucial for obtaining accurate and reproducible results.

Mechanism of Action and Resistance

Ceftazidime is a third-generation cephalosporin (B10832234) antibiotic that exerts its bactericidal effect by inhibiting bacterial cell wall synthesis.[1][2] It specifically targets and binds to penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis of peptidoglycan, a critical component of the bacterial cell wall.[2][3] By inactivating these proteins, Ceftazidime disrupts the structural integrity of the cell wall, leading to cell lysis and death.[2]

Bacterial resistance to Ceftazidime can emerge through several mechanisms. The most common is the production of β-lactamase enzymes, which hydrolyze the β-lactam ring of the antibiotic, rendering it inactive.[1] Other mechanisms include alterations in the target PBPs, reducing the binding affinity of Ceftazidime, and changes in the outer membrane permeability of the bacteria, which can restrict the antibiotic's access to its target.[4][5]

Data Presentation: Interpretive Criteria for Ceftazidime

The susceptibility of a bacterial isolate to Ceftazidime is determined by comparing the minimal inhibitory concentration (MIC) or the zone of inhibition to the clinical breakpoints established by regulatory bodies such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Table 1: CLSI and EUCAST MIC Breakpoints for Ceftazidime (μg/mL)

Organism GroupCLSI Breakpoints (S/I/R)EUCAST Breakpoints (S/I/R)
Enterobacterales≤4 / 8 / ≥16≤1 / 2-4 / >4
Pseudomonas aeruginosa≤8 / 16 / ≥32≤8 / - / >8
Acinetobacter spp.≤8 / 16 / ≥32≤8 / - / >8

S = Susceptible, I = Intermediate, R = Resistant. Breakpoints are subject to change; refer to the latest CLSI M100 and EUCAST breakpoint tables for the most current information.[6][7]

Table 2: CLSI and EUCAST Disk Diffusion Zone Diameter Breakpoints for Ceftazidime (30 μg disk) (mm)

Organism GroupCLSI Breakpoints (S/I/R)EUCAST Breakpoints (S/I/R)
Enterobacterales≥21 / 18-20 / ≤17≥21 / - / <21
Pseudomonas aeruginosa≥18 / 15-17 / ≤14≥18 / - / <18

S = Susceptible, I = Intermediate, R = Resistant. Breakpoints are subject to change; refer to the latest CLSI M100 and EUCAST breakpoint tables for the most current information.

Experimental Protocols

Broth Microdilution Method for MIC Determination

This method determines the minimal inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Ceftazidime powder

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile multichannel pipettes and tips

  • Incubator (35°C ± 2°C)

  • Plate reader (optional)

Procedure:

  • Prepare Ceftazidime Stock Solution: Prepare a stock solution of Ceftazidime at a concentration of 1280 µg/mL in a suitable solvent.

  • Prepare Antibiotic Dilutions: Perform serial two-fold dilutions of the Ceftazidime stock solution in CAMHB directly in the 96-well plate to achieve a final concentration range (e.g., 0.06 to 64 µg/mL).[8]

  • Prepare Bacterial Inoculum: From a pure 18-24 hour culture, prepare a bacterial suspension in sterile saline or broth equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.[9]

  • Inoculate Microtiter Plate: Add the standardized bacterial inoculum to each well containing the antibiotic dilutions and to a growth control well (containing only broth and inoculum). A sterility control well (containing only broth) should also be included.

  • Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.[10]

  • Reading Results: The MIC is the lowest concentration of Ceftazidime that completely inhibits visible growth of the organism as detected by the naked eye or a plate reader.[11]

Kirby-Bauer Disk Diffusion Method

This method assesses the susceptibility of a bacterial isolate to an antimicrobial agent based on the diameter of the zone of growth inhibition around a disk impregnated with the agent.

Materials:

  • Mueller-Hinton Agar (B569324) (MHA) plates (150 mm)

  • Ceftazidime disks (30 µg)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile cotton swabs

  • Forceps

  • Incubator (35°C ± 2°C)

  • Ruler or caliper

Procedure:

  • Prepare Bacterial Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the broth microdilution method.[12]

  • Inoculate MHA Plate: Within 15 minutes of standardizing the inoculum, dip a sterile cotton swab into the suspension and remove excess fluid by pressing it against the inside of the tube. Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees between each streaking to ensure a confluent lawn of growth.[12][13]

  • Apply Antibiotic Disks: Using sterile forceps, place a Ceftazidime (30 µg) disk onto the surface of the inoculated agar. Gently press the disk to ensure complete contact with the agar. Disks should be placed at least 24 mm apart.[12][14]

  • Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[14]

  • Reading Results: After incubation, measure the diameter of the zone of complete growth inhibition in millimeters (mm), including the diameter of the disk.[13] Interpret the results based on the established zone diameter breakpoints (see Table 2).

E-test (Gradient Diffusion Method)

The E-test is a quantitative method that uses a plastic strip impregnated with a predefined gradient of an antimicrobial agent.

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Ceftazidime E-test strips

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile cotton swabs

  • Forceps

  • Incubator (35°C ± 2°C)

Procedure:

  • Prepare Bacterial Inoculum: Prepare a bacterial suspension and inoculate the MHA plate to create a confluent lawn of growth as described for the Kirby-Bauer method.[15][16]

  • Apply E-test Strip: Allow the inoculated plate to dry for 10-15 minutes. Using sterile forceps, apply the Ceftazidime E-test strip to the agar surface with the MIC scale facing upwards. Ensure the entire length of the strip is in contact with the agar.[15][16]

  • Incubation: Invert the plate and incubate at 35°C ± 2°C for 16-20 hours.[15]

  • Reading Results: After incubation, an elliptical zone of inhibition will be visible. The MIC is read at the point where the lower edge of the ellipse intersects the MIC scale on the strip. If the intersection is between two markings, the higher value should be reported.[15][17]

Visualizations

Ceftazidime_Mechanism_of_Action PBP Penicillin-Binding Proteins (PBPs) CellWall Stable Cell Wall PBP->CellWall Peptidoglycan Peptidoglycan Precursors Peptidoglycan->PBP Cross-linking Lysis Cell Lysis & Death CellWall->Lysis Ceftazidime Ceftazidime Ceftazidime->PBP Inhibits

Caption: Ceftazidime inhibits bacterial cell wall synthesis.

Ceftazidime_Resistance_Mechanisms Ceftazidime Ceftazidime Target Inhibition of Cell Wall Synthesis Ceftazidime->Target Intended Action BetaLactamase β-Lactamase Production BetaLactamase->Ceftazidime Hydrolyzes PBP_Alteration PBP Alteration PBP_Alteration->Target Prevents Binding Porin_Loss Porin Channel Loss/Modification Porin_Loss->Ceftazidime Reduces Entry Efflux_Pump Efflux Pump Overexpression Efflux_Pump->Ceftazidime Expels Drug NoEffect Reduced/No Bactericidal Effect Target->NoEffect

Caption: Common mechanisms of bacterial resistance to Ceftazidime.

Experimental_Workflow cluster_prep Preparation cluster_testing Susceptibility Testing cluster_analysis Analysis Culture Isolate Pure Bacterial Culture Inoculum Prepare 0.5 McFarland Standardized Inoculum Culture->Inoculum BMD Broth Microdilution Inoculum->BMD Disk Disk Diffusion Inoculum->Disk Etest Gradient Diffusion (E-test) Inoculum->Etest Incubate Incubate 16-20 hours at 35°C BMD->Incubate Disk->Incubate Etest->Incubate Read Read Results (MIC or Zone Diameter) Incubate->Read Interpret Interpret using CLSI/EUCAST Breakpoints Read->Interpret Report Report as S, I, or R Interpret->Report

Caption: Workflow for in vitro susceptibility testing of Ceftazidime.

References

Application Notes and Protocols for Establishing a Murine Lung Infection Model for Ceftazidime Efficacy Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Murine models of lung infection are indispensable tools for the preclinical evaluation of antimicrobial agents. This document provides detailed application notes and protocols for establishing a robust and reproducible murine pneumonia model to assess the in vivo efficacy of ceftazidime (B193861). The protocols outlined below cover the essential steps from bacterial strain selection and infection establishment to treatment administration and efficacy evaluation through microbiological and histopathological endpoints.

Core Concepts in Ceftazidime Efficacy Testing

Ceftazidime is a third-generation cephalosporin (B10832234) antibiotic with a broad spectrum of activity against Gram-negative bacteria, including common respiratory pathogens like Pseudomonas aeruginosa and Klebsiella pneumoniae.[1][2] Its efficacy is primarily dependent on the duration for which the free drug concentration remains above the minimum inhibitory concentration (MIC) of the infecting pathogen (%fT > MIC) at the site of infection.[1][3][4] Therefore, murine models for ceftazidime efficacy studies should be designed to allow for pharmacokinetic/pharmacodynamic (PK/PD) analysis alongside traditional microbiological outcome measures.

Experimental Workflow

The overall workflow for establishing a murine lung infection model and evaluating ceftazidime efficacy is depicted below.

experimental_workflow cluster_prep Preparation Phase cluster_infection Infection Phase cluster_treatment Treatment Phase cluster_evaluation Evaluation Phase Bacterial_Culture Bacterial Strain Selection & Culture Infection Induction of Lung Infection Bacterial_Culture->Infection Animal_Acclimatization Animal Model Selection & Acclimatization Animal_Acclimatization->Infection Treatment Ceftazidime Administration Infection->Treatment Bacterial_Load Bacterial Load Determination Treatment->Bacterial_Load Histopathology Histopathological Analysis Treatment->Histopathology PK_PD PK/PD Analysis Treatment->PK_PD

Figure 1: General experimental workflow for ceftazidime efficacy testing in a murine lung infection model.

Detailed Experimental Protocols

Bacterial Strain Selection and Preparation

1.1. Strain Selection:

  • Commonly used pathogens for modeling bacterial pneumonia include Pseudomonas aeruginosa and Klebsiella pneumoniae.[1][2][5]

  • The choice of strain is critical and should be guided by the specific research question. Strains with varying ceftazidime MICs, including susceptible and resistant isolates, are often used to determine the PK/PD driver of efficacy.[1][3]

  • Clinically relevant and well-characterized strains, including multidrug-resistant (MDR) isolates, are recommended to enhance the translational value of the study.[5]

1.2. Bacterial Culture:

  • Streak the selected bacterial strain from a frozen stock onto an appropriate agar (B569324) plate (e.g., Luria-Bertani (LB) agar or Tryptic Soy Agar (TSA)).

  • Incubate the plate overnight at 37°C.

  • Inoculate a single colony into a suitable broth medium (e.g., LB broth or Tryptic Soy Broth (TSB)).

  • Incubate the broth culture at 37°C with shaking (e.g., 200 rpm) until it reaches the mid-logarithmic phase of growth (typically 3-4 hours).[6]

  • Harvest the bacteria by centrifugation, wash with sterile phosphate-buffered saline (PBS), and resuspend the pellet in PBS to the desired concentration for infection. The final inoculum concentration should be confirmed by serial dilution and plating.

Animal Model and Infection Procedure

2.1. Animal Selection and Housing:

  • Commonly used mouse strains for infection models include BALB/c and C57BL/6.[5][6][7] Outbred strains are also frequently used in PK/PD studies.[7]

  • Mice should be specific-pathogen-free (SPF) and allowed to acclimatize for at least 3-5 days before the experiment.[6][8]

  • All animal procedures must be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

2.2. Induction of Immunosuppression (Optional but Recommended):

  • To establish a consistent and robust infection, particularly with less virulent strains, mice can be rendered neutropenic.[4][9]

  • This is typically achieved by intraperitoneal (i.p.) injection of cyclophosphamide (B585). A common regimen is to administer cyclophosphamide on days -4 and -1 relative to infection.[10]

2.3. Infection Method: Two primary methods are used to induce lung infection: intranasal (IN) and intratracheal (IT) instillation.

2.3.1. Intranasal (IN) Inoculation Protocol: [11][12][13]

  • Anesthetize the mouse using a suitable anesthetic agent (e.g., isoflurane (B1672236) inhalation or an intraperitoneal injection of ketamine/xylazine).[11][12]

  • Once the mouse is deeply anesthetized (confirmed by the absence of a pedal withdrawal reflex), hold it in a supine or vertical position.[11]

  • Using a micropipette, slowly dispense the bacterial inoculum (typically 20-50 µL) onto the nares, allowing the mouse to inhale the liquid naturally.[8][11][12] Administering the inoculum dropwise helps prevent bolus delivery and potential distress.[12]

  • Maintain the mouse in a head-up position for a short period to ensure the inoculum reaches the lungs.

2.3.2. Intratracheal (IT) Instillation Protocol: [14][15][16] This method delivers the inoculum directly into the trachea and is generally considered more precise.

  • Anesthetize the mouse as described above.

  • Place the mouse in a supine position on a surgical board.

  • Make a small midline incision in the neck to expose the trachea.

  • Carefully insert a small-gauge needle or catheter into the trachea between the cartilaginous rings.[14]

  • Slowly inject the bacterial inoculum (typically 30-50 µL) into the trachea, followed by a small bolus of air (e.g., 100 µL) to ensure distribution into the lungs.[14][15]

  • Close the incision with sutures or surgical clips.

Ceftazidime Treatment

3.1. Preparation of Ceftazidime:

  • Reconstitute ceftazidime powder for injection with sterile water or saline according to the manufacturer's instructions.

  • Further dilute the stock solution with sterile saline to the desired concentrations for injection.

3.2. Administration:

  • Ceftazidime is typically administered subcutaneously (s.c.) or intramuscularly (i.m.).[2][17][18]

  • The treatment is usually initiated at a specific time point post-infection (e.g., 2 or 6 hours).[2][4]

  • The dosing regimen (dose, frequency, and duration) should be designed to mimic human pharmacokinetics or to achieve specific PK/PD targets.[1][3] Dosing can range from every 2 hours to every 24 hours depending on the study design.[4][18]

ParameterExample Value/RangeReference(s)
Route of Administration Subcutaneous (s.c.), Intramuscular (i.m.)[2][17]
Dose Range 3.1 to 1600 mg/kg/day[18]
Dosing Frequency Every 2, 6, 8, 12, or 24 hours[2][4][18]
Treatment Duration 24 hours to 18 days[1][18]
Table 1: Example Ceftazidime Dosing Parameters in Murine Infection Models.
Efficacy Evaluation

4.1. Bacterial Load Determination: [19]

  • At the end of the treatment period, humanely euthanize the mice.

  • Aseptically remove the lungs.

  • Weigh the lungs and homogenize them in a known volume of sterile PBS using a tissue homogenizer.[20]

  • Prepare serial 10-fold dilutions of the lung homogenate in sterile PBS.

  • Plate the dilutions onto appropriate agar plates.

  • Incubate the plates overnight at 37°C.

  • Count the colonies on the plates and calculate the number of colony-forming units (CFU) per gram of lung tissue. The results are typically expressed as log10 CFU/g.

4.2. Histopathological Analysis: [21][22][23][24][25]

  • After euthanasia, perfuse the lungs with a fixative (e.g., 10% neutral buffered formalin) via the trachea to ensure proper inflation and fixation.[22]

  • Excise the lungs and immerse them in the same fixative for at least 24 hours.

  • Process the fixed tissues, embed them in paraffin, and section them.

  • Stain the sections with hematoxylin (B73222) and eosin (B541160) (H&E) for general morphological assessment.[21][22]

  • Evaluate the lung sections for pathological changes such as inflammatory cell infiltration, alveolar edema, hemorrhage, and necrosis.[21][23][25] A semi-quantitative scoring system can be used to compare the severity of lung injury between different treatment groups.[22]

4.3. Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis:

  • To determine the PK profile of ceftazidime, collect blood samples at various time points after drug administration.[17][26][27]

  • Measure ceftazidime concentrations in the plasma and, if possible, in the epithelial lining fluid (ELF) of the lungs using a validated method such as high-performance liquid chromatography (HPLC).[26][27]

  • Key PK parameters to determine include the peak concentration (Cmax), half-life (t1/2), and area under the concentration-time curve (AUC).[17][28]

  • Correlate the PK parameters with the microbiological outcomes to determine the PK/PD index that best predicts efficacy (e.g., %fT > MIC).[1][3][4]

ParameterDescriptionTypical Value in MiceReference(s)
Serum Half-life Time for serum concentration to reduce by half~21 minutes[17]
Peak Serum Concentration (25 mg/kg s.c.) Maximum concentration achieved in serum~26 mg/L[17]
Lung Penetration (% of serum) Ratio of drug concentration in lung tissue to serum~17%[2]
Table 2: Pharmacokinetic Parameters of Ceftazidime in Mice.

Mechanism of Action of Ceftazidime

Ceftazidime, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting bacterial cell wall synthesis.

ceftazidime_moa Ceftazidime Ceftazidime PBP Penicillin-Binding Proteins (PBPs) Ceftazidime->PBP Binds to CellWall_Synthesis Peptidoglycan Cross-linking Ceftazidime->CellWall_Synthesis Inhibits PBP->CellWall_Synthesis Catalyzes Cell_Lysis Bacterial Cell Lysis CellWall_Synthesis->Cell_Lysis Leads to (when inhibited)

Figure 2: Simplified mechanism of action of Ceftazidime.

Conclusion

The successful establishment of a murine lung infection model is crucial for the preclinical assessment of ceftazidime's efficacy. Careful attention to the selection of bacterial strains, infection methodology, treatment regimens, and outcome measures will ensure the generation of reliable and translatable data. The protocols and data presented in these application notes provide a comprehensive framework for researchers to design and execute robust studies to evaluate ceftazidime and other antimicrobial agents against respiratory pathogens.

References

Application Notes and Protocols for Ceftazidime Administration in Cell Culture Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of Ceftazidime (B193861), a broad-spectrum cephalosporin (B10832234) antibiotic, in mammalian cell culture assays. This document outlines its mechanism of action, protocols for its preparation and application, cytotoxicity data, and its known effects on cellular signaling pathways.

Mechanism of Action

Ceftazidime is a bactericidal agent that functions by inhibiting the synthesis of the bacterial cell wall.[1] It specifically targets and binds to penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis. This disruption of the cell wall structure leads to bacterial cell lysis and death.[1]

Quantitative Data Summary

The following table summarizes key quantitative data for the use of Ceftazidime in cell culture applications. It is crucial to note that optimal concentrations and cytotoxicity can be cell-line dependent and should be empirically determined for each specific application.

ParameterCell LineConcentration/ValueObservationReference
Cytotoxicity HEK-29362.5 - 1000 µg/mLDose-dependent reduction in cell viability. At 62.5 µg/mL, ~88.5% viability was observed.[2][3][4][2][3][4]
THLE-262.5 - 1000 µg/mLDose-dependent reduction in cell viability. At 125 µg/mL, ~87.5% viability was observed.[2][3][4][2][3][4]
Vero E6Up to high concentrationsNegligible cytotoxicity observed.[5]
P388 Leukemia CellsNot specifiedNo interference with the cytotoxic activity of Mitoxantrone was observed.[1]
Antiviral Activity (IC50) Vero E6 (Authentic SARS-CoV-2)28 ± 1 µMInhibition of viral infection.[5]
293T-ACE2 (SARS-CoV-2 Pseudovirus)113 ± 1 µMInhibition of pseudovirus cell entry.[5]
Antibacterial Activity (MIC) Pseudomonas aeruginosa0.5 - 32 mg/LMinimum Inhibitory Concentration for 90% of strains (MIC90).[6]
Escherichia coli0.015 - 512 µg/mLMinimum Inhibitory Concentration range.
S. aureus ATCC 259234 - 16 µg/mLExpected MIC range for quality control.
Stability in Solution Sterile Water (100 and 200 mg/mL)8 hours at 21-23°CStable (remains above 90% of initial concentration).[7]
Sterile Water (100 and 200 mg/mL)96 hours at 4°CStable.[7]
Cell Culture Media (general)Up to 24 hours at 37°CGenerally stable, but degradation increases with temperature.[8]

Experimental Protocols

Preparation of Ceftazidime Stock Solution

Materials:

  • Ceftazidime powder

  • Sterile, nuclease-free water or sterile phosphate-buffered saline (PBS)

  • Sterile conical tubes (15 mL or 50 mL)

  • Sterile syringe filters (0.22 µm)

  • Sterile pipettes and tips

Protocol:

  • In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of Ceftazidime powder.

  • Reconstitute the powder in sterile water or PBS to create a concentrated stock solution. A common stock concentration is 10 to 50 mg/mL. For example, to make a 10 mg/mL stock solution, dissolve 100 mg of Ceftazidime in 10 mL of sterile water.

  • Gently vortex the solution until the powder is completely dissolved.

  • Sterile-filter the stock solution using a 0.22 µm syringe filter into a new sterile conical tube.

  • Aliquot the stock solution into smaller, single-use volumes (e.g., 100 µL or 500 µL) to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months). Protect from light.[9]

Protocol for Prophylactic Use in Routine Cell Culture

This protocol is intended to prevent bacterial contamination in established, healthy cell cultures. The recommended working concentration should be optimized for each cell line to ensure efficacy against bacteria with minimal cytotoxicity.

Materials:

  • Prepared Ceftazidime stock solution (-20°C or -80°C)

  • Complete cell culture medium appropriate for the cell line

  • Cultured mammalian cells

Protocol:

  • Thaw an aliquot of the Ceftazidime stock solution at room temperature.

  • Dilute the stock solution into the complete cell culture medium to achieve the desired working concentration. A typical starting range for prophylactic use is 10-100 µg/mL. It is recommended to perform a dose-response experiment to determine the optimal non-toxic concentration for your specific cell line (see Protocol 3.3).

  • For routine cell passaging, add the Ceftazidime-containing medium to the cells after splitting.

  • Replace the medium with fresh Ceftazidime-containing medium every 2-3 days, as is standard for most cell culture maintenance.

  • Regularly monitor the cells for any signs of cytotoxicity, such as changes in morphology, reduced proliferation rate, or cell death.

  • It is good practice to periodically culture the cells without any antibiotics to ensure they are not masking a low-level, resistant contamination.

Protocol for Determining Cytotoxicity of Ceftazidime

This protocol uses a standard MTT assay to determine the cytotoxic effects of Ceftazidime on a specific mammalian cell line.

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • Ceftazidime stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Plate reader capable of measuring absorbance at 570 nm

Protocol:

  • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Prepare a serial dilution of Ceftazidime in complete cell culture medium. A suggested range of final concentrations to test is 10, 50, 100, 250, 500, and 1000 µg/mL. Include a vehicle control (medium with the same amount of solvent used for the stock solution) and a no-cell control (medium only).

  • After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of Ceftazidime.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.

  • Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

Visualization of Workflows and Signaling Pathways

Experimental Workflow for Cytotoxicity Testing

Cytotoxicity_Workflow cluster_prep Cell Preparation cluster_treatment Ceftazidime Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A Seed cells in 96-well plate B Incubate 24h A->B D Add Ceftazidime to cells B->D C Prepare serial dilutions of Ceftazidime C->D E Incubate for 24/48/72h D->E F Add MTT solution E->F G Incubate 2-4h F->G H Add solubilization buffer G->H I Measure absorbance at 570 nm H->I J Calculate cell viability I->J Skp2_p27_Pathway cluster_pathway Cell Cycle Regulation Ceftazidime Ceftazidime Skp2 Skp2 Ceftazidime->Skp2 inhibits Ub Ubiquitination Skp2->Ub promotes p27 p27 Proteasome Proteasomal Degradation p27->Proteasome CellCycle Cell Cycle Arrest (G1/S phase) p27->CellCycle induces Ub->p27

References

Determining the Minimum Inhibitory Concentration (MIC) of Ceftazidime: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of Ceftazidime, a critical parameter in antimicrobial susceptibility testing. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Accurate MIC determination is essential for surveillance studies, drug development, and guiding clinical therapy.

Introduction to Ceftazidime

Ceftazidime is a third-generation cephalosporin (B10832234) antibiotic with a broad spectrum of activity against Gram-negative bacteria, including Pseudomonas aeruginosa.[1][2][3] Its mechanism of action involves the inhibition of penicillin-binding proteins (PBPs), enzymes crucial for the synthesis of the bacterial cell wall.[1][2][4] By disrupting cell wall formation, Ceftazidime leads to bacterial cell lysis and death.[1][4] In clinical use, Ceftazidime is often combined with a β-lactamase inhibitor, such as avibactam, to counteract resistance mechanisms in bacteria.[5][6][7]

Key Methodologies for MIC Determination

Several standardized methods are available for determining the MIC of Ceftazidime. The most common techniques are broth microdilution, agar (B569324) dilution, and gradient diffusion (E-test).

Broth Microdilution Method

This method involves preparing serial dilutions of Ceftazidime in a liquid growth medium in a microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is read as the lowest concentration of the antibiotic that shows no visible growth after incubation.[8][9][10][11]

Agar Dilution Method

In the agar dilution method, varying concentrations of Ceftazidime are incorporated into molten agar, which is then poured into Petri dishes.[12][13] A standardized inoculum of the test organism is then spotted onto the surface of each plate. The MIC is the lowest concentration of the antibiotic that inhibits the growth of the organism.[14]

Gradient Diffusion Method (E-test)

The E-test is a simplified method that utilizes a plastic strip impregnated with a predefined gradient of antibiotic concentrations.[15] The strip is placed on an inoculated agar plate, and during incubation, the antibiotic diffuses into the agar, creating a concentration gradient.[15] An elliptical zone of inhibition forms, and the MIC is read where the edge of the inhibition zone intersects the strip.[5][15]

Data Presentation: Ceftazidime MIC Breakpoints and Quality Control Ranges

The following tables summarize the clinical breakpoints for Ceftazidime as established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), as well as the acceptable quality control ranges for reference bacterial strains.

Table 1: CLSI and EUCAST MIC Breakpoints for Ceftazidime-Avibactam (µg/mL)

Organism FamilyCLSI SusceptibleCLSI ResistantEUCAST SusceptibleEUCAST Resistant
Enterobacterales≤8/4≥16/4≤8>8
Pseudomonas aeruginosa≤8/4≥16/4≤8>8

Note: Breakpoints for Ceftazidime-avibactam are expressed as the concentration of Ceftazidime/avibactam. Avibactam is tested at a fixed concentration of 4 µg/mL.[8][9][16]

Table 2: EUCAST Quality Control (QC) Ranges for Ceftazidime-Avibactam MIC Determination

QC StrainMIC Range (µg/mL)
Escherichia coli ATCC 259220.125-0.5
Pseudomonas aeruginosa ATCC 278531-4
Klebsiella pneumoniae ATCC 7006030.25-1

Note: These ranges are for routine internal quality control as recommended by EUCAST.[17]

Experimental Protocols

Protocol 1: Broth Microdilution MIC Assay

Materials:

  • Ceftazidime powder (with known potency)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)[8]

  • Sterile 96-well microtiter plates

  • Standardized bacterial inoculum (0.5 McFarland standard)

  • Incubator (35 ± 2°C)

  • Pipettes and sterile tips

Procedure:

  • Preparation of Ceftazidime Stock Solution: Prepare a stock solution of Ceftazidime in a suitable solvent according to the manufacturer's instructions.

  • Serial Dilutions: Perform two-fold serial dilutions of the Ceftazidime stock solution in CAMHB directly in the 96-well microtiter plates to achieve the desired concentration range (e.g., 0.06 to 128 µg/mL).

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Inoculate each well of the microtiter plate with the prepared bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.[5]

  • Reading the MIC: After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of Ceftazidime at which there is no visible growth.[11]

Protocol 2: Agar Dilution MIC Assay

Materials:

  • Ceftazidime powder

  • Mueller-Hinton Agar (MHA)

  • Sterile Petri dishes

  • Standardized bacterial inoculum (0.5 McFarland standard)

  • Inoculator (e.g., multipoint replicator)

  • Incubator (35 ± 2°C)

Procedure:

  • Preparation of Antibiotic-Containing Agar: Prepare serial two-fold dilutions of Ceftazidime in a small volume of sterile distilled water. Add each dilution to molten MHA (cooled to 45-50°C) to achieve the desired final concentrations. Pour the agar into sterile Petri dishes and allow them to solidify.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Inoculation: Using a multipoint replicator, spot-inoculate the surface of each agar plate with the bacterial suspension. Include a control plate with no antibiotic.

  • Incubation: Incubate the plates in an inverted position at 35 ± 2°C for 16-20 hours.

  • Reading the MIC: The MIC is the lowest concentration of Ceftazidime that completely inhibits visible growth of the bacteria.

Protocol 3: Gradient Diffusion (E-test) MIC Assay

Materials:

  • Ceftazidime E-test strips

  • Mueller-Hinton Agar (MHA) plates

  • Standardized bacterial inoculum (0.5 McFarland standard)

  • Sterile swabs

  • Incubator (35 ± 2°C)

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Inoculation: Dip a sterile swab into the inoculum suspension and remove excess fluid by pressing it against the inside of the tube. Swab the entire surface of the MHA plate to obtain a confluent lawn of growth. Allow the plate to dry for 5-15 minutes.

  • Application of E-test Strip: Aseptically apply the Ceftazidime E-test strip to the center of the inoculated agar plate.

  • Incubation: Incubate the plate in an inverted position at 35 ± 2°C for 16-20 hours.

  • Reading the MIC: After incubation, an elliptical zone of inhibition will be visible. Read the MIC value at the point where the lower edge of the ellipse intersects the MIC scale on the strip.[5]

Visualizations

Ceftazidime_Mechanism_of_Action cluster_bacterium Bacterial Cell Ceftazidime Ceftazidime PBP Penicillin-Binding Proteins (PBPs) Ceftazidime->PBP Binds to & Inhibits CellWall Peptidoglycan Cell Wall Synthesis PBP->CellWall Essential for Lysis Cell Lysis & Death PBP->Lysis Inhibition leads to CellWall->Lysis Disruption causes

Caption: Mechanism of action of Ceftazidime.

MIC_Determination_Workflow cluster_prep Preparation cluster_assay Assay Inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) Broth Broth Microdilution: Inoculate Microtiter Plate Inoculum->Broth Agar Agar Dilution: Spot Inoculate Plates Inoculum->Agar Etest Gradient Diffusion (E-test): Apply Strip to Inoculated Plate Inoculum->Etest Antibiotic Prepare Serial Dilutions of Ceftazidime Antibiotic->Broth Antibiotic->Agar Incubation Incubate at 35°C for 16-20 hours Broth->Incubation Agar->Incubation Etest->Incubation Reading Read MIC: Lowest concentration with no visible growth Incubation->Reading

Caption: General workflow for MIC determination.

References

Application Notes and Protocols: In Vitro Combinations of Ceftazidime with Other Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro use of ceftazidime (B193861) in combination with other antibiotics. The document details the synergistic, additive, and antagonistic effects of various combinations against clinically relevant bacteria, presents quantitative data in structured tables, and offers detailed protocols for key experimental methodologies.

Introduction

Ceftazidime is a third-generation cephalosporin (B10832234) antibiotic with a broad spectrum of activity against Gram-negative bacteria, including Pseudomonas aeruginosa. However, the emergence of antibiotic resistance has necessitated the exploration of combination therapies to enhance efficacy and combat resistant strains. Combining ceftazidime with other antimicrobial agents can lead to synergistic interactions, potentially lowering the required therapeutic doses, reducing toxicity, and preventing the development of further resistance. This document serves as a guide for researchers investigating the in vitro interactions of ceftazidime with other antibiotics.

Data on Ceftazidime Combination Therapies

The following tables summarize the in vitro activities of ceftazidime in combination with various antibiotics against different bacterial species. The data is compiled from multiple studies and highlights the synergistic potential of these combinations.

Table 1: Ceftazidime-Avibactam Combinations
OrganismCombinationObserved EffectKey Findings
Klebsiella pneumoniae (Carbapenem-Resistant)Ceftazidime-Avibactam + Aztreonam (B1666516)Synergy90.7% of isolates showed a Fractional Inhibitory Concentration Index (FICI) of ≤ 0.5.[1][2] The combination restored aztreonam susceptibility.[3][4]
Klebsiella pneumoniae (KPC-producing)Ceftazidime-Avibactam + MeropenemSynergySynergistic activity was observed against all tested KPC-producing isolates.[5]
Klebsiella pneumoniae (MBL-producing)Ceftazidime-Avibactam + Fosfomycin (B1673569)SynergySynergy rates reached 72.7% for this combination against MBL-producing K. pneumoniae.[6]
Pseudomonas aeruginosa (Extensively Drug-Resistant)Ceftazidime-Avibactam + ColistinAdditive or SynergisticThe combination was additive or synergistic in 100% of the tested CZA-resistant isolates.[7]
Pseudomonas aeruginosa (Extensively Drug-Resistant)Ceftazidime-Avibactam + AmikacinAdditive or Synergistic85% of CZA-resistant isolates showed an additive or synergistic effect with this combination.[7]
Pseudomonas aeruginosa (Multidrug-Resistant)Ceftazidime-Avibactam + FosfomycinSynergyCheckerboard analysis revealed synergy, and the combination was superior to either drug alone in a murine infection model.[8][9]
Enterobacterales (Carbapenem-Resistant)Ceftazidime-Avibactam + AztreonamSynergySynergistic interactions were observed for 100% of the tested strains in checkerboard assays.[3][4]
Table 2: Ceftazidime Combinations with Other Antibiotics
OrganismCombinationObserved EffectKey Findings
Pseudomonas aeruginosaCeftazidime + TobramycinSynergyThis combination frequently demonstrates synergy.[10][11] It has been shown to result in a pronounced killing of resistant strains even at declining antibiotic concentrations below the MIC.[12][13]
Pseudomonas aeruginosaCeftazidime + FosfomycinAdditive/IndifferenceOne study reported additive effects in 20% of isolates and indifference in 80%.[14]
Staphylococcus aureusCeftazidime + VancomycinSynergySynergy was found in 61% of the strains, and the combination prevented the development of secondary resistance to ceftazidime.[10]
Staphylococcus aureusCeftazidime + ClindamycinSynergy/AdditiveSynergy was observed in 26% of strains and an additive effect in 48%.[10]

Experimental Protocols

Detailed methodologies for common in vitro synergy testing are provided below.

Protocol 1: Checkerboard Microdilution Assay

The checkerboard assay is a common method to assess the in vitro interaction of two antimicrobial agents.[15][16][17]

Objective: To determine the Fractional Inhibitory Concentration Index (FICI), which quantifies the synergistic, additive, indifferent, or antagonistic effect of an antibiotic combination.

Materials:

  • 96-well microtiter plates

  • Ceftazidime and the second antibiotic of interest (stock solutions of known concentration)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity (approximately 1.5 x 10⁸ CFU/mL), then diluted to a final concentration of 5 x 10⁵ CFU/mL in the wells.

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Incubator (35°C)

  • Microplate reader (optional, for OD measurements)

Procedure:

  • Preparation of Antibiotic Dilutions:

    • Prepare serial twofold dilutions of Ceftazidime in CAMHB along the y-axis of the 96-well plate (e.g., from top to bottom).

    • Prepare serial twofold dilutions of the second antibiotic in CAMHB along the x-axis of the plate (e.g., from left to right).

    • The final volume in each well containing the antibiotic dilutions should be 50 µL.

  • Inoculation:

    • Add 100 µL of the standardized bacterial inoculum (5 x 10⁵ CFU/mL) to each well.

    • Include a growth control well (inoculum without antibiotics) and a sterility control well (broth without inoculum).

  • Incubation:

    • Incubate the plates at 35°C for 18-24 hours.

  • Determining the Minimum Inhibitory Concentration (MIC):

    • After incubation, determine the MIC of each antibiotic alone and in combination. The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

  • Calculating the Fractional Inhibitory Concentration Index (FICI):

    • The FICI is calculated as follows: FICI = FIC of drug A + FIC of drug B Where:

      • FIC of drug A = (MIC of drug A in combination) / (MIC of drug A alone)

      • FIC of drug B = (MIC of drug B in combination) / (MIC of drug B alone)

  • Interpretation of FICI:

    • Synergy: FICI ≤ 0.5

    • Additive/Indifference: 0.5 < FICI ≤ 4.0

    • Antagonism: FICI > 4.0

Checkerboard_Assay_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis A Prepare Antibiotic Stock Solutions C Serial Dilute Drug A (Ceftazidime) in Microplate (Y-axis) A->C D Serial Dilute Drug B in Microplate (X-axis) A->D B Standardize Bacterial Inoculum (0.5 McFarland) E Inoculate Wells with Standardized Bacterial Suspension B->E C->E D->E F Incubate Plate (35°C, 18-24h) E->F G Determine MICs (Visual Inspection or OD) F->G H Calculate FICI G->H I Interpret Results (Synergy, Additive, Antagonism) H->I

Checkerboard Assay Workflow

Protocol 2: Time-Kill Curve Analysis

Time-kill assays provide dynamic information about the bactericidal or bacteriostatic activity of antimicrobial agents over time.[12][13][18]

Objective: To assess the rate of bacterial killing by an antibiotic combination compared to the individual agents.

Materials:

  • Ceftazidime and the second antibiotic of interest

  • Bacterial inoculum standardized to a starting concentration of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL

  • Culture tubes or flasks

  • CAMHB

  • Shaking incubator (37°C)

  • Spectrophotometer

  • Agar (B569324) plates for colony counting

  • Pipettes and sterile dilution tubes

Procedure:

  • Preparation:

    • Prepare flasks containing CAMHB with the desired concentrations of the antibiotics:

      • Growth control (no antibiotic)

      • Ceftazidime alone

      • Second antibiotic alone

      • Ceftazidime in combination with the second antibiotic

  • Inoculation:

    • Inoculate each flask with the standardized bacterial suspension to achieve a starting density of ~5 x 10⁵ to 5 x 10⁶ CFU/mL.

  • Incubation and Sampling:

    • Incubate the flasks at 37°C with constant agitation.

    • At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each flask.

  • Bacterial Viable Count:

    • Perform serial tenfold dilutions of the collected aliquots in sterile saline or phosphate-buffered saline.

    • Plate a known volume of each dilution onto agar plates.

    • Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis:

    • Count the number of colonies on the plates to determine the CFU/mL at each time point.

    • Plot the log₁₀ CFU/mL versus time for each condition.

  • Interpretation:

    • Synergy: A ≥ 2 log₁₀ decrease in CFU/mL between the combination and the most active single agent at 24 hours.

    • Indifference: A < 2 log₁₀ but > 1 log₁₀ change in CFU/mL between the combination and the most active single agent.

    • Antagonism: A ≥ 2 log₁₀ increase in CFU/mL between the combination and the most active single agent.

Time_Kill_Curve_Workflow A Prepare Cultures with Antibiotics (Control, Drug A, Drug B, Combination) B Inoculate with Standardized Bacterial Suspension (~5x10^5 CFU/mL) A->B C Incubate with Agitation (37°C) B->C D Collect Aliquots at Time Points (0, 2, 4, 8, 24h) C->D E Perform Serial Dilutions D->E F Plate Dilutions and Incubate E->F G Count Colonies (CFU/mL) F->G H Plot log10 CFU/mL vs. Time G->H I Interpret Results (Synergy, Indifference, Antagonism) H->I

Time-Kill Curve Analysis Workflow

Signaling Pathways and Mechanisms of Synergy

The synergistic effects of ceftazidime combinations often arise from complementary mechanisms of action.

Synergy_Mechanisms cluster_ceftazidime Ceftazidime Action cluster_partner Partner Antibiotic Action cluster_aminoglycoside Aminoglycoside (e.g., Tobramycin) cluster_beta_lactamase_inhibitor β-Lactamase Inhibitor (e.g., Avibactam) cluster_synergy Synergistic Outcome Ceftazidime Ceftazidime PBP Penicillin-Binding Proteins (PBPs) Ceftazidime->PBP Inhibits CellWall Peptidoglycan Synthesis PBP->CellWall Essential for Lysis Cell Lysis CellWall->Lysis Disruption leads to EnhancedKilling Enhanced Bacterial Killing / Inhibition of Resistant Strains Lysis->EnhancedKilling Tobramycin Tobramycin Ribosome 30S Ribosomal Subunit Tobramycin->Ribosome Binds to ProteinSynth Protein Synthesis Ribosome->ProteinSynth Inhibits ProteinSynth->EnhancedKilling Avibactam Avibactam BetaLactamase β-Lactamase Enzymes Avibactam->BetaLactamase Inhibits Avibactam->EnhancedKilling Protects Ceftazidime BetaLactamase->Ceftazidime Degrades

Mechanisms of Ceftazidime Synergy

Ceftazidime and β-Lactamase Inhibitors (e.g., Avibactam): Avibactam is not an antibiotic but a β-lactamase inhibitor. It binds to and inactivates certain bacterial β-lactamases, enzymes that degrade β-lactam antibiotics like ceftazidime.[19][20] This protects ceftazidime from inactivation, restoring its activity against resistant bacteria.

Ceftazidime and Aminoglycosides (e.g., Tobramycin): Ceftazidime disrupts the bacterial cell wall, which can increase the uptake of aminoglycosides into the bacterial cell.[11] Aminoglycosides then inhibit protein synthesis by binding to the 30S ribosomal subunit, leading to a potent bactericidal effect.

Ceftazidime and Fosfomycin: Fosfomycin inhibits an early step in peptidoglycan synthesis by inactivating the MurA enzyme. This action is complementary to that of ceftazidime, which targets later stages of cell wall synthesis by inhibiting penicillin-binding proteins.[8]

Conclusion

The in vitro combination of ceftazidime with other antibiotics, particularly β-lactamase inhibitors and aminoglycosides, demonstrates significant potential for combating multidrug-resistant bacterial infections. The protocols and data presented in these application notes provide a framework for researchers to design and interpret in vitro synergy studies, contributing to the development of more effective antibiotic regimens. It is crucial to note that in vitro results should be further validated with in vivo studies and clinical trials to establish therapeutic efficacy.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Ceftazidime

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceftazidime (B193861) is a third-generation cephalosporin (B10832234) antibiotic with a broad spectrum of activity against Gram-negative bacteria.[1] As with other β-lactam antibiotics, ceftazidime is susceptible to degradation, which can affect its efficacy and lead to the formation of impurities. Therefore, a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for the quality control, stability testing, and quantitative determination of ceftazidime in bulk drug substances and pharmaceutical formulations.[1] This document provides a detailed protocol for a robust reversed-phase HPLC (RP-HPLC) method for the analysis of ceftazidime.

Principle

This method utilizes reversed-phase chromatography to separate ceftazidime from its potential degradation products and other related substances. The separation is achieved on a C18 stationary phase with a mobile phase consisting of an aqueous buffer and an organic modifier. Detection is performed using a UV detector at a wavelength where ceftazidime exhibits significant absorbance. The method is designed to be specific, accurate, precise, and linear over a defined concentration range.

Experimental Protocols

Materials and Reagents
  • Ceftazidime reference standard

  • Acetonitrile (B52724) (HPLC grade)

  • Potassium dihydrogen phosphate (B84403) (analytical grade)

  • Orthophosphoric acid (analytical grade)

  • Water (HPLC grade)

  • Sample containing Ceftazidime (e.g., bulk powder, pharmaceutical formulation)

Equipment
  • HPLC system with a UV detector

  • C18 column (e.g., Hypersil ODS, 150 x 4.6 mm, 5 µm)[2]

  • Analytical balance

  • pH meter

  • Sonicator

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Preparation of Solutions
  • Mobile Phase Preparation (e.g., Phosphate Buffer: Acetonitrile, 60:40 v/v):

    • Prepare a phosphate buffer by dissolving an appropriate amount of potassium dihydrogen phosphate in HPLC grade water.

    • Adjust the pH of the buffer to 4.0 using orthophosphoric acid.[3]

    • Mix the phosphate buffer and acetonitrile in the desired ratio (e.g., 60:40 v/v).[2]

    • Degas the mobile phase by sonication or other suitable means before use.

  • Standard Stock Solution Preparation (e.g., 400 µg/mL):

    • Accurately weigh about 40 mg of Ceftazidime reference standard and transfer it to a 100 mL volumetric flask.

    • Dissolve the standard in the mobile phase, sonicate for a few minutes to ensure complete dissolution, and make up the volume to the mark with the mobile phase.

  • Working Standard Solution Preparation:

    • From the standard stock solution, pipette an appropriate volume into a volumetric flask and dilute with the mobile phase to obtain the desired concentration for analysis.

  • Sample Solution Preparation:

    • For bulk drug, accurately weigh an amount of powder equivalent to the desired concentration of ceftazidime and prepare the solution as described for the standard stock solution.

    • For pharmaceutical formulations, take a quantity of the formulation equivalent to a specific amount of ceftazidime, transfer it to a volumetric flask, dissolve it in the mobile phase with the aid of sonication, and make up the volume.

    • Filter the final sample solution through a 0.45 µm syringe filter before injection.

Chromatographic Conditions

The following table summarizes a typical set of chromatographic conditions for the analysis of Ceftazidime.

ParameterCondition
Column Hypersil ODS C18 (150 x 4.6 mm, 5 µm)[2]
Mobile Phase Mixed Phosphate Buffer (pH 4.0) : Acetonitrile (60:40 v/v)[2]
Flow Rate 1.0 mL/min[2][4]
Detection Wavelength 231 nm[2]
Injection Volume 10 µL
Column Temperature Ambient or controlled at 40°C[3][5]
Run Time Approximately 10 minutes

Data Presentation

Quantitative data for method validation and system suitability are summarized in the tables below. These values are representative and may vary depending on the specific instrumentation and laboratory conditions.

Table 1: System Suitability Parameters
ParameterAcceptance CriteriaTypical Result
Retention Time (min) Consistent~2.5 - 4.5[2][6][7]
Tailing Factor ≤ 2< 2[6][7]
Theoretical Plates > 2000> 2000
% RSD of Peak Areas ≤ 2.0%< 2.0%[4][8]
Table 2: Method Validation Summary
ParameterConcentration Range (µg/mL)Correlation Coefficient (r²)Accuracy (% Recovery)Precision (% RSD)LOD (µg/mL)LOQ (µg/mL)
Ceftazidime 240 - 560[2]> 0.999[4]99.75 - 100.10[2]< 2.0[4][8]0.075[6][7]0.227[6][7]

Visualization

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing cluster_output Output MobilePhase Prepare Mobile Phase (Buffer:ACN) SetConditions Set Chromatographic Conditions MobilePhase->SetConditions StandardSol Prepare Standard Solution Inject Inject Standard/Sample StandardSol->Inject SampleSol Prepare Sample Solution SampleSol->Inject Equilibrate Equilibrate System SetConditions->Equilibrate Equilibrate->Inject AcquireData Acquire Chromatogram Inject->AcquireData Integrate Integrate Peaks AcquireData->Integrate Calculate Calculate Results Integrate->Calculate Report Generate Report Calculate->Report

Caption: Workflow for HPLC analysis of Ceftazidime.

Forced Degradation Pathway (Conceptual)

Forced_Degradation cluster_stress Stress Conditions Ceftazidime Ceftazidime Acid Acid Hydrolysis Ceftazidime->Acid Base Base Hydrolysis Ceftazidime->Base Oxidation Oxidation (H2O2) Ceftazidime->Oxidation Thermal Thermal Ceftazidime->Thermal Photolytic Photolytic Ceftazidime->Photolytic DegradationProducts Degradation Products (e.g., Pyridine, Δ²-isomer) Acid->DegradationProducts Base->DegradationProducts Oxidation->DegradationProducts Thermal->DegradationProducts Photolytic->DegradationProducts

Caption: Conceptual pathways of Ceftazidime degradation.

Conclusion

The described RP-HPLC method is demonstrated to be simple, rapid, specific, accurate, and precise for the determination of Ceftazidime in bulk and pharmaceutical dosage forms.[2] The method is suitable for routine quality control analysis and stability studies. Forced degradation studies are essential to ensure the stability-indicating nature of the method, confirming that the peak for ceftazidime is well-resolved from any potential degradation products.[2][4] Researchers and drug development professionals can adapt and validate this protocol for their specific applications and regulatory requirements.

References

Application Notes and Protocols for Investigating Ceftazidime Resistance Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the elucidation of ceftazidime (B193861) resistance mechanisms in bacteria. The content is designed to guide researchers in selecting and performing appropriate assays to identify and characterize the underlying causes of resistance, a critical step in both clinical diagnostics and the development of new therapeutic strategies.

Introduction to Ceftazidime Resistance

Ceftazidime is a third-generation cephalosporin (B10832234) antibiotic that is effective against a broad range of Gram-negative bacteria, including Pseudomonas aeruginosa.[1][2] However, the emergence and spread of resistance mechanisms threaten its clinical efficacy. Understanding these mechanisms is paramount for surveillance, infection control, and the design of novel antimicrobial agents. Resistance to ceftazidime is often multifactorial and can arise from one or a combination of the following:

  • Enzymatic Degradation: Production of β-lactamase enzymes that hydrolyze the β-lactam ring of ceftazidime. This is a major mechanism of resistance.[2][3]

  • Target Modification: Alterations in penicillin-binding proteins (PBPs), the primary targets of ceftazidime, which reduce the binding affinity of the drug.[4]

  • Reduced Permeability: Changes in the bacterial outer membrane, such as the loss or modification of porin channels, which restrict the entry of ceftazidime into the cell.[3][5]

  • Active Efflux: The overexpression of efflux pumps that actively transport ceftazidime out of the bacterial cell.[5][6]

This document outlines a range of phenotypic, genotypic, and biochemical techniques to investigate these resistance mechanisms.

Phenotypic Assays for Ceftazidime Resistance

Phenotypic assays are the first line of investigation to confirm resistance and provide initial insights into the possible mechanisms.

Antimicrobial Susceptibility Testing (AST)

AST is fundamental to determining the level of resistance to ceftazidime.

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

  • Preparation: Prepare a series of twofold dilutions of ceftazidime in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate. The concentration range should typically span from 0.25 to 256 µg/mL.

  • Inoculum Preparation: Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Incubation: Incubate the microtiter plate at 35-37°C for 18-24 hours.

  • Reading: The MIC is the lowest concentration of ceftazidime that completely inhibits visible bacterial growth.[2]

  • Interpretation: Interpret the results based on clinical breakpoints established by organizations like the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[7][8]

Protocol 2: Disk Diffusion Assay

  • Inoculation: Swab a Mueller-Hinton Agar (MHA) plate with a bacterial suspension adjusted to a 0.5 McFarland standard to create a uniform lawn.

  • Disk Placement: Aseptically place a ceftazidime-impregnated disk (e.g., 30 µg) onto the surface of the agar.

  • Incubation: Incubate the plate at 35-37°C for 18-24 hours.

  • Measurement: Measure the diameter of the zone of inhibition around the disk.

  • Interpretation: Interpret the zone diameter according to CLSI or EUCAST guidelines to determine if the isolate is susceptible, intermediate, or resistant.[7]

Phenotypic Detection of β-Lactamase Production

Protocol 3: Nitrocefin-Based Colorimetric Assay for β-Lactamase Activity

Nitrocefin is a chromogenic cephalosporin that changes color from yellow to red upon hydrolysis by a β-lactamase.[9][10]

  • Reagent Preparation: Reconstitute Nitrocefin according to the manufacturer's instructions.

  • Bacterial Lysate Preparation: Prepare a dense suspension of the bacterial isolate in a suitable buffer. Lyse the cells by sonication or using chemical lysis reagents.

  • Assay: In a microplate well, mix the bacterial lysate with the Nitrocefin solution.

  • Detection: Observe for a color change from yellow to red. The rate of color change can be monitored spectrophotometrically at 490 nm to quantify enzyme activity.[10] A rapid positive result indicates the presence of β-lactamase activity.[9]

Protocol 4: Phenotypic Confirmation of Extended-Spectrum β-Lactamases (ESBLs)

ESBLs are a group of β-lactamases that can hydrolyze third-generation cephalosporins like ceftazidime. Their activity is inhibited by clavulanic acid.

  • Procedure: Perform a disk diffusion assay using two ceftazidime disks. One disk contains ceftazidime alone, and the other contains ceftazidime in combination with clavulanic acid.[11]

  • Interpretation: An increase in the zone of inhibition diameter of ≥ 5 mm for the combination disk compared to the ceftazidime-alone disk is considered a positive test for ESBL production.[11]

Efflux Pump Activity Assays

Protocol 5: Ethidium (B1194527) Bromide-Agar Cartwheel Method

This method assesses the activity of efflux pumps that can extrude substrates like ethidium bromide (EtBr).[12]

  • Plate Preparation: Prepare a series of MHA plates containing increasing concentrations of EtBr (e.g., 0, 0.5, 1, 1.5, 2, 2.5 mg/L).

  • Inoculation: Inoculate the plates by streaking the bacterial isolates from the center to the periphery of the plate, resembling the spokes of a cartwheel. Up to 12 strains can be tested on a single plate.[12]

  • Incubation: Incubate the plates at 37°C for 16-18 hours.

  • Visualization: Examine the plates under UV light. The lowest concentration of EtBr that produces fluorescence in the bacterial mass is recorded. Higher EtBr concentrations required for fluorescence indicate greater efflux pump activity.[12]

Genotypic Methods for Resistance Determinant Identification

Genotypic methods provide precise information about the genetic basis of resistance.[13]

Polymerase Chain Reaction (PCR) for Resistance Gene Detection

PCR is a rapid and sensitive method to detect the presence of specific β-lactamase genes.[14]

Protocol 6: Multiplex PCR for Common β-Lactamase Genes

  • DNA Extraction: Extract genomic DNA from the bacterial isolate.

  • Primer Design: Use validated primers for common β-lactamase genes such as blaKPC, blaNDM, blaVIM, blaIMP, and blaOXA-48-like.[15]

  • PCR Amplification: Perform PCR using a multiplex PCR kit with the designed primers and extracted DNA as a template.

  • Gel Electrophoresis: Analyze the PCR products on an agarose (B213101) gel. The presence of bands of expected sizes indicates the presence of the corresponding resistance genes.

Quantitative Real-Time PCR (qPCR)

qPCR can be used to quantify the expression levels of resistance genes, such as ampC or efflux pump genes.

Protocol 7: qPCR for ampC Gene Expression

  • RNA Extraction and cDNA Synthesis: Extract total RNA from bacterial cultures grown with and without a sub-inhibitory concentration of ceftazidime. Synthesize cDNA from the extracted RNA.

  • qPCR: Perform qPCR using primers specific for the ampC gene and a housekeeping gene (e.g., rpsL) for normalization.

  • Data Analysis: Calculate the relative expression of the ampC gene using the ΔΔCt method. An increased fold change in expression in the presence of ceftazidime suggests derepression of ampC.[1]

Whole Genome Sequencing (WGS)

WGS provides a comprehensive view of all potential resistance mechanisms.[1][2][16]

Protocol 8: WGS Analysis of Ceftazidime-Resistant Isolates

  • DNA Extraction and Sequencing: Extract high-quality genomic DNA and perform sequencing on a platform such as Illumina.

  • De Novo Assembly: Assemble the sequencing reads to generate a draft genome.[17]

  • Bioinformatic Analysis:

    • Resistance Gene Identification: Use databases like CARD or ResFinder to identify acquired resistance genes.[17]

    • Mutation Analysis: Align the assembled genome to a susceptible reference genome to identify mutations in genes encoding PBPs, porins, and regulatory proteins of efflux pumps and AmpC.[1][17]

    • Sequence Typing: Determine the multilocus sequence type (MLST) for epidemiological analysis.[17]

Biochemical Characterization of Resistance Enzymes

Biochemical assays are crucial for understanding the functional properties of resistance-conferring enzymes.

Cloning and Expression of β-Lactamase Genes

To study a specific β-lactamase in isolation, its gene can be cloned and expressed in a susceptible host strain.[18][19]

Protocol 9: Cloning of a β-Lactamase Gene

  • Gene Amplification: Amplify the full-length β-lactamase gene from the genomic DNA of the resistant isolate using PCR with specific primers.

  • Vector Ligation: Ligate the purified PCR product into an appropriate expression vector (e.g., pET vector).[20]

  • Transformation: Transform the ligation product into a suitable E. coli expression host (e.g., BL21).[18][20]

  • Selection and Verification: Select for positive clones on antibiotic-containing media and verify the insert by colony PCR and sequencing.

β-Lactamase Kinetics

Protocol 10: Spectrophotometric Assay for Enzyme Kinetics

  • Protein Expression and Purification: Induce the expression of the cloned β-lactamase and purify the protein using affinity chromatography (e.g., His-tag purification).[20]

  • Kinetic Assay: Measure the initial rates of hydrolysis of ceftazidime at various substrate concentrations by monitoring the change in absorbance using a spectrophotometer.

  • Data Analysis: Determine the kinetic parameters Km (Michaelis constant) and kcat (turnover number) by fitting the data to the Michaelis-Menten equation.

Data Presentation

Quantitative data from the described protocols should be summarized for clear comparison.

Table 1: Antimicrobial Susceptibility Testing Results

Isolate IDCeftazidime MIC (µg/mL)InterpretationESBL Phenotype
Sample 164ResistantPositive
Sample 22SusceptibleNegative
Control1SusceptibleNegative

Table 2: Genotypic and Gene Expression Data

Isolate IDβ-Lactamase Genes DetectedampC Fold Expression (vs. Control)
Sample 1blaCTX-M-15, blaTEM-125.4
Sample 2blaTEM-11.2
ControlNone1.0

Table 3: β-Lactamase Kinetic Parameters

EnzymeSubstrateKm (µM)kcat (s-1)kcat/Km (µM-1s-1)
CTX-M-15Ceftazidime552103.8
TEM-1Ceftazidime15050.03

Visualizations

Experimental_Workflow cluster_phenotypic Phenotypic Analysis cluster_genotypic Genotypic Analysis cluster_biochemical Biochemical Analysis AST Antimicrobial Susceptibility Testing (MIC, Disk Diffusion) ESBL ESBL Phenotypic Test AST->ESBL If Resistant Efflux Efflux Pump Assay AST->Efflux If Resistant PCR PCR for Resistance Genes Cloning Gene Cloning & Expression PCR->Cloning If Novel Gene qPCR qPCR for Gene Expression WGS Whole Genome Sequencing Kinetics Enzyme Kinetics Cloning->Kinetics Characterize Enzyme Isolate Ceftazidime-Resistant Bacterial Isolate Isolate->AST Confirm Resistance Isolate->PCR Identify Genes Isolate->qPCR Quantify Expression Isolate->WGS Comprehensive Analysis

Caption: Workflow for investigating Ceftazidime resistance.

Ceftazidime_Resistance_Mechanisms cluster_membrane Outer Membrane cluster_cytoplasm Cytoplasm Ceftazidime_out Ceftazidime (Extracellular) Porin Porin Channel Ceftazidime_out->Porin Entry Ceftazidime_peri Ceftazidime (Periplasm) PBP Penicillin-Binding Protein (PBP) Ceftazidime_peri->PBP Binding EffluxPump Efflux Pump Ceftazidime_peri->EffluxPump Export BetaLactamase β-Lactamase Ceftazidime_peri->BetaLactamase Hydrolysis Cell_Lysis Cell Lysis PBP->Cell_Lysis Inhibition leads to Porin->Ceftazidime_peri EffluxPump->Ceftazidime_out Inactive_Ceftazidime Inactive Ceftazidime BetaLactamase->Inactive_Ceftazidime mut1 Mutation/Loss (Resistance) mut1->Porin mut2 Mutation (Resistance) mut2->PBP mut3 Overexpression (Resistance) mut3->EffluxPump mut4 Overexpression (Resistance) mut4->BetaLactamase

Caption: Major mechanisms of Ceftazidime resistance in bacteria.

References

Application of Ceftazidime in Biofilm Disruption Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceftazidime (B193861) is a third-generation cephalosporin (B10832234) antibiotic with a well-established mechanism of action involving the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs)[1][2]. While effective against a broad spectrum of Gram-negative bacteria, including Pseudomonas aeruginosa, the emergence of antibiotic resistance, particularly in the context of biofilms, presents a significant challenge in clinical settings[1][3]. Bacterial biofilms are structured communities of microorganisms encased in a self-produced extracellular polymeric substance (EPS) matrix, which confers increased resistance to antimicrobial agents[3].

This document provides detailed application notes and protocols for the use of Ceftazidime in biofilm disruption assays. It is intended to guide researchers in evaluating the efficacy of Ceftazidime, both alone and in combination with other agents, against bacterial biofilms. The protocols described herein are foundational for screening novel therapeutic strategies aimed at overcoming biofilm-associated antibiotic resistance.

Data Presentation

The following tables summarize quantitative data on the efficacy of Ceftazidime against Pseudomonas aeruginosa biofilms, including its effects at sub-minimum inhibitory concentrations (sub-MICs) and in combination with synergistic compounds.

Table 1: MIC and MBEC of Ceftazidime against Pseudomonas aeruginosa

StrainPlanktonic MIC (μg/mL)Biofilm MBEC (μg/mL)Fold Increase (MBEC/MIC)Reference
P. aeruginosa PAO11128128[4]
P. aeruginosa (Clinical Isolates)2 - 42048 - 81921024 - 4096[5]
P. aeruginosa 19676A50>25 (resistant variants)>0.5[6]
P. aeruginosa PAO 5790.8>25 (resistant variants)>31.25[6]

MIC: Minimum Inhibitory Concentration; MBEC: Minimum Biofilm Eradication Concentration

Table 2: Effect of Sub-Inhibitory Concentrations (Sub-MICs) of Ceftazidime on P. aeruginosa PAO1 Biofilm Formation

Ceftazidime ConcentrationBiofilm Volume Reduction (%)Effect on Gene ExpressionReference
1/4 x MICSignificant reduction observedDownregulation of lecA, lecB, pel, psl[7]

Table 3: Synergistic Effects of Ceftazidime with Other Agents against P. aeruginosa Biofilms

Combination AgentBacterial StrainMethodKey FindingsFractional Inhibitory Concentration Index (FICI)Reference
AmikacinP. aeruginosa (Clinical Isolates)Checkerboard AssaySynergistic effect in 55.6% of isolates.≤ 0.5 (Synergy)[8]
ColistinP. aeruginosa (Clinical Isolates)Checkerboard AssaySynergistic effect in 52.8% of isolates.≤ 0.5 (Synergy)[8]
CurcuminP. aeruginosa PAO1Biofilm Assay, RT-PCRSignificant reduction in biofilm formation and QS gene expression.Not Reported[9]
CellulaseP. aeruginosa (Clinical Isolates)MBEC Assay32- to 128-fold decrease in Ceftazidime MBEC.Not Applicable[5]

FICI ≤ 0.5 indicates synergy, > 0.5 to < 4 indicates an additive or indifferent effect, and ≥ 4 indicates antagonism.[8]

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the impact of Ceftazidime on bacterial biofilms.

Protocol 1: Biofilm Formation and Quantification using Crystal Violet Assay

This protocol is a standard method for quantifying the total biomass of a biofilm.

Materials:

  • Bacterial culture (e.g., P. aeruginosa PAO1)

  • Appropriate growth medium (e.g., Tryptic Soy Broth (TSB) supplemented with 0.2% glucose)

  • Sterile 96-well flat-bottom microtiter plates

  • Ceftazidime stock solution

  • 0.1% (w/v) Crystal Violet solution

  • 30% (v/v) Acetic acid

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Inoculum Preparation: Grow a bacterial culture overnight at 37°C. Dilute the culture in fresh medium to a final concentration of approximately 1 x 10^6 CFU/mL.

  • Biofilm Formation:

    • For biofilm inhibition assays, add 100 µL of the bacterial suspension to each well of a 96-well plate. Add 100 µL of medium containing various concentrations of Ceftazidime (e.g., sub-MICs) to the respective wells. Include a no-drug control.

    • For biofilm disruption assays, first, grow the biofilm by adding 200 µL of the bacterial suspension to each well and incubate for 24-48 hours at 37°C under static conditions.

  • Incubation: Incubate the plate for 24-48 hours at 37°C to allow for biofilm formation.

  • Washing: Gently remove the planktonic bacteria by aspirating the medium. Wash the wells twice with 200 µL of sterile PBS to remove non-adherent cells.

  • Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

  • Washing: Remove the crystal violet solution and wash the wells three times with 200 µL of sterile PBS.

  • Solubilization: Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet. Incubate for 15 minutes at room temperature.

  • Quantification: Transfer 125 µL of the solubilized crystal violet to a new flat-bottom 96-well plate and measure the absorbance at 595 nm using a microplate reader.

Protocol 2: Minimum Biofilm Eradication Concentration (MBEC) Assay

This assay determines the minimum concentration of an antimicrobial agent required to eradicate a pre-formed biofilm.

Materials:

  • MBEC assay device (e.g., 96-peg lid)

  • Bacterial culture and growth medium

  • Ceftazidime stock solution

  • Sterile 96-well microtiter plates

  • Recovery medium (e.g., TSB)

  • Sonicator

Procedure:

  • Biofilm Formation: Grow biofilms on the pegs of the MBEC device by incubating the peg lid in a 96-well plate containing 150 µL of a standardized bacterial inoculum (~10^6 CFU/mL) per well for 24-48 hours at 37°C.

  • Antibiotic Challenge:

    • Prepare a 96-well plate with serial dilutions of Ceftazidime in the appropriate medium.

    • Rinse the peg lid with the attached biofilms gently in PBS to remove planktonic cells.

    • Place the peg lid into the plate containing the Ceftazidime dilutions.

    • Incubate for 24 hours at 37°C.

  • Biofilm Recovery:

    • Rinse the peg lid again in PBS.

    • Place the peg lid into a new 96-well plate containing 200 µL of recovery medium per well.

    • Sonicate the plate for 5-10 minutes to dislodge the biofilm bacteria from the pegs into the recovery medium.

  • Regrowth and Determination of MBEC:

    • Incubate the recovery plate for 24 hours at 37°C.

    • The MBEC is the lowest concentration of Ceftazidime that prevents bacterial regrowth (i.e., no turbidity) in the recovery medium.

Protocol 3: Checkerboard Synergy Assay

This method is used to assess the synergistic, additive, or antagonistic effects of two antimicrobial agents.

Materials:

  • Bacterial culture and growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth)

  • Two antimicrobial agents (e.g., Ceftazidime and a synergistic compound)

  • Sterile 96-well microtiter plates

Procedure:

  • Preparation of Antibiotic Dilutions:

    • In a 96-well plate, create serial dilutions of Ceftazidime along the x-axis (columns) and the second agent along the y-axis (rows). This creates a matrix of different concentration combinations.

  • Inoculation: Add a standardized bacterial inoculum (~5 x 10^5 CFU/mL) to each well.

  • Incubation: Incubate the plate for 16-20 hours at 37°C.

  • Data Analysis:

    • Determine the MIC of each drug alone and in combination.

    • Calculate the Fractional Inhibitory Concentration (FIC) for each drug:

      • FIC of Drug A = MIC of Drug A in combination / MIC of Drug A alone

      • FIC of Drug B = MIC of Drug B in combination / MIC of Drug B alone

    • Calculate the FIC Index (FICI): FICI = FIC of Drug A + FIC of Drug B.

    • Interpret the results as described in the note under Table 3.

Visualizations

Experimental Workflow for Biofilm Disruption Assay

experimental_workflow cluster_prep Preparation cluster_assay Biofilm Assay cluster_analysis Analysis prep_culture Prepare Bacterial Inoculum biofilm_formation Biofilm Formation (24-48h) prep_culture->biofilm_formation prep_ceftazidime Prepare Ceftazidime Dilutions treatment Treatment with Ceftazidime prep_ceftazidime->treatment biofilm_formation->treatment washing Wash to Remove Planktonic Cells treatment->washing quantification Quantification (e.g., Crystal Violet) washing->quantification microscopy Visualization (e.g., CLSM) washing->microscopy gene_expression Gene Expression Analysis (qRT-PCR) washing->gene_expression

Caption: A generalized workflow for assessing the effect of Ceftazidime on bacterial biofilms.

Signaling Pathways in P. aeruginosa Biofilm Formation Affected by Ceftazidimedot

signaling_pathway cluster_ceftazidime Ceftazidime (Sub-MIC) cluster_biofilm_components Biofilm Formation Stages cluster_genes Affected Genes ceftazidime Ceftazidime lecA_lecB lecA, lecB (Adhesins) ceftazidime->lecA_lecB downregulates pel_psl pel, psl (Polysaccharides) ceftazidime->pel_psl downregulates twitching Twitching Motility ceftazidime->twitching inhibits attachment Initial Attachment maturation Biofilm Maturation attachment->maturation eps_matrix EPS Matrix Production maturation->eps_matrix lecA_lecB->attachment pel_psl->eps_matrix twitching->maturation

References

Application Notes and Protocols: A Comparative Analysis of Broth Microdilution and Disk Diffusion for Ceftazidime Susceptibility Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed comparison of two primary methods for determining the susceptibility of bacteria to the cephalosporin (B10832234) antibiotic, Ceftazidime (B193861): broth microdilution and disk diffusion. Accurate susceptibility testing is paramount in clinical microbiology and drug development to ensure effective treatment regimens and to monitor the emergence of antibiotic resistance. This document outlines the principles, detailed experimental protocols, and comparative data for both methods, offering guidance for their application in a laboratory setting.

Introduction

Ceftazidime is a broad-spectrum, third-generation cephalosporin antibiotic with potent activity against a wide range of Gram-negative bacteria, including Pseudomonas aeruginosa.[1][2] The determination of its effectiveness against specific bacterial isolates is a critical function of the clinical microbiology laboratory. The two most common methods for this are the broth microdilution and disk diffusion assays.

  • Broth Microdilution: This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism. It is considered the "gold standard" for susceptibility testing.[3]

  • Disk Diffusion (Kirby-Bauer Test): This qualitative or semi-quantitative method involves placing an antibiotic-impregnated disk on an agar (B569324) plate inoculated with the test organism. The antibiotic diffuses into the agar, and the diameter of the resulting zone of growth inhibition is measured.

This document will delve into the standardized protocols for each method as recommended by leading organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Comparative Data: Broth Microdilution vs. Disk Diffusion for Ceftazidime

The correlation between MIC values obtained from broth microdilution and the zone diameters from disk diffusion is crucial for the accurate interpretation of susceptibility. Several studies have evaluated the performance of the disk diffusion method against the reference broth microdilution method for Ceftazidime and Ceftazidime-avibactam. The data below summarizes key performance indicators such as categorical agreement (CA), major errors (ME), and very major errors (VME).

Table 1: Performance of Disk Diffusion Compared to Broth Microdilution for Ceftazidime and Ceftazidime-Avibactam

Organism(s)AntibioticCategorical Agreement (CA)Major Error (ME) RateVery Major Error (VME) RateReference
EnterobacteralesCeftazidime-avibactam99.8%Not Reported0.2%[4][5]
Klebsiella pneumoniaeCeftazidime-avibactam99.7%Not Reported0.3%[4]
Escherichia coliCeftazidime-avibactam100%Not ReportedNot Reported[4]
Carbapenem-resistant Enterobacterales (CRE)Ceftazidime-avibactam94.6%7.8%2.1%[3]
EnterobacteralesCeftazidime-avibactam99.4%Not Reported0.5% - 1.5%[6]
Pseudomonas aeruginosaCeftazidime-avibactam91.8%9.9%2.5%[6]

Note:

  • Categorical Agreement (CA): The percentage of isolates for which the interpretation (Susceptible, Intermediate, or Resistant) is the same for both tests.

  • Major Error (ME): An isolate is found to be resistant by the disk diffusion test but susceptible by the broth microdilution method.[6]

  • Very Major Error (VME): An isolate is found to be susceptible by the disk diffusion test but is resistant by the broth microdilution method.[3][4]

Experimental Workflows

The following diagrams illustrate the generalized workflows for both the broth microdilution and disk diffusion susceptibility testing methods.

G cluster_0 Broth Microdilution Workflow cluster_1 Disk Diffusion Workflow A1 Prepare standardized bacterial inoculum (0.5 McFarland) A2 Dilute inoculum in Cation-Adjusted Mueller- Hinton Broth (CAMHB) A1->A2 A3 Inoculate microtiter plate containing serial dilutions of Ceftazidime A2->A3 A4 Incubate at 35°C ± 2°C for 16-20 hours A3->A4 A5 Read plate to determine the Minimum Inhibitory Concentration (MIC) A4->A5 B1 Prepare standardized bacterial inoculum (0.5 McFarland) B2 Inoculate Mueller-Hinton Agar (MHA) plate for a uniform lawn B1->B2 B3 Apply Ceftazidime disk (e.g., 30 µg) to the agar surface B2->B3 B4 Incubate at 35°C ± 2°C for 16-20 hours B3->B4 B5 Measure the diameter of the zone of inhibition in millimeters B4->B5

Experimental workflows for broth microdilution and disk diffusion.

Detailed Experimental Protocols

The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method

4.1.1. Materials

  • Ceftazidime powder (or Ceftazidime-avibactam with a fixed 4 mg/L avibactam (B1665839) concentration)[2][7][8]

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial culture in the logarithmic growth phase

  • 0.5 McFarland turbidity standard

  • Sterile saline or broth for inoculum preparation

  • Incubator (35°C ± 2°C)

  • Micropipettes and sterile tips

  • Plate reader or viewing device

4.1.2. Protocol

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Within 15 minutes, dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Microtiter Plate Preparation:

    • Prepare serial two-fold dilutions of Ceftazidime in CAMHB in the wells of a 96-well microtiter plate.[9] A typical concentration range for Ceftazidime is 0.5 to 64 µg/mL.[9]

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Inoculation:

    • Inoculate each well (except the sterility control) with the diluted bacterial suspension. The final volume in each well is typically 100 µL.

  • Incubation:

    • Incubate the microtiter plate at 35°C ± 2°C in ambient air for 16 to 20 hours.[9]

  • Reading and Interpretation:

    • Following incubation, examine the plate for bacterial growth (turbidity).

    • The MIC is the lowest concentration of Ceftazidime that shows no visible growth.

    • Interpret the MIC value according to the breakpoints provided in Table 2.

Disk Diffusion Method (Kirby-Bauer)

4.2.1. Materials

  • Ceftazidime disks (e.g., 30 µg) or Ceftazidime-avibactam disks (30/20 µg)[1][10]

  • Mueller-Hinton Agar (MHA) plates (4 mm depth)

  • Bacterial culture in the logarithmic growth phase

  • 0.5 McFarland turbidity standard

  • Sterile cotton swabs

  • Incubator (35°C ± 2°C)

  • Ruler or caliper for measuring zone diameters

4.2.2. Protocol

  • Inoculum Preparation:

    • Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard as described in section 4.1.1.

  • Plate Inoculation:

    • Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess liquid.

    • Streak the swab evenly over the entire surface of the MHA plate in three directions to ensure a uniform lawn of growth.

    • Allow the plate to dry for 3-5 minutes.

  • Disk Application:

    • Aseptically apply the Ceftazidime (or Ceftazidime-avibactam) disk to the surface of the inoculated agar plate.

    • Gently press the disk down to ensure complete contact with the agar.

  • Incubation:

    • Invert the plate and incubate at 35°C ± 2°C in ambient air for 16 to 20 hours.

  • Reading and Interpretation:

    • After incubation, measure the diameter of the zone of complete growth inhibition (including the disk diameter) to the nearest millimeter.

    • Interpret the zone diameter according to the breakpoints provided in Table 2.

Interpretation of Results and Breakpoints

The susceptibility of an isolate to Ceftazidime is determined by comparing the MIC value or the zone diameter to established clinical breakpoints. These breakpoints are defined by organizations like the CLSI and EUCAST.

Table 2: CLSI Interpretive Breakpoints for Ceftazidime and Ceftazidime-Avibactam

OrganismMethodSusceptible (S)Intermediate (I)Resistant (R)
EnterobacteralesBroth Microdilution (MIC in µg/mL)≤ 48≥ 16
EnterobacteralesDisk Diffusion (Zone Diameter in mm)≥ 21-≤ 20
Pseudomonas aeruginosaBroth Microdilution (MIC in µg/mL)≤ 8-≥ 16
Pseudomonas aeruginosaDisk Diffusion (Zone Diameter in mm)≥ 21-≤ 20
Acinetobacter spp.Broth Microdilution (MIC in µg/mL)≤ 816≥ 32

Logical Relationship between MIC and Zone Diameter

The interpretation of both methods relies on the established correlation between the MIC of the antibiotic and the size of the inhibition zone. This relationship is inverse: a lower MIC (higher susceptibility) generally corresponds to a larger zone of inhibition.

G cluster_0 Broth Microdilution (MIC) cluster_1 Disk Diffusion (Zone Diameter) cluster_2 Interpretation mic Low MIC Intermediate MIC High MIC zone Large Zone Intermediate Zone Small/No Zone mic:f0->zone:f0 correlates to mic:f1->zone:f1 correlates to mic:f2->zone:f2 correlates to interp Susceptible Intermediate Resistant zone:f0->interp:f0 interprets as zone:f1->interp:f1 interprets as zone:f2->interp:f2 interprets as

Correlation between MIC, zone diameter, and interpretation.

Quality Control

Regular quality control (QC) testing is essential to ensure the accuracy and reproducibility of susceptibility testing results. This involves testing reference strains with known susceptibility profiles.

QC StrainMethodAcceptable Range
Escherichia coli ATCC® 25922Broth Microdilution (MIC in µg/mL)0.06 - 0.5
Escherichia coli ATCC® 25922Disk Diffusion (Zone Diameter in mm)27 - 31
Pseudomonas aeruginosa ATCC® 27853Broth Microdilution (MIC in µg/mL)1 - 4
Pseudomonas aeruginosa ATCC® 27853Disk Diffusion (Zone Diameter in mm)24 - 28
Staphylococcus aureus ATCC® 25923Disk Diffusion (Zone Diameter in mm)16 - 20

Note: For Ceftazidime-avibactam, Klebsiella pneumoniae ATCC® 700603 is a recommended QC strain.[10]

Conclusion

Both broth microdilution and disk diffusion are valuable methods for determining Ceftazidime susceptibility. Broth microdilution provides a quantitative MIC value and is considered the reference standard. Disk diffusion is a simpler, more cost-effective method that shows good categorical agreement with broth microdilution for many organisms, making it suitable for routine clinical use.[3] However, for certain organism-drug combinations or when results are near the breakpoint, confirmatory testing with a MIC method is recommended. The choice of method will depend on the specific needs of the laboratory, the required level of quantitative data, and the available resources. Adherence to standardized protocols and rigorous quality control are critical for obtaining reliable and clinically relevant results.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Ceftazidime Instability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to the stability of Ceftazidime (B193861) in aqueous solutions.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: Why has my reconstituted Ceftazidime solution changed color?

A: A color change in your Ceftazidime solution, often to a yellow, reddish, or reddish-brown hue, is a visual indicator of degradation.[1] Upon dissolution, solutions with concentrations exceeding 8% may already exhibit a pale yellow color.[1] This color change intensifies with increased temperature and time.[1] For instance, samples stored at 37°C or higher can progressively turn reddish-brown and may develop a sulfide (B99878) odor.[1] It is important to note that some color change may occur upon storage, but a significant or rapid change suggests substantial degradation.[2]

Q2: My Ceftazidime solution has formed a precipitate. What could be the cause?

A: Precipitation can occur for several reasons:

  • Low pH: Exposing Ceftazidime to a pH of 4 or lower can cause immediate precipitation.[1]

  • Incompatibility: Ceftazidime is physically incompatible with several other drugs, which can lead to precipitation when mixed. Known incompatibilities include vancomycin, nicardipine, midazolam, and propofol.[1][2][3]

  • Concentration and Diluent: Highly concentrated solutions of certain drugs, like erythromycin (B1671065) or clarithromycin (B1669154) (50 mg/ml), can also cause precipitation when mixed with Ceftazidime.[3]

Q3: What is the optimal pH for Ceftazidime stability in an aqueous solution?

A: Ceftazidime exhibits maximum stability in the pH range of 4.5 to 6.5.[4][5] Outside of this range, its degradation is accelerated. The pH of a freshly prepared solution typically lies between 7.1 and 7.7.[1] Both acidic and basic conditions catalyze hydrolysis of the β-lactam ring, a primary degradation pathway.[4][5]

Q4: How does temperature affect the stability of my Ceftazidime solution?

A: Temperature is a critical factor in Ceftazidime stability. Degradation increases significantly with rising temperatures.[1][6] For solutions to remain satisfactory (less than 10% degradation) for 24 hours, they should be kept at a maximum temperature of 25°C.[1][3] Refrigeration at 4°C (or 2-8°C) significantly extends stability, while freezing at -20°C can preserve potency for much longer periods.[6][7][8][9]

Q5: What are the primary degradation products of Ceftazidime?

A: The main degradation products of Ceftazidime include pyridine, the Δ-2 isomer of Ceftazidime, and various products resulting from the opening of the β-lactam ring.[1][10][11] The formation of these products is influenced by factors like temperature and pH.[5] Pyridine is a known toxic by-product, and its concentration in pharmaceutical formulations is strictly limited.[5]

Q6: How long can I store my reconstituted Ceftazidime solution?

A: Storage time depends heavily on temperature and concentration.

  • Room Temperature (15-25°C): Stability is generally limited to 8-12 hours.[2][7][8][12][13] Solutions may be stable for up to 24 hours if the temperature does not exceed 25°C.[1][3]

  • Refrigeration (2-8°C): Stability is extended significantly, ranging from 48 hours to 7 days depending on the specific formulation and diluent.[2][8][12][13]

  • Frozen (-20°C): Frozen solutions can remain stable for at least 60 days and potentially up to 3 months.[6][9] Once thawed, solutions should not be refrozen.[9]

Q7: Are there specific buffers or diluents I should avoid?

A: Yes, certain buffers can accelerate the degradation of Ceftazidime. Formate, acetate (B1210297), phosphate, and borate (B1201080) buffers have been shown to catalyze its hydrolysis.[4] While compatible with many common IV fluids like 0.9% Sodium Chloride and 5% Dextrose, it is crucial to avoid mixing Ceftazidime with incompatible drugs in the same solution.[1][9]

Troubleshooting Flowchart

This flowchart provides a logical workflow for identifying and addressing issues with Ceftazidime solution stability.

G start Problem Observed: Instability Suspected obs_color Color Change (Yellow/Red/Brown) start->obs_color obs_precipitate Precipitation Occurred start->obs_precipitate obs_potency Loss of Potency (Confirmed by Assay) start->obs_potency check_temp Check Storage Temperature obs_color->check_temp check_storage_time Check Storage Duration obs_color->check_storage_time check_light Check Light Exposure obs_color->check_light check_ph Check Solution pH obs_precipitate->check_ph check_admixtures Check for Incompatible Admixtures obs_precipitate->check_admixtures obs_potency->check_temp obs_potency->check_ph obs_potency->check_storage_time cause_temp Cause: High Temp (>25°C) check_temp->cause_temp cause_ph Cause: pH outside 4.5-6.5 range check_ph->cause_ph cause_time Cause: Exceeded Recommended Time check_storage_time->cause_time cause_admixture Cause: Incompatibility (e.g., Vancomycin) check_admixtures->cause_admixture cause_light Cause: Prolonged Light Exposure check_light->cause_light action_temp Action: Store at 2-8°C or freeze at -20°C. Avoid temperatures >25°C. cause_temp->action_temp action_ph Action: Prepare solution in a compatible diluent. Use buffers cautiously. cause_ph->action_ph action_time Action: Prepare fresh solution. Adhere to storage guidelines. cause_time->action_time action_admixture Action: Administer separately. Flush lines between drugs. cause_admixture->action_admixture action_light Action: Protect solution from light during storage and administration. cause_light->action_light

Troubleshooting workflow for Ceftazidime instability.

Quantitative Stability Data

Table 1: Effect of Temperature and Storage Duration on Ceftazidime Stability
ConcentrationDiluentTemperatureStorage DurationStability (% Remaining)Source
4% - 12% (w/v)Not specified25°C24 hours>90%[1][3]
100 & 200 mg/mLSterile Water21-23°C8 hours>90%[7][8]
100 & 200 mg/mLSterile Water4°C96 hours>90%[7][8]
10 mg/mL0.9% NaCl≤28 days4°CStable[6]
10 mg/mL0.9% NaCl≥60 days-20°CStable[6]
1 g in 1,000 mLNormal SalineRoom Temp (Light)12 hours~95.6%[14][15]
1 g in 1,000 mLNormal SalineRoom Temp (Light)24 hours~92.8%[14][15]
270 mg/mLSterile Water4°C24 hours~91-92%[16]
Table 2: Effect of pH on Ceftazidime Stability
pH RangeConditionStability OutcomeSource
4.5 - 6.5Aqueous SolutionRegion of maximum stability[4]
≤ 4.0Aqueous SolutionImmediate precipitation[1]
0.5 - 8.5Aqueous SolutionHydrolysis rate is pH-dependent[4]
> 7.7Aqueous SolutionBase-catalyzed degradation increases[1][4]

Ceftazidime Degradation Pathway

Ceftazidime degradation in aqueous solutions can proceed through several mechanisms, primarily hydrolysis of the β-lactam ring and cleavage of the side chain to release pyridine. Temperature is a major catalyst for these reactions.

G ceftazidime Ceftazidime pathway1 β-Lactam Ring Opening ceftazidime->pathway1 Temp, pH pathway2 Side-Chain Cleavage ceftazidime->pathway2 > 25°C pathway3 Isomerization ceftazidime->pathway3 product_ring [(2-amino-4-thiazolyl) (1-carboxy-1-methylethoxy) imino] acetyl-ethanal pathway1->product_ring product_pyridine Pyridine pathway2->product_pyridine product_isomer Δ-2 Isomer pathway3->product_isomer

Primary degradation pathways of Ceftazidime.

Experimental Protocols

Protocol: Stability-Indicating HPLC Method for Ceftazidime

This protocol outlines a general High-Performance Liquid Chromatography (HPLC) method for assessing the stability of Ceftazidime and separating it from its degradation products.[1][8][10][11][17]

Objective: To quantify the concentration of Ceftazidime over time under various stress conditions and detect the formation of degradation products like pyridine.

1. Materials and Equipment:

  • HPLC system with UV detector

  • C18 reverse-phase column (e.g., Lichrosorb 100RP-18, 5-μm pore size)[1]

  • Ceftazidime reference standard

  • Pyridine reference standard

  • Acetonitrile (B52724) (HPLC grade)

  • Sodium acetate or Phosphate buffer (HPLC grade)

  • Water (HPLC grade)

  • Volumetric flasks, pipettes, and autosampler vials

2. Chromatographic Conditions (Example):

  • Mobile Phase: Isocratic elution with 10 mM sodium acetate buffer (pH 4.0) and acetonitrile (89:11 v/v).[1] Note: Gradient elution may be required for complex mixtures of degradation products.

  • Column: C18 reverse-phase column (e.g., 25 cm x 0.4 cm).[1]

  • Flow Rate: 1.0 - 1.5 mL/min.[17]

  • Detection Wavelength: 254 nm.[1][17]

  • Injection Volume: 20 µL.[17]

  • Temperature: Ambient or controlled at 25°C.[18]

3. Standard and Sample Preparation:

  • Stock Solution: Prepare a stock solution of Ceftazidime reference standard (e.g., 1 mg/mL) in water or a suitable diluent.[11]

  • Calibration Curve: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 0 to 400 µg/mL).[1]

  • Sample Preparation: Reconstitute the experimental Ceftazidime sample in the desired aqueous solution. At specified time points during the stability study, withdraw an aliquot, and dilute it with the mobile phase to a concentration that falls within the linear range of the calibration curve.[11]

4. Experimental Workflow for Stability Testing:

G prep_sol 1. Prepare Ceftazidime Aqueous Solution stress 2. Expose to Stress Conditions (e.g., 40°C, pH 9, UV light) prep_sol->stress sample 3. Withdraw Aliquots at Time Intervals (t=0, 6, 12, 24h) stress->sample dilute 4. Dilute Samples with Mobile Phase sample->dilute analyze 5. Analyze by HPLC dilute->analyze calculate 6. Calculate % Remaining Ceftazidime vs. t=0 analyze->calculate

Workflow for a forced degradation study of Ceftazidime.

5. Data Analysis:

  • Integrate the peak area of Ceftazidime for each sample.

  • Use the calibration curve to determine the concentration of Ceftazidime at each time point.

  • Calculate the percentage of the initial concentration remaining. Stability is often defined as retaining at least 90% of the initial concentration.[1][8]

  • Identify and quantify degradation products by comparing their retention times with those of known standards (e.g., pyridine).[10]

References

factors affecting Ceftazidime stability at different temperatures

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive information on the factors affecting Ceftazidime (B193861) stability at different temperatures. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and data summaries to assist in experimental design and interpretation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of reconstituted Ceftazidime solutions?

A1: The stability of Ceftazidime in aqueous solutions is primarily influenced by temperature, pH, the concentration of the drug, and exposure to light.[1][2] Higher temperatures, extreme pH values, and prolonged exposure to light can accelerate its degradation.[1][3] The degradation process often follows first-order reaction kinetics in aqueous solutions.[3]

Q2: What are the recommended storage conditions for reconstituted Ceftazidime to ensure its stability?

A2: For optimal stability, reconstituted Ceftazidime solutions should be stored at controlled temperatures. Ceftazidime solutions (4% to 12%) are generally stable for up to 24 hours when kept at a maximum temperature of 25°C (77°F).[2][4][5] For longer-term storage, refrigeration at 4°C (39°F) is recommended, which can extend stability.[6][7] Solutions can also be frozen at -20°C for extended periods, such as up to 91 days.[7][8]

Q3: How does pH impact the stability of Ceftazidime at different temperatures?

A3: The pH of the solution is a critical factor in Ceftazidime stability.[4] The drug is most stable in the pH range of 4.5 to 6.5.[9] At a pH of ≤4, immediate precipitation can occur.[4] The degradation of the β-lactam bond is catalyzed by hydroxide (B78521) ions (OH-) at pH levels of 6.0, 7.4, and 10.6.[10] It is crucial to maintain the pH within the optimal range to minimize degradation, especially at elevated temperatures.

Q4: I observed a color change in my Ceftazidime solution. Does this indicate degradation?

A4: Yes, a change in color can be an indicator of Ceftazidime degradation. Freshly prepared solutions are typically pale yellow.[4] Upon storage, the color may change from light straw to dark yellow, which can be associated with a decrease in pH.[7] While a minor increase in color intensity might not always correlate with a significant loss of potency, it is a sign that the drug is undergoing chemical changes.[4]

Q5: Can I co-administer other drugs with Ceftazidime? Are there any known incompatibilities?

A5: Co-administration of Ceftazidime with other drugs requires careful consideration due to potential incompatibilities. Physical incompatibilities, such as precipitation, have been observed with vancomycin, nicardipine, midazolam, and propofol.[2][4][5] A chemical incompatibility has been noted with N-acetylcysteine.[2][4] However, Ceftazidime is compatible with several other drugs, including aminoglycosides (gentamicin, tobramycin, amikacin), fluconazole, and furosemide.[2][4] It is recommended to flush intravenous lines between the administration of incompatible drugs.[11]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Unexpectedly rapid degradation of Ceftazidime in solution. Temperature fluctuations, incorrect pH of the diluent, or exposure to light.Verify the storage temperature and ensure it remains constant. Measure the pH of the solution and adjust if necessary using appropriate buffers.[9] Protect the solution from light.[1]
Precipitate formation in the Ceftazidime solution. pH of the solution is too low (≤4) or physical incompatibility with a co-administered drug.[4]Check the pH of the solution. If co-administering with another drug, consult compatibility charts and consider sequential administration with a line flush in between.[4][11]
Inconsistent results in stability studies. Variability in experimental conditions, such as temperature, pH, or concentration. Analytical method not being stability-indicating.Standardize all experimental parameters. Ensure the analytical method, such as HPLC, is validated to be stability-indicating, meaning it can separate the intact drug from its degradation products.[12][13]
Discoloration of the solution. Degradation of Ceftazidime.While some color change may be acceptable, significant darkening indicates substantial degradation.[7] It is advisable to prepare fresh solutions if a notable color change is observed.

Data Summary

Table 1: Stability of Reconstituted Ceftazidime Solutions at Various Temperatures

ConcentrationStorage TemperatureStorage DurationRemaining CeftazidimeReference(s)
4% - 12%25°C (77°F)24 hours>90%[2][4][5]
100 mg/mL22°C24 hours>90%[7][8]
100 mg/mL4°C10 days>90%[7][8]
100 mg/mL-20°C91 days>90%[7][8]
10 mg/mL4°C28 daysStable[14]
10 mg/mL25°CDecreased over timeUnstable[14]
100 & 200 mg/mL21-23°C8 hours>90%[15]
100 & 200 mg/mL4°C96 hours>90%[15]
100 & 200 mg/mL-20°C for 91 days, then 4°C96 hours>90%[15]

Table 2: Influence of pH on Ceftazidime Stability

pHConditionObservationReference(s)
≤4Aqueous SolutionImmediate precipitation[4]
4.5 - 6.5Aqueous SolutionMaximum stability[9]
6.0, 7.4, 10.6Aqueous SolutionDegradation of the β-lactam bond is catalyzed by OH- ions[10]

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of Ceftazidime and identifying its degradation products.[12]

1. Preparation of Stock Solution:

  • Prepare a stock solution of Ceftazidime at a concentration of 1 mg/mL in a suitable solvent like water or a 50:50 mixture of acetonitrile (B52724) and water.[12]

2. Acid Hydrolysis:

  • To 1 mL of the Ceftazidime stock solution, add 1 mL of 0.1 N hydrochloric acid.

  • Incubate the mixture at 60°C for 30 minutes.[12]

  • After incubation, cool the solution to room temperature.

  • Neutralize the solution with an equivalent volume of 0.1 N sodium hydroxide.

  • Dilute the final solution with the mobile phase for analysis.[12]

3. Base Hydrolysis:

  • To 1 mL of the Ceftazidime stock solution, add 1 mL of 0.1 N sodium hydroxide.

  • Incubate the mixture at 60°C for 30 minutes.[12]

  • After incubation, cool the solution to room temperature.

  • Neutralize the solution with an equivalent volume of 0.1 N hydrochloric acid.

  • Dilute the final solution with the mobile phase for analysis.[12]

4. Oxidative Degradation:

  • To 1 mL of the Ceftazidime stock solution, add 1 mL of 20% hydrogen peroxide (H₂O₂).

  • Keep the solution at 60°C for 30 minutes.[12]

  • After incubation, cool the solution to room temperature.

  • Dilute the resulting solution with the mobile phase for analysis.[12]

5. Thermal Degradation:

  • Place the Ceftazidime stock solution in a hot air oven at 60°C.[12]

  • Samples should be withdrawn at various time points to assess the extent of degradation.

Stability-Indicating HPLC Method

A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for accurately quantifying Ceftazidime in the presence of its degradation products.[13]

  • Column: Lichrosorb 100RP-18 (25 by 0.4 cm; 5-μm pore size) with a Novapack C18 precolumn.[4]

  • Mobile Phase: Isocratic elution with 10 mM sodium acetate (B1210297) buffer (pH 4.0) and acetonitrile (89:11 vol/vol).[4]

  • Detector: UV detector with an absorption wavelength of 254 nm.[4]

  • Linearity: The method should demonstrate linearity over a suitable concentration range (e.g., 0 to 400 μg/ml).[4]

  • Validation: The method must be validated according to ICH guidelines to ensure it is accurate, precise, specific, and robust.[16]

Visualizations

logical_relationship cluster_factors Factors Affecting Stability cluster_degradation Degradation Outcomes Temperature Temperature Loss Loss of Potency Temperature->Loss Color Color Change Temperature->Color pH pH pH->Loss Precipitate Precipitation pH->Precipitate Light Light Exposure Light->Loss Concentration Concentration Concentration->Loss CoAdmin Co-administered Drugs CoAdmin->Precipitate Incompatibility Deg_Products Formation of Degradation Products Loss->Deg_Products

Caption: Factors influencing Ceftazidime degradation and their outcomes.

experimental_workflow prep Prepare Ceftazidime Solution (1 mg/mL) stress Apply Stress Conditions (Heat, Acid, Base, Oxidizing Agent) prep->stress sample Sample at Time Intervals stress->sample analyze Analyze by Stability-Indicating HPLC Method sample->analyze data Quantify Ceftazidime and Degradation Products analyze->data report Determine Degradation Kinetics and Pathway data->report

Caption: Workflow for a forced degradation study of Ceftazidime.

troubleshooting_workflow start Unexpected Degradation Observed check_temp Verify Storage Temperature start->check_temp check_ph Measure Solution pH check_temp->check_ph Temp OK adjust_temp Adjust and Monitor Temperature check_temp->adjust_temp Temp Incorrect check_light Assess Light Exposure check_ph->check_light pH OK adjust_ph Adjust pH with Buffer check_ph->adjust_ph pH Incorrect check_compat Review for Drug Incompatibilities check_light->check_compat No Light Exposure protect_light Protect from Light check_light->protect_light Exposed to Light separate_admin Administer Separately / Flush Line check_compat->separate_admin Incompatibility Found end Problem Resolved check_compat->end No Incompatibilities adjust_temp->check_ph adjust_ph->check_light protect_light->check_compat separate_admin->end

Caption: Troubleshooting workflow for unexpected Ceftazidime degradation.

References

Technical Support Center: Ceftazidime Stability and Activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of pH on ceftazidime (B193861) degradation and activity.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for ceftazidime stability in aqueous solutions?

A1: Ceftazidime exhibits its maximum stability in the relatively pH-independent region of 4.5 to 6.5.[1][2] Outside of this range, its degradation rate increases significantly.

Q2: How does pH affect the degradation rate of ceftazidime?

A2: The degradation of ceftazidime is significantly influenced by pH. The hydrolysis rate of the β-lactam ring, a critical component for its antibacterial activity, is catalyzed by both hydrogen (acidic conditions) and hydroxyl (alkaline conditions) ions.[2] Generally, increasing the pH from 5 to 9 can accelerate the degradation of ceftazidime substantially.[3]

Q3: What are the primary degradation products of ceftazidime?

A3: The degradation of ceftazidime in aqueous solutions primarily involves the hydrolysis of the β-lactam ring.[3] This process can lead to the formation of several degradation products, with pyridine (B92270) being a notable and toxic byproduct.[3] Under acidic conditions, the opening of the β-lactam ring can occur simultaneously with the production of pyridine and methylene (B1212753) derivatives.[3]

Q4: Does the degradation of ceftazidime affect its antibacterial activity?

A4: Yes, the degradation of ceftazidime leads to a loss of its antibacterial potency. The structural integrity of the β-lactam ring is essential for its mechanism of action, which involves inhibiting bacterial cell wall synthesis. Once this ring is hydrolyzed, the molecule loses its ability to effectively bind to and inactivate the penicillin-binding proteins (PBPs) in bacteria. Microbiological assays are often used to quantify the remaining active ceftazidime, confirming that chemical degradation corresponds to a loss of biological activity.[4]

Q5: Are the degradation products of ceftazidime antimicrobially active or toxic?

A5: The primary degradation products of ceftazidime are not considered to have significant antimicrobial activity. The opening of the β-lactam ring results in a molecule that can no longer effectively inhibit bacterial cell wall synthesis. Furthermore, the formation of pyridine as a degradation byproduct is a concern due to its known toxicity.[3]

Troubleshooting Guide

Problem: I am observing a rapid loss of ceftazidime potency in my experiments.

  • Possible Cause 1: Inappropriate pH of the solution.

    • Troubleshooting Step: Measure the pH of your ceftazidime solution. If it falls outside the optimal stability range of 4.5 to 6.5, adjust it using appropriate buffers.[1][2] For example, acetate (B1210297) or phosphate (B84403) buffers can be used to maintain the pH within this range.[2]

  • Possible Cause 2: High storage temperature.

    • Troubleshooting Step: Ceftazidime degradation is accelerated at higher temperatures.[3] Ensure that your solutions are stored at the recommended temperature, typically refrigerated (2-8°C) for short-term storage, to minimize degradation.

  • Possible Cause 3: Presence of catalytic buffer species.

    • Troubleshooting Step: Be aware that certain buffer species, such as formate, acetate, phosphate, and borate, can catalyze the hydrolysis of ceftazidime.[2] If you are using one of these buffers and experiencing rapid degradation, consider switching to a non-catalytic buffer or using the lowest effective buffer concentration.

Problem: I am detecting unknown peaks in my HPLC analysis of ceftazidime solutions.

  • Possible Cause: Ceftazidime degradation.

    • Troubleshooting Step: The unknown peaks are likely degradation products of ceftazidime. The primary degradation pathway involves the opening of the β-lactam ring, which can lead to various molecular fragments. One of the prominent degradation products to expect is pyridine.[3] To confirm, you can compare the retention times of your unknown peaks with those of known ceftazidime degradation product standards, if available.

Data Presentation

The rate of ceftazidime degradation is highly dependent on the pH of the solution. The following table summarizes the first-order rate constants (k) for the hydrolysis of ceftazidime at various pH values and temperatures.

pHTemperature (°C)First-Order Rate Constant (k) (hour⁻¹)Reference
0.5650.245[2]
1.2650.115[2]
2.2650.046[2]
3.4650.023[2]
4.4650.019[2]
5.5650.018[2]
6.5650.021[2]
7.5650.083[2]
8.5650.468[2]
5.530~0.003 (estimated)[2]
6.530~0.003 (estimated)[2]

Note: The rate constants at 30°C are estimated from the provided study, which states that solutions at pH 5.5 and 6.5 maintained 90% of their initial concentration for approximately 1.5 days.[2]

Experimental Protocols

Protocol 1: Stability-Indicating High-Performance Liquid Chromatography (HPLC) Assay for Ceftazidime

This protocol describes a method for determining the concentration of ceftazidime in the presence of its degradation products.

1. Materials and Reagents:

  • Ceftazidime reference standard

  • Acetonitrile (HPLC grade)

  • Sodium acetate (or other suitable buffer salts)

  • Water (HPLC grade)

  • Hydrochloric acid and Sodium hydroxide (B78521) (for pH adjustment)

2. Chromatographic Conditions:

  • Column: A reverse-phase C18 column is commonly used.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., sodium acetate) and an organic modifier (e.g., acetonitrile). The exact ratio should be optimized for your specific column and system.

  • Flow Rate: Typically around 1.0 mL/min.

  • Detection: UV detection at a wavelength where ceftazidime has strong absorbance, such as 254 nm.

  • Temperature: Ambient or controlled room temperature.

3. Preparation of Solutions:

  • Standard Solutions: Prepare a stock solution of ceftazidime reference standard in a suitable solvent (e.g., water or mobile phase) at a known concentration. Prepare a series of dilutions from the stock solution to create a calibration curve.

  • Sample Solutions: Dilute the experimental samples containing ceftazidime to a concentration that falls within the range of the calibration curve.

4. Assay Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solutions in triplicate to generate a calibration curve by plotting peak area against concentration.

  • Inject the sample solutions in triplicate.

  • Calculate the concentration of ceftazidime in the samples by comparing their peak areas to the calibration curve.

Protocol 2: Microbiological Agar (B569324) Diffusion Assay for Ceftazidime Activity

This bioassay determines the biological activity of ceftazidime by measuring its ability to inhibit the growth of a susceptible microorganism.

1. Materials and Reagents:

  • Ceftazidime reference standard

  • Susceptible test organism (e.g., Staphylococcus epidermidis ATCC 12228)

  • Appropriate culture medium (e.g., Tryptic Soy Agar)

  • Sterile buffer solution (e.g., phosphate buffer, pH 6.0)

  • Sterile petri dishes

  • Sterile cylinders (or wells can be cut into the agar)

2. Preparation of Inoculum and Plates:

  • Prepare a standardized suspension of the test organism in sterile saline or buffer to a specific turbidity (e.g., McFarland standard).

  • Inoculate the molten agar medium with the standardized bacterial suspension at a specified ratio.

  • Pour the inoculated agar into sterile petri dishes and allow it to solidify on a level surface.

3. Preparation of Solutions:

  • Standard Solutions: Prepare a stock solution of ceftazidime reference standard in the sterile buffer. Create a series of twofold dilutions to obtain a range of standard concentrations.

  • Sample Solutions: Dilute the experimental samples containing ceftazidime in the sterile buffer to an expected concentration that falls within the standard curve range.

4. Assay Procedure:

  • Place sterile cylinders onto the surface of the solidified agar plates (or cut wells into the agar).

  • Carefully pipette a fixed volume of each standard and sample solution into the cylinders/wells. It is crucial to have replicates for each concentration.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours).

  • After incubation, measure the diameter of the zones of inhibition around each cylinder/well.

  • Create a standard curve by plotting the logarithm of the ceftazidime concentration against the diameter of the inhibition zones.

  • Determine the concentration of active ceftazidime in the samples by interpolating their inhibition zone diameters on the standard curve.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stability Stability Study cluster_analysis Analysis prep_solution Prepare Ceftazidime Solution adjust_ph Adjust pH with Buffers prep_solution->adjust_ph incubate Incubate at Controlled Temperature adjust_ph->incubate Start Incubation sampling Collect Samples at Time Points incubate->sampling hplc HPLC Analysis for Degradation sampling->hplc Chemical Analysis bioassay Microbiological Assay for Activity sampling->bioassay Biological Analysis hplc->bioassay Correlate Data

Experimental workflow for assessing ceftazidime stability.

degradation_pathway Ceftazidime Ceftazidime (Active) Intermediate Unstable Intermediate (β-lactam ring opening) Ceftazidime->Intermediate pH < 4.5 (Acidic) or pH > 6.5 (Alkaline) DegradationProducts Inactive Degradation Products (e.g., Pyridine) Intermediate->DegradationProducts

Simplified ceftazidime degradation pathway.

References

Technical Support Center: Ceftazidime in Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the precipitation of Ceftazidime (B193861) in culture media.

Troubleshooting Guide

Issue: Precipitate observed in culture medium after adding Ceftazidime.

This guide will help you identify the potential cause of Ceftazidime precipitation and provide solutions to resolve the issue.

Visual Troubleshooting Workflow

G start Precipitate Observed check_conc Is Ceftazidime concentration too high? start->check_conc check_temp Was the medium stored at inappropriate temperatures? start->check_temp check_ph Is the pH of the medium outside the optimal range? start->check_ph check_incomp Are there incompatible substances in the medium? start->check_incomp check_diss Was the Ceftazidime completely dissolved initially? start->check_diss sol_conc Reduce Ceftazidime concentration. See Table 1 for solubility limits. check_conc->sol_conc Yes sol_temp Store stock solutions at 2-8°C. Avoid repeated freeze-thaw cycles. Maintain culture at 37°C. check_temp->sol_temp Yes sol_ph Adjust medium pH to 4.5-6.5 for maximum stability. See Table 2. check_ph->sol_ph Yes sol_incomp Avoid co-administration with incompatible drugs (e.g., vancomycin). Review all media components. check_incomp->sol_incomp Yes sol_diss Ensure complete dissolution of Ceftazidime powder before adding to medium. See Protocol 1. check_diss->sol_diss Yes

Caption: Troubleshooting workflow for Ceftazidime precipitation.

Frequently Asked Questions (FAQs)

Q1: What are the main causes of Ceftazidime precipitation in culture media?

A1: Ceftazidime precipitation can be caused by several factors:

  • High Concentration: Exceeding the solubility limit of Ceftazidime in the specific medium.[1]

  • Temperature: Both low temperatures (e.g., 4°C) during storage and high temperatures (above 25°C) can promote precipitation or degradation.[1][2][3]

  • pH: Ceftazidime is most stable in a pH range of 4.5 to 6.5.[4] Immediate precipitation can occur at a pH of 4 or lower.[5][6]

  • Incompatible Substances: Co-administration with certain drugs, such as vancomycin (B549263), erythromycin, and midazolam, can cause physical incompatibility and precipitation.[5]

  • Improper Dissolution: Not ensuring the Ceftazidime powder is completely dissolved before adding it to the culture medium.

  • Media Components: The presence of certain ions, like calcium, can potentially lead to the formation of insoluble salts.[7] Ceftazidime can also form complexes with metal ions such as Fe(III).[8]

Q2: What is the optimal pH range for Ceftazidime stability in a solution?

A2: The optimal pH for Ceftazidime stability is between 4.5 and 6.5.[4] Outside of this range, its stability decreases, which can lead to degradation and potential precipitation. The pH of a freshly prepared Ceftazidime solution is typically between 7.1 and 7.7.[5][6]

Q3: How does temperature affect Ceftazidime stability and solubility?

A3: Ceftazidime's stability is highly sensitive to temperature.[3][9] Storing concentrated solutions at low temperatures (4°C) can increase the risk of precipitation.[1][2] Conversely, temperatures above 25°C can accelerate its chemical degradation, which may also result in the formation of insoluble degradation products.[5][9][10] For short-term storage of stock solutions, refrigeration at 2-8°C is recommended.[3]

Q4: Are there any known incompatibilities between Ceftazidime and other common lab reagents?

A4: Yes, Ceftazidime is known to be incompatible with several other drugs and substances, which can lead to precipitation. These include:

  • Vancomycin[5]

  • Aminoglycosides (e.g., gentamicin, tobramycin) under certain conditions[5]

  • Erythromycin and Clarithromycin (at high concentrations)[5]

  • Midazolam[5]

  • Propofol[5]

  • Nicardipine[5] It is crucial to avoid mixing Ceftazidime directly with these substances in the same solution.

Q5: What is the recommended solvent for dissolving Ceftazidime powder?

A5: Ceftazidime pentahydrate is typically dissolved in sterile water for injection, 0.9% sodium chloride, or other aqueous buffers.[11][12] The solubility in PBS (pH 7.2) is approximately 5 mg/mL.[11] It is sparingly soluble in organic solvents.[13]

Data Presentation

Table 1: Factors Influencing Ceftazidime Precipitation

FactorCondition Leading to Precipitation/DegradationRecommended Condition for StabilityCitation(s)
Concentration > 12.5 mg/mL (when mixed with vancomycin)Use the lowest effective concentration.[1][2]
Temperature Storage at 4°C or exposure to > 25°CStore stock solutions at 2-8°C. Prepare fresh.[1][3][5][9]
pH ≤ 4 or > 7.7Maintain pH between 4.5 and 6.5.[4][5][6]
Incompatibilities Presence of vancomycin, aminoglycosides, etc.Avoid direct mixing with incompatible agents.[5]
Light Exposure Exposure to UV and visible lightProtect solutions from light.[10][14]

Table 2: pH Profile of Ceftazidime Stability

pH RangeStabilityOutcomeCitation(s)
≤ 4Highly UnstableImmediate Precipitation[5][6]
4.5 - 6.5Maximum StabilityOptimal for use[4]
7.1 - 7.7Moderate StabilitypH of freshly prepared solution[5]
> 10UnstableDegradation[5]

Experimental Protocols

Protocol 1: Preparation of Ceftazidime Stock Solution

Objective: To prepare a stable stock solution of Ceftazidime for use in cell culture.

Materials:

  • Ceftazidime pentahydrate powder

  • Sterile, pyrogen-free water for injection or 0.9% NaCl solution

  • Sterile conical tubes (15 mL or 50 mL)

  • Sterile syringe filters (0.22 µm)

  • Laminar flow hood

Procedure:

  • In a laminar flow hood, weigh the desired amount of Ceftazidime powder using aseptic technique.

  • Add the appropriate volume of sterile water for injection or 0.9% NaCl to the powder to achieve the desired stock concentration (e.g., 100 mg/mL). Do not exceed the solubility limit.

  • Vortex or gently swirl the vial until the powder is completely dissolved. The solution should be clear.[12]

  • Sterile-filter the stock solution using a 0.22 µm syringe filter into a sterile conical tube.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Label the aliquots with the name of the compound, concentration, date of preparation, and store them protected from light at 2-8°C for short-term use or -20°C for longer-term storage. Note that aqueous solutions are not recommended to be stored for more than one day.[11]

Logical Relationship of Preparation Steps

G cluster_0 Aseptic Preparation cluster_1 Storage weigh Weigh Ceftazidime Powder add_solvent Add Sterile Solvent weigh->add_solvent dissolve Ensure Complete Dissolution add_solvent->dissolve filter Sterile Filter (0.22 µm) dissolve->filter aliquot Aliquot into Single-Use Volumes filter->aliquot store Store at 2-8°C or -20°C (Protect from light) aliquot->store

Caption: Key steps for preparing a stable Ceftazidime stock solution.

Protocol 2: Supplementing Culture Media with Ceftazidime

Objective: To add Ceftazidime to a culture medium while minimizing the risk of precipitation.

Materials:

  • Prepared Ceftazidime stock solution (from Protocol 1)

  • Pre-warmed sterile culture medium

  • Laminar flow hood

Procedure:

  • Ensure the culture medium is at its normal operating temperature (typically 37°C).

  • Thaw the required number of Ceftazidime stock solution aliquots at room temperature.

  • In a laminar flow hood, add the appropriate volume of the Ceftazidime stock solution to the pre-warmed culture medium to achieve the final desired concentration.

  • Gently swirl the medium to ensure uniform mixing.

  • Visually inspect the medium for any signs of precipitation or color change.

  • Use the supplemented medium immediately. Do not store the medium containing Ceftazidime for extended periods.

Signaling Pathway of Ceftazidime Action

While precipitation is a physical-chemical issue, understanding the mechanism of action of Ceftazidime is crucial for researchers using it as a selective agent.

G Ceftazidime Ceftazidime PBP Penicillin-Binding Proteins (PBPs) Ceftazidime->PBP Binds to Crosslinking Peptidoglycan Cross-linking PBP->Crosslinking Inhibits CellWall Bacterial Cell Wall Synthesis Crosslinking->CellWall Disrupts Lysis Cell Lysis and Death CellWall->Lysis

Caption: Mechanism of action of Ceftazidime leading to bacterial cell death.[15]

References

overcoming common issues in Ceftazidime susceptibility testing

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ceftazidime susceptibility testing. This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges encountered during their experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to assist in obtaining accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for observing discrepancies in Ceftazidime susceptibility results?

A1: Discrepancies in Ceftazidime susceptibility testing often arise from variations in testing methodology, the "inoculum effect," and specific resistance mechanisms. Key factors include:

  • Inoculum Size: The number of bacteria used in the test can significantly impact the Minimum Inhibitory Concentration (MIC) value, particularly for β-lactam antibiotics like Ceftazidime. A higher than standard inoculum can lead to falsely resistant results.[1][2][3][4]

  • Testing Method: Different susceptibility testing methods, such as disk diffusion (Kirby-Bauer), Etest, and broth microdilution (BMD), can sometimes yield different results.[5][6][7][8] BMD is generally considered the reference method.[6]

  • Media Composition and pH: The type of growth medium and its pH can influence the activity of Ceftazidime. An acidic pH (pH 5 or 6) in the medium has been shown to increase Ceftazidime-avibactam MICs by 4- to 16-fold for some Enterobacteriaceae isolates.

  • Incubation Conditions: Variations in incubation time and temperature can affect bacterial growth and, consequently, susceptibility results. Standardized incubation at 35 ± 2°C for 16-20 hours is recommended for most non-fastidious organisms.[9][10]

  • Presence of β-lactamases: Bacteria may produce enzymes called β-lactamases that inactivate Ceftazidime, leading to resistance. The type and amount of β-lactamase produced can influence the outcome of susceptibility tests.

Q2: What is the "inoculum effect" and how can I mitigate it?

A2: The inoculum effect is a phenomenon where the MIC of an antibiotic increases with a higher initial bacterial inoculum.[1][3][4] This is particularly pronounced for β-lactams like Ceftazidime when tested against β-lactamase-producing bacteria. To mitigate the inoculum effect, it is crucial to standardize the inoculum preparation. According to Clinical and Laboratory Standards Institute (CLSI) guidelines, the recommended inoculum for broth microdilution is 5 × 10^5 CFU/mL.[1][2][4] Adhering strictly to this standard is the best way to ensure reproducible results.

Q3: My disk diffusion and broth microdilution results for Ceftazidime do not correlate. What should I do?

A3: Discrepancies between disk diffusion and broth microdilution are a known issue. Broth microdilution is considered the gold standard. If you observe a discrepancy, consider the following:

  • Confirm with a Reference Method: If possible, repeat the test using the reference broth microdilution method to confirm the MIC.

  • Check Inoculum: Ensure the inoculum was prepared correctly and consistently for both tests.

  • Examine Zone Edges (Disk Diffusion): For disk diffusion, carefully examine the zone of inhibition. Fuzzy or indistinct zone edges may indicate the presence of resistance that is better captured by an MIC method.

  • Consider "Area of Technical Uncertainty" (ATU): EUCAST has defined an "Area of Technical Uncertainty" for certain drug-bug combinations where results are less reliable.[11][12] If your results fall within this range, an alternative testing method may be necessary.

  • Investigate Resistance Mechanisms: The isolate may possess resistance mechanisms that are expressed differently in the two test systems.

Q4: Which quality control (QC) strains should I use for Ceftazidime susceptibility testing?

A4: Using appropriate QC strains is essential for ensuring the accuracy of your testing system. Commonly recommended QC strains according to CLSI and EUCAST guidelines include:

  • Escherichia coli ATCC® 25922™

  • Pseudomonas aeruginosa ATCC® 27853™

  • Klebsiella pneumoniae ATCC® 700603™ (for ESBL detection)

The acceptable MIC or zone diameter ranges for these strains are published in the CLSI M100 and EUCAST QC documents.[9][13]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Consistently high MIC values (unexpected resistance) 1. Inoculum too high. 2. Contaminated culture. 3. Inactive antibiotic. 4. Incorrect incubation conditions.1. Re-standardize inoculum to 0.5 McFarland, aiming for a final concentration of 5 x 10^5 CFU/mL in the test. 2. Subculture the isolate to ensure purity. 3. Check the expiration date and storage conditions of the Ceftazidime stock. Run QC strains to verify antibiotic activity. 4. Verify incubator temperature is at 35 ± 2°C and incubation time is 16-20 hours.
Consistently low MIC values (unexpected susceptibility) 1. Inoculum too low. 2. Incorrect media formulation.1. Re-standardize inoculum. 2. Ensure the correct Mueller-Hinton medium is used and prepared according to the manufacturer's instructions. Check the pH of the medium.
Poor correlation between Etest and broth microdilution 1. Variation in reading the Etest ellipse. 2. Inoculum differences.1. Read the Etest at the point of complete inhibition of growth. 2. Ensure the same standardized inoculum is used for both methods.
No growth in control wells/plates 1. Inoculum not viable. 2. Problem with growth medium.1. Use a fresh culture to prepare the inoculum. 2. Test the medium with a known, robustly growing QC strain.
Trailing endpoints in broth microdilution 1. Slow-growing organism. 2. Drug tolerance.1. Extend incubation up to 24 hours and re-read. 2. Note the trailing and consider additional tests to investigate tolerance.

Quantitative Data Summary

Table 1: CLSI and EUCAST Breakpoints for Ceftazidime

Organism GroupMethodSusceptible (S)Intermediate (I)Resistant (R)Source
EnterobacteralesMIC (µg/mL)≤48≥16CLSI
EnterobacteralesDisk Diffusion (mm)≥2118-20≤17CLSI
Pseudomonas aeruginosaMIC (µg/mL)≤8-≥16CLSI
Pseudomonas aeruginosaDisk Diffusion (mm)≥1815-17≤14CLSI
EnterobacteralesMIC (µg/mL)≤8>8>8EUCAST
EnterobacteralesDisk Diffusion (mm)≥13<13<13EUCAST
Pseudomonas aeruginosaMIC (µg/mL)≤8>8>8EUCAST
Pseudomonas aeruginosaDisk Diffusion (mm)≥17<17<17EUCAST

Note: Breakpoints are subject to change. Always refer to the latest CLSI M100 or EUCAST breakpoint tables.

Table 2: Quality Control Ranges for Ceftazidime

QC StrainMethodAcceptable Range (CLSI)Acceptable Range (EUCAST)
E. coli ATCC® 25922™MIC (µg/mL)0.06 - 0.5-
Disk Diffusion (mm)25 - 32-
P. aeruginosa ATCC® 27853™MIC (µg/mL)1 - 4-
Disk Diffusion (mm)22 - 2921 - 27
K. pneumoniae ATCC® 700603™Disk Diffusion (mm)-18 - 24

Note: These are example ranges. Always refer to the current QC documents for the most up-to-date information.

Experimental Protocols

Protocol 1: Broth Microdilution MIC Testing for Ceftazidime

This protocol is based on CLSI guidelines.

  • Prepare Ceftazidime Stock Solution: Prepare a stock solution of Ceftazidime at a concentration of 1280 µg/mL in a suitable solvent.

  • Prepare Serial Dilutions: Perform two-fold serial dilutions of the Ceftazidime stock solution in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve final concentrations ranging from 64 µg/mL to 0.06 µg/mL in the microtiter plate wells.

  • Prepare Inoculum:

    • Select 3-5 well-isolated colonies of the test organism from a non-selective agar (B569324) plate incubated overnight.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL.

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Inoculate Microtiter Plate: Add 50 µL of the standardized inoculum to each well of the microtiter plate containing 50 µL of the serially diluted Ceftazidime, resulting in a final volume of 100 µL per well. Include a growth control well (inoculum without antibiotic) and a sterility control well (broth only).

  • Incubation: Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of Ceftazidime that completely inhibits visible growth of the organism.

Protocol 2: Disk Diffusion Susceptibility Testing for Ceftazidime

This protocol is based on CLSI guidelines.

  • Prepare Inoculum: Prepare the inoculum as described in step 3 of the Broth Microdilution protocol.

  • Inoculate Agar Plate:

    • Within 15 minutes of preparing the standardized inoculum, dip a sterile cotton swab into the suspension.

    • Rotate the swab against the side of the tube to remove excess fluid.

    • Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate in three directions to ensure confluent growth.

  • Apply Antibiotic Disk:

    • Allow the plate to dry for 3-5 minutes.

    • Using sterile forceps, place a Ceftazidime disk (30 µg) onto the surface of the agar.

    • Gently press the disk to ensure complete contact with the agar.

  • Incubation: Invert the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading Results: Measure the diameter of the zone of complete growth inhibition in millimeters (mm), including the diameter of the disk. Interpret the result based on the appropriate clinical breakpoints.

Visualizations

Troubleshooting_Workflow start Inconsistent Ceftazidime Susceptibility Results check_qc Are QC Strains Within Range? start->check_qc troubleshoot_system Troubleshoot System: - Check Media - Check Antibiotic Potency - Verify Incubation Conditions check_qc->troubleshoot_system No check_inoculum Was Inoculum Standardized to 0.5 McFarland? check_qc->check_inoculum Yes review_protocol Review Testing Protocol: - Inoculum Preparation - Method-Specific Steps troubleshoot_system->review_protocol restandardize Re-standardize Inoculum and Repeat Test check_inoculum->restandardize No compare_methods Discrepancy Between Methods? (e.g., Disk vs. MIC) check_inoculum->compare_methods Yes restandardize->start confirm_mic Confirm with Broth Microdilution (Reference Method) compare_methods->confirm_mic Yes end Report Confirmed Result compare_methods->end No investigate_resistance Consider Intrinsic Resistance or Novel Mechanisms confirm_mic->investigate_resistance confirm_mic->end

Caption: Troubleshooting workflow for inconsistent Ceftazidime susceptibility results.

Inoculum_Effect_Concept cluster_low Standard Inoculum (e.g., 5x10^5 CFU/mL) cluster_high High Inoculum (e.g., >10^7 CFU/mL) low_inoculum Low Bacterial Density low_result Accurate MIC Reading (e.g., Susceptible) low_inoculum->low_result Antibiotic Effective high_inoculum High Bacterial Density high_result Inflated MIC Reading (e.g., Falsely Resistant) high_inoculum->high_result Antibiotic Overwhelmed by β-lactamases

Caption: Conceptual diagram illustrating the inoculum effect in Ceftazidime testing.

References

strategies to minimize Ceftazidime degradation during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing Ceftazidime (B193861) degradation during storage. Find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and stability data to ensure the integrity of your experiments.

Troubleshooting Guide: Common Ceftazidime Degradation Issues

Issue Potential Cause(s) Recommended Action(s)
Discoloration of Reconstituted Solution (Yellowing/Browning) - Exposure to elevated temperatures (>25°C).[1][2] - Photodegradation from exposure to UV or visible light.[3][4] - pH shift outside the optimal range.- Store reconstituted solutions at recommended temperatures (2-8°C for short-term, frozen for long-term). - Protect solutions from light using amber vials or by covering the container. - Ensure the pH of the solution is within the stable range (typically between 4 and 7).
Precipitate Formation - Incompatibility with other drugs (e.g., vancomycin, midazolam).[1] - Use of inappropriate diluents. - Exposure to pH ≤4.[1]- Avoid co-administration with incompatible drugs.[1] A list of compatible and incompatible drugs is available in the FAQs. - Reconstitute with sterile water for injection, 0.9% sodium chloride, or 5% dextrose solution.[5][6] - Maintain the pH of the solution above 4.[1]
Loss of Potency/Activity - Hydrolysis of the β-lactam ring due to improper storage conditions (temperature, pH).[7][8] - Formation of degradation products like pyridine (B92270) and Δ-2 isomer.[7][9]- Strictly adhere to recommended storage temperatures. - Use reconstituted solutions promptly or store them under validated conditions. - For long-term storage, consider lyophilization or storing at -20°C or below.[5][10][11]
Sulfide-like Odor - Significant degradation at elevated temperatures (e.g., 37°C or higher).[2]- Immediately discard the solution. - Review storage procedures to prevent exposure to high temperatures.

Frequently Asked Questions (FAQs)

Storage and Handling

Q1: What are the optimal storage conditions for Ceftazidime powder for injection?

A1: Ceftazidime powder for injection is significantly more stable than its reconstituted form and should be stored at controlled room temperature, protected from light.[12]

Q2: How long is reconstituted Ceftazidime stable?

A2: The stability of reconstituted Ceftazidime depends on the concentration, diluent, and storage temperature. Generally, solutions are stable for up to 24 hours at room temperature (not exceeding 25°C) and for up to 7 days when refrigerated (2-8°C).[1][12] For longer-term storage, freezing at -20°C is an option, with stability extending for months.[5][10][11]

Q3: What is the impact of temperature on Ceftazidime stability?

A3: Temperature is a critical factor. Degradation increases significantly with rising temperature. For instance, at 45°C, a reconstituted solution can experience approximately 85% degradation within 24 hours.[3][7] It is recommended to keep solutions at 25°C or below for short-term use.[1]

Q4: Does light affect Ceftazidime stability?

A4: Yes, Ceftazidime is labile to both UV and visible light, especially in its reconstituted form.[3][4] It is crucial to protect solutions from light to prevent photodegradation.

Q5: How does pH influence Ceftazidime degradation?

A5: The pH of the solution is critical. Ceftazidime is most stable in the pH range of 4 to 7. Exposure to a pH of 4 or lower can cause immediate precipitation.[1] The degradation rate increases in acidic and, more significantly, in basic conditions.[13]

Formulation and Compatibility

Q6: What diluents are recommended for reconstituting Ceftazidime?

A6: Commonly used and compatible diluents include Sterile Water for Injection, 0.9% Sodium Chloride Injection, and 5% Dextrose Injection.[5][6] Ceftazidime is less stable in Sodium Bicarbonate Injection.[5][6]

Q7: Are there any known incompatibilities with other drugs?

A7: Yes, Ceftazidime is physically incompatible with several drugs, including vancomycin, nicardipine, midazolam, and propofol, which can cause precipitation.[1] It is also chemically incompatible with N-acetylcysteine.[1] It is generally recommended not to mix Ceftazidime with aminoglycoside antibiotics in the same solution.[5]

Q8: Does the type of container affect Ceftazidime stability?

A8: Studies have shown that Ceftazidime may degrade slower in glass bottles compared to PVC or polypropylene (B1209903) bags, although the difference can be small.[14] For reconstituted solutions stored in plastic syringes, stability is maintained for specified periods under controlled conditions.[10][11][15]

Degradation Products

Q9: What are the main degradation products of Ceftazidime?

A9: The primary degradation products include the opening of the β-lactam ring, the formation of a Δ-2 isomer, and the release of pyridine.[7][8][16]

Q10: Is there a toxicity concern with the degradation products?

A10: The formation of pyridine is a concern due to its potential toxicity.[9][17][18] The amount of pyridine formed is dependent on temperature, concentration, and the duration of storage.[9][17] Minimizing degradation through proper storage practices is key to reducing the formation of potentially toxic byproducts.

Quantitative Stability Data

The following tables summarize the stability of Ceftazidime under various conditions.

Table 1: Stability of Reconstituted Ceftazidime Solutions at Different Temperatures

ConcentrationDiluentStorage TemperatureDurationPercent RemainingReference
100 & 200 mg/mLSterile Water21-23°C8 hours>90%[7][11]
100 & 200 mg/mLSterile Water4°C96 hours>90%[7][11]
4% - 12% (wt/vol)Not specified25°C24 hours>90%[1]
1000 mg / 10 mLSterile Water45°C24 hours~15%[3]
100 mg/mLSterile Water-20°C91 days>90%[10]

Table 2: Influence of pH on Ceftazidime Degradation

pHTemperatureDurationDegradationReference
≤4Not specifiedImmediatePrecipitation[1]
7.1 - 7.7Freshly prepared--[1]
>104°CNot specifiedCritical degradation[1]

Experimental Protocols

Protocol 1: Forced Degradation Study of Ceftazidime

This protocol outlines the conditions for stress testing to identify potential degradation products and establish the intrinsic stability of Ceftazidime.

1. Preparation of Stock Solution:

  • Prepare a stock solution of Ceftazidime at a concentration of 1 mg/mL in a suitable solvent, such as sterile water or a 50:50 mixture of acetonitrile (B52724) and water.[8]

2. Acidic Degradation:

  • To 1 mL of the stock solution, add 1 mL of 0.1 N hydrochloric acid.

  • Incubate the mixture at 60°C for 30 minutes.[8]

  • Cool the solution to room temperature and neutralize it with an equivalent volume of 0.1 N sodium hydroxide.

  • Dilute with the mobile phase to a suitable concentration for analysis.

3. Basic Degradation:

  • To 1 mL of the stock solution, add 1 mL of 0.1 N sodium hydroxide.

  • Incubate the mixture at 60°C for 30 minutes.[8]

  • Cool the solution to room temperature and neutralize it with an equivalent volume of 0.1 N hydrochloric acid.

  • Dilute with the mobile phase to a suitable concentration for analysis.

4. Oxidative Degradation:

  • To 1 mL of the stock solution, add 1 mL of 20% hydrogen peroxide (H₂O₂).

  • Incubate the solution at 60°C for 30 minutes.[8]

  • Cool the solution to room temperature and dilute with the mobile phase for analysis.

5. Thermal Degradation:

  • Place the Ceftazidime stock solution in a hot air oven at 60°C for a specified duration.[8]

  • After the incubation period, cool the solution and dilute it with the mobile phase for analysis.

6. Photolytic Degradation:

  • Expose the Ceftazidime stock solution to UV radiation (e.g., 254 nm) and visible light for a specified duration.[3]

  • Prepare the sample for analysis by diluting it with the mobile phase.

7. Analysis:

  • Analyze the stressed samples using a stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection to separate and quantify the intact drug and its degradation products.[8]

Protocol 2: HPLC Method for Ceftazidime Stability Testing

This protocol provides a general HPLC method for the analysis of Ceftazidime and its degradation products.

  • Column: Lichrosorb 100RP-18 (25 by 0.4 cm; 5-μm pore size) with a Novapack C18 precolumn.[1]

  • Mobile Phase: Isocratic elution with 10 mM sodium acetate (B1210297) buffer (pH 4.0) and acetonitrile (89:11 vol/vol).[1]

  • Detection: UV detector at an absorption wavelength of 254 nm.[1]

  • Linearity: The method should be linear over a suitable concentration range (e.g., 0 to 400 μg/ml).[1]

  • Quality Control: Run quality control samples with each series of assays to ensure accuracy and precision.

Visualizations

Ceftazidime_Degradation_Pathways Ceftazidime Ceftazidime BetaLactam_Opening Opening of β-lactam ring Ceftazidime->BetaLactam_Opening Hydrolysis Pyridine_Release Pyridine Release Ceftazidime->Pyridine_Release Side-chain cleavage Delta2_Isomerization Δ-2 Isomerization Ceftazidime->Delta2_Isomerization Isomerization Exomethylene_Derivative Exomethylene Derivative BetaLactam_Opening->Exomethylene_Derivative Ethanal_Derivative [(2-amino-4-thiazolyl) (1-carboxy-1-methylethoxy) imino] acetyl-ethanal Exomethylene_Derivative->Ethanal_Derivative Pyridine Pyridine Pyridine_Release->Pyridine Delta2_Isomer Δ-2 Isomer Delta2_Isomerization->Delta2_Isomer

Caption: Major degradation pathways of Ceftazidime.

Experimental_Workflow_Forced_Degradation start Start: Prepare Ceftazidime Stock Solution (1 mg/mL) stress_conditions Apply Stress Conditions start->stress_conditions acid Acidic (0.1N HCl, 60°C) stress_conditions->acid base Basic (0.1N NaOH, 60°C) stress_conditions->base oxidation Oxidative (20% H₂O₂, 60°C) stress_conditions->oxidation thermal Thermal (60°C) stress_conditions->thermal photo Photolytic (UV/Vis light) stress_conditions->photo neutralize Neutralize (for Acid/Base) acid->neutralize base->neutralize prepare_sample Prepare Samples for Analysis (Dilute with Mobile Phase) oxidation->prepare_sample thermal->prepare_sample photo->prepare_sample neutralize->prepare_sample hplc_analysis Analyze by Stability-Indicating HPLC-UV Method prepare_sample->hplc_analysis end End: Identify & Quantify Degradation Products hplc_analysis->end

Caption: Workflow for forced degradation studies of Ceftazidime.

References

dealing with inconsistent results in Ceftazidime efficacy studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for ceftazidime (B193861) efficacy studies. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot inconsistent results and provide clarity on experimental design and data interpretation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

General Questions

Q1: What is the mechanism of action for ceftazidime?

Ceftazidime is a third-generation cephalosporin (B10832234) antibiotic that exerts its bactericidal effect by inhibiting penicillin-binding proteins (PBPs), which are essential enzymes in the synthesis of the bacterial cell wall. This inhibition leads to a disruption of the peptidoglycan layer, resulting in cell lysis and death. In many formulations, ceftazidime is combined with a β-lactamase inhibitor, such as avibactam, to protect it from degradation by various β-lactamase enzymes produced by resistant bacteria.[1][2][3]

Troubleshooting Inconsistent In Vitro Results

Q2: We are observing significant variability in Minimum Inhibitory Concentration (MIC) values for ceftazidime against the same bacterial strain. What could be the cause?

Several factors can contribute to MIC variability. Here are some key areas to investigate:

  • Inoculum Preparation: Ensure the bacterial inoculum is standardized to a 0.5 McFarland standard to achieve a consistent starting bacterial density.

  • Media Composition: The type of growth medium can significantly impact results. For instance, studies have shown that nutrient-deficient media, which may better mimic the in vivo environment, can yield lower MICs for some bacteria compared to standard rich media like Cation-Adjusted Mueller-Hinton Broth (CAMHB).[4][5] The presence or absence of specific ions, such as zinc and manganese, can also affect the activity of certain resistance enzymes like metallo-β-lactamases.[4][5]

  • Ceftazidime Stability: Ceftazidime is susceptible to degradation, especially in aqueous solutions and at elevated temperatures.[6][7][8] Ensure that stock solutions are freshly prepared and stored appropriately. Reconstituted ceftazidime can degrade significantly within 24 hours, especially when exposed to heat or UV light.[6]

  • Testing Methodology: Strict adherence to standardized protocols from bodies like the Clinical and Laboratory Standards Institute (CLSI) is crucial for reproducibility.[9][10][11] Variations in incubation time, temperature, or CO₂ levels can all influence bacterial growth and antibiotic activity.

Q3: Our ceftazidime susceptibility results from disk diffusion do not correlate with our broth microdilution MICs. Why might this be?

Discrepancies between disk diffusion and broth microdilution can arise from several factors:

  • Methodological Differences: While both methods assess susceptibility, they are based on different principles. Disk diffusion relies on the diffusion of the antibiotic through agar (B569324), which can be influenced by the molecular weight of the drug and the agar composition.

  • Breakpoint Interpretation: Ensure you are using the correct interpretive criteria (breakpoints) for the specific method and bacterial species being tested, as defined by regulatory bodies like the FDA and CLSI.[9][12][13]

  • Inherent Errors: Some studies have noted that disk diffusion can occasionally overestimate resistance for certain carbapenem-resistant Enterobacterales.[13][14]

Q4: We suspect our bacterial strain has developed resistance to ceftazidime during our experiments. What are the common resistance mechanisms?

Bacteria can develop resistance to ceftazidime through several mechanisms:

  • β-Lactamase Production: This is a primary mechanism of resistance. Bacteria acquire genes that produce enzymes (β-lactamases) that hydrolyze the β-lactam ring of ceftazidime, inactivating the antibiotic.[3] These can include Class A (like KPC), Class C (AmpC), and some Class D (OXA-type) enzymes.[2][15]

  • Porin Channel Mutations: Gram-negative bacteria have an outer membrane that contains porin channels, which β-lactam antibiotics use to enter the cell.[3] Mutations or reduced expression of these porins can limit the entry of ceftazidime, thereby reducing its efficacy.[2][3]

  • Efflux Pumps: Bacteria can express efflux pumps that actively transport ceftazidime out of the cell before it can reach its PBP targets.[1][2]

  • PBP Alterations: Modifications in the structure of the penicillin-binding proteins can reduce the binding affinity of ceftazidime, rendering it less effective.[16]

Q5: How does biofilm formation impact ceftazidime efficacy?

Biofilm formation can significantly reduce the effectiveness of ceftazidime. Bacteria within a biofilm are encased in a self-produced matrix of extracellular polymeric substances, which can act as a physical barrier, preventing the antibiotic from reaching the cells. Additionally, bacteria in a biofilm often have altered metabolic states, making them less susceptible to antibiotics that target actively growing cells.[17][18] Interestingly, some studies have shown that sub-inhibitory concentrations of ceftazidime can actually inhibit biofilm formation in some bacterial species like Pseudomonas aeruginosa.[19][20]

Troubleshooting Discrepancies Between In Vitro and In Vivo Results

Q6: Our in vitro data showed ceftazidime to be effective, but our in vivo animal model results are poor. What could explain this discrepancy?

This is a common challenge in drug development. Several factors can contribute to this disparity:

  • Pharmacokinetics/Pharmacodynamics (PK/PD): The concentration and duration of drug exposure at the site of infection are critical for efficacy. The standard dosing regimen may not achieve the necessary PK/PD targets in your animal model.[21][22][23] For ceftazidime, a key PK/PD parameter is the percentage of the dosing interval that the free drug concentration remains above the MIC (%fT > MIC).[24][25]

  • Host Factors: The immune status of the animal model (e.g., neutropenic vs. immunocompetent) can significantly influence the outcome of antibiotic therapy.[24]

  • In Vivo Environment: The physiological conditions at the site of infection (e.g., pH, oxygen tension, nutrient availability) can differ significantly from in vitro conditions and may affect both bacterial growth and antibiotic activity.[4][5]

  • Biofilm Formation: As mentioned previously, biofilm formation in vivo can be a major reason for treatment failure, even if the planktonic bacteria were susceptible in vitro.[17]

Q7: How can we better predict in vivo efficacy from our in vitro experiments?

While no in vitro model can perfectly replicate the complexity of an in vivo system, here are some strategies to improve correlation:

  • Use of Biorelevant Media: Consider using media that more closely mimics the nutrient composition of the in vivo environment, as this has been shown to improve the predictive value of MIC testing for some pathogens.[4][5]

  • Time-Kill Assays: These assays provide more dynamic information about the bactericidal or bacteriostatic activity of an antibiotic over time, which can be more informative than a static MIC value.

  • Hollow-Fiber Infection Models: These sophisticated in vitro systems can simulate the pharmacokinetic profiles of a drug in an animal or human, providing a more realistic assessment of its potential efficacy.

Data Presentation

Table 1: Ceftazidime MIC Breakpoints (CLSI/FDA)
Pathogen FamilyMIC (µg/mL) for Susceptible (S)MIC (µg/mL) for Intermediate (I)MIC (µg/mL) for Resistant (R)
Enterobacteriaceae≤48≥16
Pseudomonas aeruginosa≤8-≥16
Haemophilus influenzae≤2--

Data based on FDA recognized standards.[3][9] For ceftazidime-avibactam, the susceptible breakpoint is generally ≤8 µg/mL.[12][26]

Table 2: Factors Influencing Ceftazidime Efficacy
FactorPotential Impact on EfficacyKey Considerations
Bacterial Resistance Mechanisms Reduced or eliminated efficacyβ-lactamase production, porin loss, efflux pumps, PBP modification.[1][2][3][16]
Biofilm Formation Reduced penetration and efficacyCommon in device-related and chronic infections.[17][18]
Growth Medium Composition Altered MIC valuesNutrient availability can affect bacterial susceptibility and enzyme function.[4][5]
Pharmacokinetics (PK) Sub-optimal drug exposureClearance, volume of distribution, and half-life are critical.[21][23] Renal function significantly impacts clearance.[22][27]
Pharmacodynamics (PD) Inadequate bacterial killing%fT > MIC is a key parameter for efficacy.[24][25]
Drug Stability Loss of active compoundCeftazidime is sensitive to temperature and pH.[6][8][28]

Experimental Protocols

Protocol 1: Broth Microdilution for MIC Determination

This protocol is a generalized summary based on CLSI guidelines.

  • Prepare Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select several colonies and suspend them in a sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Prepare Antibiotic Dilutions:

    • Prepare a stock solution of ceftazidime.

    • Perform serial two-fold dilutions of ceftazidime in Cation-Adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

    • Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the Results:

    • The MIC is the lowest concentration of ceftazidime that completely inhibits visible bacterial growth.

Protocol 2: In Vivo Murine Thigh Infection Model

This is a commonly used model to evaluate antibiotic efficacy against localized infections.

  • Animal Preparation:

    • Use a suitable mouse strain (e.g., ICR, BALB/c).

    • Induce neutropenia by administering cyclophosphamide (B585) intraperitoneally on days -4 and -1 relative to infection.

  • Infection:

    • Prepare a bacterial inoculum of the desired strain in a suitable medium or saline.

    • Inject a defined volume (e.g., 0.1 mL) of the bacterial suspension intramuscularly into the thigh of each mouse.

  • Treatment:

    • At a specified time post-infection (e.g., 2 hours), begin antibiotic administration.

    • Administer ceftazidime (and/or comparator drugs) at human-simulated dosages via a suitable route (e.g., subcutaneous or intravenous).[24][29][30] Dosing regimens are designed to mimic human pharmacokinetic profiles.

  • Endpoint Evaluation:

    • At a predetermined time point (e.g., 24 hours post-treatment initiation), euthanize the mice.

    • Aseptically remove the infected thigh muscle.

    • Homogenize the tissue in a known volume of sterile saline.

    • Perform serial dilutions of the homogenate and plate on appropriate agar to determine the bacterial load (CFU/thigh).

    • Efficacy is typically measured as the change in log₁₀ CFU compared to 0-hour controls.

Mandatory Visualizations

Ceftazidime_Mechanism_and_Resistance cluster_outside Bacterial Exterior cluster_membrane Outer Membrane cluster_periplasm Periplasmic Space Ceftazidime Ceftazidime Porin Porin Ceftazidime->Porin Entry BetaLactamase β-Lactamase Porin->BetaLactamase PBP Penicillin-Binding Protein (PBP) Porin->PBP Transport EffluxPump_out Efflux Pump EffluxPump_out->Ceftazidime Expulsion Inactive_Ceftazidime Inactive Drug BetaLactamase->Inactive_Ceftazidime Degradation PBP->EffluxPump_out Drug Capture Cell_Wall_Synthesis_Blocked Cell Wall Synthesis Blocked -> Cell Lysis PBP->Cell_Wall_Synthesis_Blocked Inhibition Res_Porin Resistance: Porin Mutation/Loss Res_BetaLactamase Resistance: Enzymatic Degradation Res_Efflux Resistance: Efflux Pump Overexpression Res_PBP Resistance: PBP Alteration

Caption: Ceftazidime's mechanism and key bacterial resistance pathways.

Troubleshooting_Workflow cluster_invitro In Vitro Issues cluster_resistance Resistance Development cluster_invivo In Vitro vs. In Vivo Discrepancy start Inconsistent Ceftazidime Efficacy Results mic_var MIC Variability? start->mic_var res_suspect Suspected Resistance? start->res_suspect vivo_fail Poor In Vivo Efficacy? start->vivo_fail mic_check Check: - Inoculum Standardization - Media Composition - Drug Stability - Adherence to Protocol mic_var->mic_check resolution Consistent & Interpretable Results mic_check->resolution Identify & Correct Issue res_mech Investigate Mechanisms: - β-Lactamase Activity - Porin Expression - Efflux Pump Activity res_suspect->res_mech res_mech->resolution Characterize Resistance vivo_check Evaluate: - PK/PD Parameters (%fT > MIC) - Host Immune Status - Biofilm Formation in Model vivo_fail->vivo_check vivo_check->resolution Refine In Vivo Model

Caption: A logical workflow for troubleshooting inconsistent ceftazidime results.

Efficacy_Study_Flow cluster_vitro Phase 1: In Vitro Characterization cluster_vivo Phase 2: In Vivo Efficacy Testing start Hypothesis: Ceftazidime Efficacy Against Pathogen X mic Determine MIC (Broth Microdilution) start->mic time_kill Perform Time-Kill Assays mic->time_kill decision1 Is In Vitro Activity Promising? time_kill->decision1 model_select Select Animal Model (e.g., Murine Thigh/Lung) decision1->model_select Yes end_fail Re-evaluate/Optimize (e.g., Combination Therapy) decision1->end_fail No pk_pd Establish Humanized Dosing Regimen model_select->pk_pd efficacy_test Conduct Efficacy Study (Measure Bacterial Burden) pk_pd->efficacy_test decision2 Is In Vivo Efficacy Demonstrated? efficacy_test->decision2 end_success Proceed to Further Development decision2->end_success Yes decision2->end_fail No

Caption: Logical flow of a typical ceftazidime preclinical efficacy study.

References

Technical Support Center: Ceftazidime Solubility for Experimental Use

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving the solubility of Ceftazidime (B193861) in experimental settings. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for common challenges encountered when preparing Ceftazidime solutions.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of Ceftazidime in common laboratory solvents?

A1: Ceftazidime is a crystalline powder that is slightly soluble in water and sparingly soluble in organic solvents like ethanol (B145695) and DMSO.[1][2][3][4] Its solubility is influenced by factors such as pH, temperature, and the specific salt form of the compound. For consistent results, it is often supplied as Ceftazidime pentahydrate or in a formulation with sodium carbonate to improve dissolution in aqueous solutions.[5]

Q2: How does pH affect the solubility and stability of Ceftazidime?

A2: The pH of the solution is a critical factor for both the solubility and stability of Ceftazidime. The pH of a freshly prepared aqueous solution of Ceftazidime typically falls between 3.0 and 4.0.[1] However, formulations for injection are often buffered to a pH between 5.0 and 7.5.[5] Exposing Ceftazidime to a pH of 4 or lower can lead to immediate precipitation.[6] Conversely, while solubility may increase at higher pH, stability decreases, especially at pH values exceeding 7.[6] Maximum adsorption for experimental purposes has been observed around pH 6.[7]

Q3: What is the recommended storage temperature and duration for reconstituted Ceftazidime solutions?

A3: The stability of reconstituted Ceftazidime is highly dependent on temperature. For short-term storage, solutions in sterile water are generally stable for up to 8 hours at room temperature (21-23°C) or up to 96 hours when refrigerated at 4°C.[8][9] For longer-term storage, solutions can be frozen at -20°C for up to 3 months.[8][9][10] It is important to avoid repeated freeze-thaw cycles.

Q4: Can I use DMSO to prepare a stock solution of Ceftazidime?

A4: Yes, DMSO can be used to prepare stock solutions of Ceftazidime. The solubility in DMSO is reported to be ≥21.25 mg/mL.[11] However, some sources indicate lower solubility, around 4 mg/mL, and caution that moisture-absorbing DMSO can reduce solubility.[12] For biological experiments, it is often recommended to prepare aqueous solutions directly, if possible.[2][13]

Troubleshooting Guide

Issue: My Ceftazidime powder is not dissolving completely in water.

  • Solution 1: Check the pH. As mentioned, a very low pH can cause precipitation.[6] Consider using a buffer solution with a pH between 6.0 and 7.2.[2][13]

  • Solution 2: Gentle Warming and Sonication. Warming the solution to 37°C for a short period (e.g., 10 minutes) and/or using an ultrasonic bath can aid dissolution.[11]

  • Solution 3: Use a Formulation with a Solubilizing Agent. Commercial preparations of Ceftazidime for injection often include sodium carbonate, which reacts upon adding a diluent to form ceftazidime sodium in situ, a more soluble form.[5] This also releases carbon dioxide, which is why a clear solution is typically obtained after shaking for 1-2 minutes.[14][15]

Issue: My Ceftazidime solution has turned a yellow or amber color.

  • Explanation: It is normal for Ceftazidime solutions to range in color from light yellow to amber depending on the concentration, diluent, and storage conditions.[14] A minor increase in color intensity during storage at 25°C for 24 hours is also expected.[6] However, a significant color change may indicate degradation.

Issue: I am seeing precipitation after mixing Ceftazidime with other drugs.

  • Explanation: Ceftazidime can be physically or chemically incompatible with other drugs. For example, precipitation has been reported when mixed with vancomycin, nicardipine, midazolam, and propofol.[6] It is crucial to check for compatibility before co-administering or mixing Ceftazidime with other substances.

Quantitative Data Summary

The following tables summarize the solubility and stability data for Ceftazidime from various sources.

Table 1: Solubility of Ceftazidime in Common Solvents

SolventReported SolubilityReference(s)
WaterSlightly soluble[1][3]
Phosphate Buffered Saline (PBS), pH 7.2Approximately 5 mg/mL[2][13]
DMSO≥21.25 mg/mL[11]
4 mg/mL (fresh DMSO recommended)[12]
0.2 mg/mL[3]
EthanolVery slightly soluble / Insoluble[1][11]
0.2 mg/mL[3]

Table 2: Stability of Reconstituted Ceftazidime Solutions

ConcentrationDiluentStorage TemperatureDurationStabilityReference(s)
100 & 200 mg/mLSterile Water21-23°C (Room Temp)8 hours>90% remaining[8][9]
100 & 200 mg/mLSterile Water4°C96 hours>90% remaining[8][9]
20 mg/mL0.9% Sodium Chloride-20°C3 months>96% remaining[10]
4% - 12% (w/v)Not specified25°C24 hours<10% degradation[6]

Experimental Protocols

Protocol 1: Preparation of an Aqueous Ceftazidime Solution

  • Materials:

    • Ceftazidime powder

    • Sterile Water for Injection or a suitable buffer (e.g., PBS, pH 7.2)

    • Sterile vials and syringes

    • Vortex mixer and/or ultrasonic bath (optional)

  • Procedure:

    • Aseptically weigh the desired amount of Ceftazidime powder.

    • Add the appropriate volume of sterile water or buffer to the vial containing the powder. For clinical preparations, a common reconstitution is to add 10 mL of diluent to a 1g vial.[14]

    • Securely cap the vial and shake vigorously for 1-2 minutes until the powder is completely dissolved. The release of carbon dioxide from formulations containing sodium carbonate will aid in dissolution and result in a clear solution.[14][15]

    • Visually inspect the solution for any particulate matter. If particles are present, continue to mix or use gentle warming/sonication if necessary.

    • If not for immediate use, store the solution at the appropriate temperature as indicated in Table 2.

Protocol 2: Preparation of a Ceftazidime Stock Solution in DMSO

  • Materials:

    • Ceftazidime powder

    • Anhydrous (fresh) DMSO

    • Sterile microcentrifuge tubes or vials

  • Procedure:

    • Weigh the desired amount of Ceftazidime powder into a sterile tube.

    • Add the required volume of fresh DMSO to achieve the desired concentration (e.g., for a 20 mg/mL stock, add 50 µL of DMSO to 1 mg of Ceftazidime).

    • Vortex the tube until the powder is fully dissolved. Gentle warming (37°C) or sonication can be used to assist dissolution if needed.[11]

    • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

Visualizations

G Troubleshooting Ceftazidime Dissolution Issues start Start: Ceftazidime powder and aqueous solvent mix Mix vigorously for 1-2 minutes start->mix check_dissolved Is the powder fully dissolved? mix->check_dissolved solution_ready Solution is ready for use or storage check_dissolved->solution_ready Yes troubleshoot Troubleshooting Steps check_dissolved->troubleshoot No check_ph Check pH of solvent (Precipitation occurs at pH <= 4) troubleshoot->check_ph warm_sonicate Gentle warming (37°C) and/or sonication check_ph->warm_sonicate check_again Is it dissolved now? warm_sonicate->check_again check_again->solution_ready Yes consult Consult literature for alternative solvents (e.g., DMSO for stock solution) check_again->consult No

Caption: A troubleshooting workflow for dissolving Ceftazidime powder.

G Workflow for Preparing and Storing Ceftazidime Solutions start Start: Weigh Ceftazidime powder choose_solvent Choose appropriate solvent (e.g., Water, Buffer, DMSO) start->choose_solvent reconstitute Add solvent and mix thoroughly (Shake/Vortex/Sonicate) choose_solvent->reconstitute visual_inspection Visually inspect for complete dissolution reconstitute->visual_inspection use_immediately Use immediately in experiment visual_inspection->use_immediately storage_decision Store for later use visual_inspection->storage_decision end End of Process use_immediately->end short_term Short-term storage: - Room Temp (<= 8 hrs) - Refrigerate at 4°C (<= 96 hrs) storage_decision->short_term Short-term long_term Long-term storage: - Freeze at -20°C (<= 3 months) storage_decision->long_term Long-term short_term->end long_term->end

Caption: A general workflow for preparing and storing Ceftazidime solutions.

References

Technical Support Center: Managing Contamination in Ceftazidime Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ceftazidime (B193861). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper preparation, storage, and handling of Ceftazidime stock solutions to prevent and troubleshoot contamination.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Preparation and Handling

Q1: What is the recommended procedure for preparing a sterile Ceftazidime stock solution?

A1: To prepare a sterile Ceftazidime stock solution, it is crucial to use aseptic techniques. Reconstitute the Ceftazidime powder with a sterile diluent such as Sterile Water for Injection, Bacteriostatic Water for Injection, or 0.9% Sodium Chloride Injection.[1][2] The powder should fully dissolve, and the resulting solution should be clear.[3][4] For research applications requiring specific concentrations, it is advisable to filter sterilize the solution using a 0.22 µm syringe filter.[5][6]

Q2: What are the common sources of contamination for Ceftazidime stock solutions?

A2: Contamination of Ceftazidime stock solutions can stem from three primary sources:

  • Microbial Contamination: This is the most frequent type and includes bacteria, fungi (yeast and mold), and mycoplasma. Sources often include non-sterile equipment, improper aseptic handling during preparation, and contaminated reagents.[7]

  • Chemical Contamination: This can arise from residues of cleaning agents on laboratory equipment, endotoxins from bacteria, or the degradation of Ceftazidime itself.[7] Improper storage temperature, light exposure, and incorrect pH can accelerate chemical degradation.[8][9]

  • Physical Contamination: This includes particulate matter from the vial, stopper, or the environment. All parenteral drug products should be visually inspected for particulate matter before administration.[10]

Q3: Which sterile filter type is recommended for Ceftazidime solutions?

A3: For sterile filtration of aqueous solutions like Ceftazidime, Polyethersulfone (PES) or Polyvinylidene fluoride (B91410) (PVDF) membrane filters with a 0.22 µm pore size are recommended.[5] These materials are known for their low protein binding and high flow rates.[5] For solutions containing components that may be sensitive to binding, PVDF is often preferred.

Storage and Stability

Q4: What are the optimal storage conditions for Ceftazidime stock solutions?

A4: The stability of reconstituted Ceftazidime solutions is highly dependent on temperature and concentration. For short-term storage, refrigeration at 4°C (39°F) is recommended, which can preserve stability for up to 96 hours.[11] For longer-term storage, freezing at -20°C (-4°F) can maintain stability for up to 91 days.[11] It is crucial to protect solutions from light, as exposure can lead to degradation.[9][12]

Q5: How long is a reconstituted Ceftazidime solution stable at room temperature?

A5: At room temperature (21-23°C or 70-73°F), Ceftazidime solutions are stable for a much shorter period. Generally, they should be used within 8 to 12 hours of preparation.[1][11] Stability can be concentration-dependent; for example, a 4% to 12% solution is considered stable for up to 24 hours at a maximum of 25°C (77°F).[13][14]

Q6: Can I freeze and thaw my Ceftazidime stock solution multiple times?

A6: It is not recommended to refreeze thawed solutions of Ceftazidime.[1] Repeated freeze-thaw cycles can lead to the degradation of the antibiotic and may compromise its efficacy. Once thawed, the solution should be used within the recommended timeframes for refrigerated or room temperature storage.[1]

Troubleshooting Contamination and Degradation

Q7: What are the visual signs of a contaminated or degraded Ceftazidime stock solution?

A7: Regular visual inspection is a critical first step in detecting issues. Key indicators include:

  • Turbidity or Cloudiness: A solution that was initially clear but has become hazy is a strong indicator of bacterial or fungal growth.[7]

  • Color Change: Ceftazidime solutions are typically light yellow to amber.[2] A darkening of the solution can indicate chemical degradation, though it may not always correlate with a loss of potency if stored as recommended.[1] A distinct yellowish color can develop upon exposure to heat and UV radiation.[9]

  • Particulate Matter or Precipitate: The presence of floating particles, sediment, or crystals that do not dissolve can indicate contamination or solubility issues.[7] Precipitation has been reported when vancomycin (B549263) is added to a Ceftazidime solution.[15]

Q8: My Ceftazidime solution has changed color. Is it still usable?

A8: As with other cephalosporins, Ceftazidime powder and its solutions may darken depending on storage conditions.[1] While this color change does not necessarily indicate a loss of potency within the recommended storage times, it is a sign of chemical change.[1] If the solution is within its stability window and free of particulate matter, it is likely still usable. However, for critical experiments, it is best to use a freshly prepared solution.

Q9: I suspect my stock solution is contaminated. How can I confirm this?

A9: If you suspect microbial contamination, you can perform a sterility test. A small aliquot of the stock solution can be inoculated into a suitable liquid growth medium (e.g., Tryptic Soy Broth) and incubated. The appearance of turbidity in the medium indicates microbial growth. For a more quantitative assessment of Ceftazidime concentration and degradation products, High-Performance Liquid Chromatography (HPLC) is the recommended method.[16][17]

Data Presentation

Table 1: Stability of Reconstituted Ceftazidime Solutions under Various Storage Conditions
ConcentrationDiluent/ContainerStorage TemperatureDurationStabilityReference
4% - 12% (wt/vol)Not specified25°C (77°F)24 hours< 10% degradation[13][14]
100 mg/mL & 200 mg/mLSterile Water in Plastic Syringes/Glass Vials21-23°C (70-73°F)8 hours>90% remaining[8][11]
100 mg/mL & 200 mg/mLSterile Water in Plastic Syringes/Glass Vials4°C (39°F)96 hours>90% remaining[8][11]
100 mg/mL & 200 mg/mLSterile Water in Plastic Syringes/Glass Vials-20°C (-4°F)91 days>90% remaining[11]
1000 mg / 10 mLSterile Water45°C (113°F)24 hours~85% degradation[9]
Table 2: Recommended Diluents and Incompatible Solutions
Compatible DiluentsIncompatible Solutions/Additives
Sterile Water for Injection[1][2]Aminoglycoside solutions (do not mix in the same giving set)[1][15]
Bacteriostatic Water for Injection[1][2]Vancomycin (can cause precipitation)[13][14][15]
0.9% Sodium Chloride Injection[1]Sodium Bicarbonate Injection (less stable)[15]
5% Dextrose Injection[1]Nicardipine, Midazolam, Propofol (physical incompatibilities)[13][14]
0.5% or 1% Lidocaine Hydrochloride Injection (for IM)[1][2]N-acetylcysteine (chemical incompatibility)[13][14]

Experimental Protocols

Protocol 1: Preparation of Sterile Ceftazidime Stock Solution (100 mg/mL)

Materials:

  • Ceftazidime powder vial (e.g., 1g)

  • Sterile Water for Injection

  • Sterile syringes and needles

  • 0.22 µm sterile syringe filter (PES or PVDF membrane)

  • Sterile conical tubes or vials for aliquoting

  • Laminar flow hood or biological safety cabinet

Procedure:

  • Perform all operations within a laminar flow hood using aseptic technique.

  • Wipe the rubber stopper of the Ceftazidime vial and the diluent vial with 70% ethanol (B145695) and allow to air dry.

  • Using a sterile syringe, draw up the required volume of Sterile Water for Injection. For a 1g vial to make a 100 mg/mL solution, you will need 10 mL of diluent.

  • Slowly inject the diluent into the Ceftazidime vial. The vial is under positive pressure due to the release of carbon dioxide upon reconstitution.[10] It may be necessary to use a venting needle to equalize the pressure.[3]

  • Gently swirl the vial until the powder is completely dissolved. The solution should be clear and light yellow.[2][3]

  • Attach a 0.22 µm sterile syringe filter to a new sterile syringe.

  • Withdraw the reconstituted Ceftazidime solution from the vial into the syringe.

  • Filter the solution into a sterile conical tube or sterile aliquot tubes.

  • Label the aliquots clearly with the name of the compound, concentration, date of preparation, and storage conditions.

  • Store the aliquots at -20°C for long-term use.[11]

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Ceftazidime Purity and Degradation

This is a generalized protocol. Specific parameters may need to be optimized based on the available equipment and columns.

Objective: To determine the concentration of Ceftazidime and detect the presence of its primary degradation product, pyridine (B92270).

Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column

  • Ceftazidime reference standard

  • Pyridine reference standard

  • Mobile phase components (e.g., acetonitrile (B52724), phosphate (B84403) buffer)

  • Ceftazidime stock solution to be tested

Procedure:

  • Preparation of Mobile Phase: Prepare the mobile phase as per established methods (e.g., a mixture of acetonitrile and a pH-adjusted phosphate buffer). Degas the mobile phase before use.

  • Preparation of Standard Solutions:

    • Accurately weigh and dissolve the Ceftazidime reference standard in the mobile phase to prepare a series of known concentrations.

    • Similarly, prepare a series of standard solutions for pyridine.

  • Preparation of Sample: Dilute an aliquot of the Ceftazidime stock solution to be tested with the mobile phase to a concentration that falls within the range of the standard curve.

  • Chromatographic Conditions:

    • Column: C18, e.g., 4.6 mm x 15 cm, 5 µm particle size.[18]

    • Flow Rate: Approximately 1.0 - 2.0 mL/min.[18]

    • Detection Wavelength: 254 nm.[18]

    • Injection Volume: 10-20 µL.

  • Analysis:

    • Inject the standard solutions to generate a calibration curve for both Ceftazidime and pyridine.

    • Inject the prepared sample solution.

    • Identify the peaks for Ceftazidime and pyridine based on their retention times compared to the standards.

    • Quantify the concentration of Ceftazidime and pyridine in the sample using the calibration curves. A stable solution should retain over 90% of the initial Ceftazidime concentration.[11][13]

Visualizations

experimental_workflow cluster_prep Preparation cluster_storage Storage cluster_troubleshooting Troubleshooting cluster_outcome Outcome prep1 Reconstitute Ceftazidime Powder with Sterile Diluent prep2 Ensure Complete Dissolution prep1->prep2 prep3 Sterile Filter (0.22 µm) prep2->prep3 prep4 Aliquot into Sterile Tubes prep3->prep4 storage1 Short-term: 4°C (≤ 96 hrs) prep4->storage1 For Immediate Use storage2 Long-term: -20°C (≤ 91 days) prep4->storage2 For Future Use ts1 Visual Inspection: Turbidity, Color Change, Precipitate storage1->ts1 storage2->ts1 storage3 Protect from Light ts2 Suspected Contamination ts1->ts2 ts3 Confirm with Sterility Test or HPLC Analysis ts2->ts3 outcome1 Contamination Detected: Discard Solution ts3->outcome1 Positive outcome2 Solution is Clear & Stable: Proceed with Experiment ts3->outcome2 Negative

Caption: Workflow for preparing and managing Ceftazidime stock solutions.

logical_relationship cluster_causes Potential Causes of Contamination/Degradation cluster_effects Observed Effects cluster_prevention Preventive Measures cause1 Improper Aseptic Technique cause2 Non-Sterile Reagents/Equipment effect1 Microbial Growth (Turbidity) cause1->effect1 cause3 Incorrect Storage Temperature cause2->effect1 cause4 Light Exposure effect2 Chemical Degradation (Color Change) cause3->effect2 effect3 Loss of Potency cause3->effect3 cause5 Incompatible Additives cause4->effect2 cause4->effect3 effect4 Precipitate Formation cause5->effect4 prev1 Strict Aseptic Technique prev1->effect1 Prevents prev2 Use Sterile Materials prev3 Store at Recommended Temp. prev3->effect2 Prevents prev4 Protect from Light prev4->effect2 Prevents prev5 Check Drug Compatibility prev5->effect4 Prevents

Caption: Causes, effects, and prevention of Ceftazidime solution contamination.

References

Validation & Comparative

A Comparative Analysis of Ceftazidime's Efficacy Against Other Third-Generation Cephalosporins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of ceftazidime (B193861) against other prominent third-generation cephalosporins. The following sections detail in-vitro and in-vivo preclinical data, as well as clinical outcomes, supported by experimental methodologies.

In-Vitro Activity: A Quantitative Comparison

The in-vitro efficacy of cephalosporins is primarily determined by their Minimum Inhibitory Concentration (MIC), the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The following tables summarize the MIC50 and MIC90 values (the concentrations required to inhibit 50% and 90% of isolates, respectively) for ceftazidime and other third-generation cephalosporins against key Gram-negative pathogens.

Table 1: Comparative In-Vitro Activity (MIC in µg/mL) Against Pseudomonas aeruginosa
AntibioticMIC50MIC90Reference
Ceftazidime 2.08.0[1]
Cefoperazone8.032.0[1]
Cefotaxime (B1668864)16.0>64.0[1]
Ceftriaxone8.0>64.0[1]
Table 2: Comparative In-Vitro Activity (MIC in µg/mL) Against Enterobacteriaceae (e.g., E. coli, Klebsiella pneumoniae)
AntibioticMIC50MIC90Reference
Ceftazidime ≤0.120.5[2]
Cefotaxime≤0.120.25[2]
Ceftriaxone≤0.120.25[2]

Ceftazidime consistently demonstrates superior in-vitro activity against Pseudomonas aeruginosa compared to other third-generation cephalosporins[1][2]. While its activity against Enterobacteriaceae is comparable to that of cefotaxime and ceftriaxone, its potent anti-pseudomonal activity is a key differentiator[2].

In-Vivo Efficacy: Preclinical Models

In-vivo studies in animal models provide crucial insights into the therapeutic potential of antibiotics. The mouse protection test, or sepsis model, is a standard method for evaluating the in-vivo efficacy of antimicrobial agents[3].

Table 3: Comparative In-Vivo Efficacy (ED50 in mg/kg) in Mouse Protection Tests
PathogenCeftazidime CefotaximeCefoperazoneGentamicin (B1671437) (comparator)Reference
E. coli0.2-0.9Similar to CeftazidimeLess active than CeftazidimeSimilar to Ceftazidime[4]
K. pneumoniae0.1-25Similar to CeftazidimeLess active than CeftazidimeSimilar to Ceftazidime[4]
P. aeruginosa0.2-10.8Significantly less activeSignificantly less active0.6-6.3[4]
S. aureus3.5-25Similar to CeftazidimeSimilar to Ceftazidime0.4-1.6[4]

These in-vivo findings corroborate the in-vitro data, highlighting ceftazidime's potent activity against P. aeruginosa infections in a living system[4]. Its efficacy against Enterobacteriaceae is comparable to other third-generation cephalosporins and the aminoglycoside gentamicin[4].

Clinical Efficacy: Human Trials

Clinical trials in human subjects provide the ultimate assessment of an antibiotic's efficacy and safety. The following table summarizes the clinical cure rates of ceftazidime in comparison to other cephalosporins in the treatment of specific infections.

Table 4: Comparative Clinical Efficacy (Clinical Cure Rates)
InfectionCeftazidime ComparatorComparator Cure RateReference
Nosocomial Pneumonia79%Cefoperazone73%[5]
Complicated Urinary Tract Infection82%Cefpirome86%[6]
Community-Acquired Pneumonia86%Cefepime (B1668827)87%[7]

Clinical trial data indicates that ceftazidime is an effective treatment for nosocomial pneumonia, demonstrating a clinical success rate of 79%[5]. In the treatment of complicated urinary tract infections, ceftazidime's efficacy is comparable to cefpirome[6]. For community-acquired pneumonia, ceftazidime shows similar clinical success rates to the fourth-generation cephalosporin (B10832234), cefepime[7].

Experimental Protocols

In-Vitro Susceptibility Testing: Broth Microdilution Method (CLSI Guidelines)

The Minimum Inhibitory Concentrations (MICs) are determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI)[8][9][10].

  • Inoculum Preparation: A standardized inoculum of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Antibiotic Dilution: Serial twofold dilutions of the cephalosporins are prepared in cation-adjusted Mueller-Hinton broth in a 96-well microtiter plate.

  • Inoculation and Incubation: Each well is inoculated with the standardized bacterial suspension. The microtiter plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_test Testing cluster_analysis Analysis Inoculum Bacterial Inoculum (0.5 McFarland) Plate Inoculate 96-well Plate Inoculum->Plate Add inoculum Antibiotic Serial Antibiotic Dilutions Antibiotic->Plate Add dilutions Incubate Incubate (35°C, 16-20h) Plate->Incubate Read_MIC Read MIC (Lowest concentration with no visible growth) Incubate->Read_MIC

Caption: Workflow for Broth Microdilution MIC Testing.
In-Vivo Efficacy Testing: Mouse Sepsis Model

The mouse sepsis or peritonitis model is a widely used preclinical model to assess the efficacy of antibiotics[3].

  • Infection Induction: Mice (e.g., C57BL/6 or BALB/c) are infected via intraperitoneal injection of a standardized bacterial suspension (e.g., P. aeruginosa, E. coli). For a neutropenic model, mice are rendered neutropenic by treatment with cyclophosphamide (B585) prior to infection[11].

  • Therapeutic Intervention: At a specified time post-infection (e.g., 1-2 hours), mice are treated with the test antibiotic (e.g., ceftazidime) or a comparator via a clinically relevant route (e.g., subcutaneous or intraperitoneal injection)[12].

  • Endpoint Assessment: The primary endpoint is typically survival over a defined period (e.g., 7-14 days). Secondary endpoints can include the determination of bacterial load in tissues (e.g., spleen, liver, blood) at specific time points[3]. The ED50 (the dose required to protect 50% of the animals from lethal infection) is then calculated.

Mouse_Sepsis_Model_Workflow cluster_infection Infection Phase cluster_treatment Treatment Phase cluster_outcome Outcome Assessment Mice Select Mice (e.g., C57BL/6) Infection Induce Infection (e.g., IP injection of bacteria) Mice->Infection Treatment Administer Antibiotic (e.g., Ceftazidime) Infection->Treatment 1-2h post-infection Monitor Monitor Survival Treatment->Monitor Bacterial_Load Determine Bacterial Load (Optional) Treatment->Bacterial_Load ED50 Calculate ED50 Monitor->ED50 Bacterial_Load->ED50

Caption: Workflow for the Mouse Sepsis Model.

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Third-generation cephalosporins, including ceftazidime, exert their bactericidal effect by inhibiting the synthesis of the peptidoglycan layer of the bacterial cell wall.

Cephalosporin_Mechanism_of_Action cluster_bacterium Bacterial Cell cluster_effect Effect PBP Penicillin-Binding Proteins (PBPs) CellWall Bacterial Cell Wall PBP->CellWall Synthesizes Inhibition Inhibition of Peptidoglycan Synthesis PBP->Inhibition Leads to Peptidoglycan Peptidoglycan Precursors Peptidoglycan->PBP Substrate for Cephalosporin Ceftazidime Cephalosporin->PBP Binds to Lysis Cell Lysis and Death Inhibition->Lysis

Caption: Mechanism of Action of Ceftazidime.

The β-lactam ring of ceftazidime binds to and inactivates penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis. This disruption of cell wall integrity leads to bacterial cell lysis and death.

Conclusion

Ceftazidime demonstrates robust efficacy against a broad spectrum of Gram-negative bacteria, with a notable advantage in its potent activity against Pseudomonas aeruginosa. Both in-vitro and in-vivo data consistently support its superiority over many other third-generation cephalosporins for infections caused by this opportunistic pathogen. Clinical studies have established its effectiveness in treating a variety of serious infections. The choice of a third-generation cephalosporin should be guided by the specific pathogen, local resistance patterns, and the clinical context of the infection.

References

Navigating the Challenge of Carbapenem-Resistant Enterobacteriaceae: A Comparative Analysis of Ceftazidime-Avibactam and Meropenem-Vaborbactam

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of carbapenem-resistant Enterobacteriaceae (CRE) presents a formidable challenge to modern medicine, rendering many last-resort antibiotics ineffective. This guide provides a detailed, evidence-based comparison of two key therapeutic agents in the fight against CRE: ceftazidime-avibactam (Caz-Avi) and meropenem-vaborbactam (Mer-Vab). It is important to note that while the core antibiotic structures are ceftazidime (B193861) and meropenem, their efficacy against CRE is dependent on the co-formulated β-lactamase inhibitors, avibactam (B1665839) and vaborbactam, respectively. This analysis focuses on these combination therapies, which represent the current standard of care.

Executive Summary

Both ceftazidime-avibactam and meropenem-vaborbactam have demonstrated significant clinical utility in treating serious infections caused by CRE.[1] Clinical data suggests comparable efficacy and mortality outcomes between the two agents in many scenarios.[2][3] However, their in-vitro activity profiles can differ based on the specific mechanisms of carbapenem (B1253116) resistance.[1] Meropenem-vaborbactam has shown potent activity against Klebsiella pneumoniae carbapenemase (KPC)-producing Enterobacterales, while ceftazidime-avibactam is also effective against organisms producing OXA-48-type carbapenemases.[4][5][6] The choice between these agents may therefore be guided by local epidemiology and rapid diagnostics to identify the underlying resistance mechanism.

Quantitative Data Comparison

Clinical Outcomes

A retrospective multicenter study comparing ceftazidime-avibactam and meropenem-vaborbactam for CRE infections revealed no significant difference in clinical success rates (62% vs. 69%, respectively).[3][7][8] Similarly, 30-day and 90-day mortality rates were not statistically different between the two treatment groups.[3][7][8] Another study focusing on critically ill patients with CRE infections found comparable mortality rates at 14, 30, and 90 days between those treated with ceftazidime-avibactam and meropenem-based regimens.[2]

Clinical OutcomeCeftazidime-AvibactamMeropenem-VaborbactamMeropenem-Based Regimensp-valueSource(s)
Clinical Success Rate 62% (65/105)69% (18/26)65.6%0.49[3][7][8]
14-Day Mortality Rate 27.0%-31.1%0.738[2]
30-Day Mortality Rate 41.9%-47.5%0.511[2]
90-Day Mortality Rate 62.2%-65.6%0.818[2]

Note: Data from different studies are presented for a comprehensive overview. Direct comparison between all three arms is not implied.

In-Vitro Susceptibility

The in-vitro activity of these agents is a critical factor in their selection. Meropenem-vaborbactam has demonstrated excellent in-vitro activity against KPC-producing Enterobacterales.[1] In a study of 991 KPC-producing isolates, 99% were susceptible to meropenem-vaborbactam.[1] While ceftazidime-avibactam also showed high susceptibility rates (98%), the MIC ranges were higher.[1]

Organism TypeAntibioticMIC₅₀ (mg/L)MIC₉₀ (mg/L)Susceptibility RateSource(s)
KPC-producing Enterobacterales Meropenem-Vaborbactam0.06/81/899%[1]
KPC-producing Enterobacterales Ceftazidime-Avibactam1/44/498%[1]

Experimental Protocols

The clinical data presented is primarily derived from retrospective cohort studies. A typical methodology for such a study is as follows:

  • Patient Population: Adults with documented CRE infections who received treatment with either ceftazidime-avibactam or meropenem-vaborbactam for a specified duration (e.g., ≥72 hours) are included.[3][8] Patients with localized, uncomplicated infections may be excluded.[3][8]

  • Data Collection: A comprehensive review of patient medical records is conducted to extract demographic information, baseline clinical characteristics, infection type, antimicrobial treatment details, and clinical outcomes.

  • Endpoints: The primary endpoint is often clinical success, defined as the resolution of signs and symptoms of infection.[3][8] Secondary endpoints typically include 30-day and 90-day all-cause mortality, rates of adverse events, and recurrence of infection.[3][8]

  • Statistical Analysis: Statistical methods are employed to compare the outcomes between the treatment groups, often using regression models to adjust for potential confounding variables.[9]

In-vitro susceptibility testing is generally performed using reference methods such as broth microdilution, as standardized by the Clinical and Laboratory Standards Institute (CLSI).

Visualizing the Science

To better understand the context of these comparisons, the following diagrams illustrate a typical clinical trial workflow and the underlying mechanisms of bacterial resistance and antibiotic action.

G cluster_0 Patient Screening and Enrollment cluster_1 Randomization and Treatment cluster_2 Data Collection and Monitoring cluster_3 Outcome Analysis p1 Patients with Suspected CRE Infection p2 Inclusion/Exclusion Criteria Met p1->p2 p3 Informed Consent Obtained p2->p3 rand Randomization p3->rand armA Ceftazidime-Avibactam Arm rand->armA armB Meropenem-Vaborbactam Arm rand->armB dc1 Baseline Data Collection armA->dc1 armB->dc1 dc2 Follow-up Assessments dc1->dc2 dc3 Adverse Event Monitoring dc2->dc3 analysis Statistical Analysis of Endpoints dc3->analysis results Comparative Efficacy and Safety Results analysis->results

Caption: Workflow of a Comparative Clinical Trial.

G cluster_0 Carbapenem-Resistant Enterobacteriaceae (CRE) cluster_1 Mechanisms of Resistance cluster_2 Antibiotic Action cluster_3 β-Lactamase Inhibitor Action cre Bacterial Cell pbp Penicillin-Binding Proteins (PBPs) (Target for β-lactams) carbapenemase Carbapenemase Production (e.g., KPC, OXA-48) ceftazidime Ceftazidime (Inhibits PBPs) carbapenemase->ceftazidime Hydrolyzes meropenem Meropenem (Inhibits PBPs) carbapenemase->meropenem Hydrolyzes porin Porin Channel Loss efflux Efflux Pump Overexpression ceftazidime->pbp Inhibits Cell Wall Synthesis meropenem->pbp Inhibits Cell Wall Synthesis avibactam Avibactam avibactam->carbapenemase Inhibits KPC, OXA-48 vaborbactam Vaborbactam vaborbactam->carbapenemase Inhibits KPC

Caption: Mechanisms of CRE Resistance and Drug Action.

Conclusion

Ceftazidime-avibactam and meropenem-vaborbactam are both critical tools in the management of CRE infections, offering comparable clinical outcomes in many cases. The primary distinction lies in their spectrum of activity against different carbapenemase enzymes. The development of resistance to these newer agents has been reported, underscoring the importance of ongoing surveillance and antimicrobial stewardship.[3][7][8] Future research should focus on head-to-head clinical trials to further delineate the optimal use of these life-saving antibiotics.

References

A Comparative Guide to a Novel Spectrophotometric Assay for Ceftazidime Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a novel, simple, and rapid spectrophotometric method for the quantification of Ceftazidime (B193861) against established High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) assays. The information presented is intended to assist researchers and drug development professionals in selecting the most appropriate analytical method for their specific needs, considering factors such as sensitivity, cost, and throughput.

Performance Comparison of Ceftazidime Quantification Assays

The following table summarizes the key performance characteristics of the new spectrophotometric assay alongside the widely used HPLC-UV and UPLC-MS/MS methods. This allows for a direct comparison of their analytical capabilities.

ParameterNew Spectrophotometric MethodHPLC-UV MethodUPLC-MS/MS Method
Linearity Range 1–10 µg/mL[1]0.1 to 100 µg/ml[2]0.58-160 mg/L[3]
Limit of Detection (LOD) 0.314 µg/mL[1]Not explicitly statedNot explicitly stated
Limit of Quantification (LOQ) 1.047 µg/mL[1]0.1 µg/ml[2]0.58 mg/L[3]
Accuracy (Recovery %) 93.11 - 102.20%[1]89% (average)[2]74.4 ± 8.1% (mean)[3]
Precision (RSD %) 0.48 - 9.54%[1]<12% (Intra- and inter-assay variability)[2]<9.8% (Coefficients of variation)[3]

Experimental Protocols

A. New Spectrophotometric Method

This method is based on the diazotization of Ceftazidime and its subsequent coupling reaction with 4-tert-butylphenol (B1678320) in an alkaline medium to form a colored azo dye, which can be quantified spectrophotometrically.[1][4]

1. Preparation of Solutions:

  • Ceftazidime Stock Solution (1000 µg/mL): Dissolve 100 mg of standard Ceftazidime in 100 mL of distilled water.[4] Prepare calibration curve standards (1-12 µg/mL) by serial dilution of the stock solution.[4]
  • Sodium Nitrite (B80452) Solution (1% w/v): Dissolve 0.1 g of sodium nitrite in 10 mL of distilled water.[4]
  • 4-tert-butylphenol Solution.
  • Sodium Hydroxide (B78521) Solution.

2. Assay Procedure:

  • In a series of 20 mL volumetric flasks, add varying concentrations of the Ceftazidime standard solutions.
  • Add the sodium nitrite solution to initiate the diazotization reaction.
  • Introduce the 4-tert-butylphenol solution, followed by the sodium hydroxide solution to facilitate the coupling reaction.
  • Allow the reaction to stand for the optimized time to ensure complete color development.
  • Measure the absorbance of the resulting colored solution at the wavelength of maximum absorption (λmax 500 nm).[1]
  • Construct a calibration curve by plotting absorbance versus concentration.
  • Determine the concentration of Ceftazidime in unknown samples by interpolating their absorbance values on the calibration curve.

B. Established HPLC-UV Method

This method utilizes reverse-phase high-performance liquid chromatography with ultraviolet detection for the separation and quantification of Ceftazidime in plasma.[2]

1. Sample Preparation:

  • Employ an ultrafiltration technique for sample cleanup and separation.[2]

2. Chromatographic Conditions:

  • Column: Symmetry C18, 4.6 × 250 mm, 5.0 µm particle size.[2]
  • Mobile Phase: A mixture of 10 mM potassium phosphate (B84403) monobasic (pH 2.5 with phosphoric acid) and acetonitrile (B52724) (90:10 v/v).[2]
  • Flow Rate: Not explicitly stated.
  • Detection: UV absorbance at 260 nm.[2]

3. Quantification:

  • Generate a standard curve by injecting known concentrations of Ceftazidime. The curve is linear in the range of 0.1 to 100 µg/ml.[2]
  • Quantify Ceftazidime in samples by comparing their peak areas to the standard curve.

C. Established UPLC-MS/MS Method

This highly sensitive and specific method uses ultra-performance liquid chromatography coupled with tandem mass spectrometry to measure Ceftazidime concentrations in human plasma.[3]

1. Sample Preparation:

  • Perform protein precipitation using acetonitrile and 1,2-dichloroethane.[3]

2. Chromatographic and Mass Spectrometric Conditions:

  • Column: Acquity UPLC BEH C18, 2.1 × 100 mm, 1.7 µm particle size.[3]
  • Mobile Phase: A linear gradient of water and acetonitrile, both containing 0.1% formic acid.[3]
  • Flow Rate: 0.4 mL/min.[3]
  • Ionization: Electrospray ionization (ESI) in positive ion mode.[3]
  • Detection: Multiple Reaction Monitoring (MRM) with mass-to-charge transitions of 547.0 → 467.9/396.1 for Ceftazidime and 456.0 → 395.8/324.1 for the internal standard (cefotaxime).[3]

3. Quantification:

  • Establish a linear calibration curve in the range of 0.58-160 mg/L.[3]
  • Quantify Ceftazidime in samples based on the peak area ratio of the analyte to the internal standard.

Experimental Workflow for New Assay Validation

The following diagram illustrates the key steps involved in the validation of the new spectrophotometric assay for Ceftazidime quantification.

AssayValidationWorkflow prep Preparation of Standard Solutions optim Optimization of Reaction Conditions prep->optim calib Calibration Curve Generation optim->calib valid Method Validation calib->valid lin Linearity valid->lin acc Accuracy (Recovery) valid->acc prec Precision (Repeatability & Intermediate) valid->prec lod LOD & LOQ Determination valid->lod spec Specificity valid->spec sample Application to Real Samples lin->sample acc->sample prec->sample lod->sample spec->sample report Reporting and Documentation sample->report

Caption: Workflow for the validation of a new analytical assay.

References

A Comparative Analysis of Ceftazidime and Cefepime Against Clinical Isolates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro activity and clinical efficacy of two broad-spectrum cephalosporin (B10832234) antibiotics, Ceftazidime (B193861) and Cefepime (B1668827), against a range of clinically significant bacterial isolates. The information presented is collated from various studies to support research and development in the field of infectious diseases.

Executive Summary

Ceftazidime, a third-generation cephalosporin, and Cefepime, a fourth-generation cephalosporin, are both crucial in the management of serious bacterial infections, particularly those caused by Gram-negative organisms. While both exhibit potent activity, differences in their spectrum, stability to β-lactamases, and clinical effectiveness have been observed. Cefepime generally demonstrates a broader spectrum of activity, including enhanced action against some Gram-positive bacteria and certain Gram-negative bacilli that are resistant to third-generation cephalosporins.[1] This guide delves into the comparative data from various clinical and in vitro studies.

In Vitro Susceptibility Data

The following tables summarize the Minimum Inhibitory Concentration (MIC) and susceptibility rates of Ceftazidime and Cefepime against key clinical isolates.

Pseudomonas aeruginosa
AntibioticMIC₅₀ (mg/L)MIC₉₀ (mg/L)Susceptibility Rate (%)
Ceftazidime 4862.5 - 86.6
Cefepime 4838.7 - 83.4

Data compiled from multiple studies on carbapenem-resistant and general clinical isolates of P. aeruginosa.[2][3] A study on 1,005 clinical isolates of P. aeruginosa found that 86.6% were susceptible to ceftazidime, while 76.9% were susceptible to cefepime.[3] In a study of patients with cystic fibrosis, the susceptibility of P. aeruginosa isolates was lower for cefepime compared to ceftazidime.[4] However, for carbapenem-resistant P. aeruginosa, both drugs showed similar MIC₅₀ and MIC₉₀ values of 4 and 8 mg/liter, respectively.[2]

Enterobacteriaceae
AntibioticOrganismSusceptibility Rate (%)
Ceftazidime Enterobacter spp.-
Cefepime Enterobacter spp. (ceftazidime-resistant)96
Ceftazidime Salmonella enterica98.03
Cefepime Salmonella enterica98.69

Data from studies on ceftazidime-resistant Enterobacter spp. and Salmonella enterica isolates.[5][6] Cefepime has shown activity against most Gram-negative bacteria that have developed resistance to broad-spectrum cephalosporins like ceftazidime.[7] In a study of 100 clinical isolates resistant to ceftazidime and/or cefotaxime, only 6% were resistant to cefepime.[7][8]

Staphylococcus aureus
AntibioticMean Peak Reciprocal Bactericidal Titer
Ceftazidime 5.6
Cefepime 29.41

Data from a study on cloxacillin-susceptible Staphylococcus aureus isolates.[9] Cefepime has demonstrated improved antistaphylococcal bactericidal activity compared with ceftazidime.[9]

Clinical Efficacy

A randomized, multicenter study comparing cefepime and ceftazidime for serious bacterial infections found comparable clinical response rates. The satisfactory clinical response rates were 80% for the cefepime group and 79% for the ceftazidime group.[10] Another study on skin, surgical wound, and complicated urinary tract infections also found cefepime to be comparable to ceftazidime.[11]

Experimental Protocols

The data presented in this guide are primarily derived from studies employing standard antimicrobial susceptibility testing methods.

Antimicrobial Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of Ceftazidime and Cefepime against clinical isolates.

Methodology:

  • Isolate Preparation: Clinical isolates are cultured on appropriate agar (B569324) plates (e.g., Mueller-Hinton agar) and incubated at 35-37°C for 18-24 hours.

  • Inoculum Preparation: A standardized inoculum of the bacterial suspension is prepared to a turbidity equivalent to a 0.5 McFarland standard.

  • MIC Determination:

    • Broth Microdilution: Serial twofold dilutions of the antibiotics are prepared in microtiter plates. Each well is then inoculated with the standardized bacterial suspension. The plates are incubated at 35-37°C for 16-20 hours. The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

    • Agar Dilution: Serial twofold dilutions of the antibiotics are incorporated into molten agar and poured into petri dishes. The standardized bacterial suspension is then spot-inoculated onto the agar surface. The plates are incubated at 35-37°C for 16-20 hours. The MIC is the lowest concentration of the antibiotic that prevents the growth of a single colony.

  • Interpretation: The MIC values are interpreted as susceptible, intermediate, or resistant based on the clinical breakpoints established by organizations such as the Clinical and Laboratory Standards Institute (CLSI).

Visualized Workflows and Relationships

Antimicrobial Susceptibility Testing Workflow

AST_Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis & Reporting Isolate Clinical Isolate Culture Pure Culture Isolate->Culture Streak Inoculum Standardized Inoculum Culture->Inoculum Suspend & Adjust MIC_Test Broth Microdilution or Agar Dilution with Ceftazidime & Cefepime Inoculum->MIC_Test Incubation Incubate 16-20h at 35-37°C MIC_Test->Incubation Read_MIC Read MIC Incubation->Read_MIC Interpret Interpret using CLSI Breakpoints Read_MIC->Interpret Report Generate Report (Susceptible, Intermediate, Resistant) Interpret->Report

Caption: Workflow for determining antimicrobial susceptibility.

Logical Flow for Antibiotic Selection

Antibiotic_Selection cluster_decision Clinical Decision Making Infection Suspected Gram-Negative Infection Isolate_ID Isolate Identification Infection->Isolate_ID AST Antimicrobial Susceptibility Testing Isolate_ID->AST Check_Ceftazidime Susceptible to Ceftazidime? AST->Check_Ceftazidime Check_Cefepime Susceptible to Cefepime? Check_Ceftazidime->Check_Cefepime No Use_Ceftazidime Consider Ceftazidime Check_Ceftazidime->Use_Ceftazidime Yes Use_Cefepime Consider Cefepime Check_Cefepime->Use_Cefepime Yes Alternative Consider Alternative Antibiotics Check_Cefepime->Alternative No

Caption: Decision tree for antibiotic selection based on susceptibility.

References

A Head-to-Head Clinical Showdown: Ceftazidime vs. Piperacillin-Tazobactam

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of potent broad-spectrum antibiotics, ceftazidime (B193861), a third-generation cephalosporin, and piperacillin-tazobactam (B1260346), a combination of an extended-spectrum penicillin and a β-lactamase inhibitor, are mainstays in the empirical treatment of serious bacterial infections. This guide offers a detailed comparison of their performance, drawing upon data from head-to-head clinical trials to inform researchers, scientists, and drug development professionals.

Executive Summary

Clinical evidence indicates that both ceftazidime and piperacillin-tazobactam are effective in managing a variety of severe infections, including febrile neutropenia, nosocomial pneumonia, and bacteremia caused by Pseudomonas aeruginosa. While both agents demonstrate comparable efficacy in many scenarios, some studies suggest advantages for piperacillin-tazobactam in terms of clinical success and bacteriological eradication, particularly in nosocomial lower respiratory tract infections. Conversely, other large-scale retrospective studies have found no significant difference in mortality or clinical outcomes for P. aeruginosa bloodstream infections. The choice between these two powerful antibiotics may therefore depend on local susceptibility patterns, the specific clinical context, and patient-specific factors.

Data Presentation: A Comparative Analysis of Clinical Outcomes

The following tables summarize key quantitative data from comparative clinical trials, providing a clear overview of the efficacy and safety of ceftazidime and piperacillin-tazobactam in different clinical settings.

Table 1: Efficacy in Febrile Neutropenia

OutcomeCeftazidimePiperacillin-TazobactamStudy
Response to First-Line Therapy 55%53%Harter et al.[1]
Response after Vancomycin Addition 19%24%Harter et al.[1]
Complete Success (Monotherapy vs. Combination) 66% (with Amikacin)68%Samonis et al.[2]

Table 2: Efficacy in Nosocomial Lower Respiratory Tract Infections (in combination with Tobramycin)

OutcomeCeftazidime + Tobramycin (B1681333)Piperacillin-Tazobactam + TobramycinStudy
Clinical Success Rate 50%74%Joshi et al.[3][4]
Bacteriological Eradication Rate 38%66%Joshi et al.[3][4]
Mortality Rate 17%7.7%Joshi et al.[3][4]

Table 3: Outcomes in Pseudomonas aeruginosa Bloodstream Infections (Monotherapy)

OutcomeCeftazidimePiperacillin-TazobactamStudy
30-Day All-Cause Mortality 17.4%16%Harris et al.[5][6]
Clinical Failure No significant differenceNo significant differenceHarris et al.[5][6]
Microbiological Failure No significant differenceNo significant differenceHarris et al.[5][6]

Experimental Protocols

The methodologies of the cited clinical trials form the basis of the presented data. Below are detailed experimental protocols typical for comparing these two antibiotic regimens.

Study Design: Prospective, Randomized, Controlled Trial

A common design is a prospective, multicenter, randomized, open-label, controlled trial.[1][3][4]

  • Patient Population: Patients with a confirmed diagnosis of the infection under investigation (e.g., febrile neutropenia, nosocomial pneumonia) are enrolled. Inclusion criteria often specify age, clinical signs and symptoms, and laboratory findings (e.g., absolute neutrophil count). Exclusion criteria typically include known hypersensitivity to the study drugs, severe renal impairment, and pregnancy.

  • Randomization: Patients are randomly assigned to receive either ceftazidime or piperacillin-tazobactam. In some studies, these are administered as part of a combination therapy regimen with an aminoglycoside.[2][3][4]

  • Dosing Regimens:

    • Ceftazidime: Typically administered intravenously at a dose of 2 grams every 8 hours.[3][4]

    • Piperacillin-Tazobactam: Commonly administered intravenously at a dose of 4.5 grams every 6 or 8 hours.[2]

  • Outcome Measures:

    • Primary Endpoints: These often include clinical response (cure or improvement), all-cause mortality at a specified time point (e.g., 30 days), and microbiological response (eradication of the baseline pathogen).

    • Secondary Endpoints: These may include the need for modification of antibiotic therapy, duration of fever, and incidence of adverse events.

  • Statistical Analysis: Statistical tests such as the chi-square test or Fisher's exact test are used to compare categorical outcomes between the treatment groups. Survival analysis methods may be employed to analyze time-to-event data.

Mechanisms of Action and Resistance: A Visual Guide

The following diagrams illustrate the mechanisms of action of ceftazidime and piperacillin-tazobactam, as well as the key pathways of bacterial resistance.

cluster_bacterium Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) CellWall Peptidoglycan Cell Wall Synthesis PBP->CellWall Catalyzes Lysis Cell Lysis and Death CellWall->Lysis Disruption leads to Ceftazidime Ceftazidime Ceftazidime->PBP Inhibits

Caption: Mechanism of Action of Ceftazidime.

cluster_bacterium Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) CellWall Peptidoglycan Cell Wall Synthesis PBP->CellWall Catalyzes Lysis Cell Lysis and Death CellWall->Lysis Disruption leads to Piperacillin Piperacillin Piperacillin->PBP Inhibits Tazobactam Tazobactam BetaLactamase β-Lactamase Enzymes Tazobactam->BetaLactamase Inhibits BetaLactamase->Piperacillin Inactivates

Caption: Mechanism of Action of Piperacillin-Tazobactam.

cluster_resistance Mechanisms of Bacterial Resistance cluster_ceftazidime Resistance to Ceftazidime cluster_piptazo Resistance to Piperacillin-Tazobactam BetaLactamase β-Lactamase Production (e.g., ESBLs, AmpC) C_BL Hydrolysis by β-Lactamases BetaLactamase->C_BL PT_BL Inhibitor-Resistant β-Lactamases BetaLactamase->PT_BL PBP_mod Alteration of PBPs C_PBP Reduced PBP Affinity PBP_mod->C_PBP PT_PBP Reduced PBP Affinity PBP_mod->PT_PBP Efflux Efflux Pumps C_Efflux Active Efflux Efflux->C_Efflux PT_Efflux Active Efflux Efflux->PT_Efflux Porin_loss Porin Channel Loss C_Porin Decreased Permeability Porin_loss->C_Porin PT_Porin Decreased Permeability Porin_loss->PT_Porin

Caption: Key Mechanisms of Resistance.

References

A Researcher's Guide to Cross-Validation of Ceftazidime MIC Results from Different Laboratories

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of methodologies and performance data for the cross-validation of Ceftazidime Minimum Inhibitory Concentration (MIC) results. It is intended for researchers, scientists, and drug development professionals to ensure consistency and comparability of antimicrobial susceptibility testing data across different laboratories. The guide outlines standardized experimental protocols and presents key performance metrics from various studies.

Data Presentation: Performance of Ceftazidime Susceptibility Testing Methods

The accuracy and reproducibility of Ceftazidime MIC results are critical for both clinical diagnostics and drug development. Below are tables summarizing the performance of different susceptibility testing methods compared to the reference broth microdilution (BMD) method. The data is primarily focused on Ceftazidime-avibactam, reflecting the current landscape of antimicrobial resistance research and the availability of recent comparative studies.

Table 1: Performance of Etest and Disk Diffusion for Ceftazidime-avibactam against Enterobacterales

MethodCategorical Agreement (CA)Essential Agreement (EA)Major Error (ME)Very Major Error (VME)Reference
Etest99.6% (456/458)94.8% (434/458)0.2% (1/458)0.2% (1/458)[1]
Disk Diffusion (30/20 µg)99.8% (457/458)Not Applicable0.0%0.2% (1/458)[1]
Etest (against CRE)97% (72/74)89% (66/74)0.0%2.7% (2/74)[2]
Disk Diffusion (against CRE)76% (56/74)Not Applicable24.3% (18/74)0.0%[2]

CRE: Carbapenem-Resistant Enterobacterales

Table 2: Performance of Etest and Disk Diffusion for Ceftazidime-avibactam against Pseudomonas aeruginosa

MethodCategorical Agreement (CA)Very Major Error (VME)Major Error (Ma)Reference
Disk Diffusion (30/20 µg)95.2%2.3%2.9%[3]

Experimental Protocols

Standardized methodologies are paramount for achieving reproducible MIC results across different laboratories. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide detailed guidelines for antimicrobial susceptibility testing.

Broth Microdilution (BMD) - Reference Method

The reference method for determining MICs is the broth microdilution method, as detailed in CLSI document M07 and EUCAST guidelines.

  • Inoculum Preparation : A standardized inoculum of the test organism is prepared, typically adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This is further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Antimicrobial Agent Preparation : Serial two-fold dilutions of Ceftazidime are prepared in cation-adjusted Mueller-Hinton Broth (CAMHB). For Ceftazidime-avibactam, a fixed concentration of 4 µg/mL of avibactam (B1665839) is used.[4][5]

  • Incubation : The microdilution trays are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • Interpretation : The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Disk Diffusion (Kirby-Bauer)

The disk diffusion method is a qualitative or semi-quantitative method widely used in clinical laboratories.

  • Inoculum Preparation : A standardized inoculum (0.5 McFarland) is swabbed uniformly across the surface of a Mueller-Hinton agar (B569324) plate.

  • Disk Application : Paper disks impregnated with a specific amount of Ceftazidime (e.g., 30 µg) or Ceftazidime-avibactam (e.g., 30/20 µg or 10/4 µg) are placed on the agar surface.[3][6]

  • Incubation : Plates are incubated at 35°C ± 2°C for 16-20 hours.

  • Interpretation : The diameter of the zone of growth inhibition around the disk is measured. The result is interpreted as susceptible, intermediate, or resistant based on established breakpoints from CLSI or EUCAST.[3][7]

Etest

The Etest is a gradient diffusion method that provides a quantitative MIC value.

  • Inoculum Preparation : A standardized inoculum is swabbed onto the surface of a Mueller-Hinton agar plate, similar to the disk diffusion method.

  • Strip Application : A plastic strip with a predefined gradient of Ceftazidime is placed on the agar surface.

  • Incubation : Plates are incubated under the same conditions as the disk diffusion method.

  • Interpretation : An elliptical zone of inhibition is formed. The MIC is read where the edge of the inhibition ellipse intersects the MIC scale on the strip.

Quality Control

Routine quality control is essential to ensure the accuracy of MIC testing. This involves testing reference strains with known MIC values.

Table 3: CLSI and EUCAST Quality Control Strains for Ceftazidime

Quality Control StrainExpected MIC Range (µg/mL) - CLSIExpected MIC Range (µg/mL) - EUCAST
Escherichia coli ATCC® 259220.06 - 0.50.125 - 0.5
Pseudomonas aeruginosa ATCC® 278531 - 40.5 - 2
Klebsiella pneumoniae ATCC® 700603 (for Ceftazidime-avibactam)0.25/4 - 1/40.25/4 - 1/4

Ranges are for Ceftazidime unless otherwise specified. Data from CLSI M100 and EUCAST QC tables.[8][9][10]

Mandatory Visualization

CrossValidationWorkflow cluster_prep Phase 1: Preparation cluster_analysis Phase 3: Data Analysis & Comparison A Selection of Participating Laboratories B Standardization of Protocols (CLSI/EUCAST) A->B C Preparation & Distribution of Test Isolate Panel B->C D Distribution of Quality Control Strains C->D Lab1 Laboratory 1 (MIC Determination) C->Lab1 Lab2 Laboratory 2 (MIC Determination) C->Lab2 LabN Laboratory N (MIC Determination) C->LabN D->Lab1 D->Lab2 D->LabN E Centralized Data Collection Lab1->E Lab2->E LabN->E F Inter-laboratory Reproducibility (e.g., Modal MIC, Range) E->F G Categorical & Essential Agreement Analysis F->G H Discrepancy Resolution G->H I Final Report Generation H->I

Caption: Workflow for a multi-center cross-validation study of Ceftazidime MIC results.

References

A Head-to-Head Battle: In Vitro Efficacy of Ceftazidime vs. Ceftazidime-Avibactam Against Drug-Resistant Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the ongoing struggle against antimicrobial resistance, the combination of the third-generation cephalosporin, Ceftazidime (B193861), with the novel non-β-lactam β-lactamase inhibitor, Avibactam (B1665839), has emerged as a critical therapeutic option. This guide provides a detailed comparison of the in vitro efficacy of Ceftazidime alone versus Ceftazidime-avibactam against a range of clinically significant Gram-negative bacteria, supported by experimental data and protocols.

Executive Summary

Ceftazidime, a widely used β-lactam antibiotic, is often rendered ineffective by bacterial β-lactamase enzymes, which hydrolyze the antibiotic's core structure. Avibactam restores Ceftazidime's activity by inhibiting a broad spectrum of these enzymes. This guide presents compelling in vitro data demonstrating the significantly lower minimum inhibitory concentrations (MICs) of the Ceftazidime-avibactam combination compared to Ceftazidime alone, particularly against multidrug-resistant Enterobacterales and Pseudomonas aeruginosa.

Data Presentation: Comparative In Vitro Efficacy

The following table summarizes the minimum inhibitory concentration (MIC) values of Ceftazidime and Ceftazidime-avibactam against various bacterial isolates, including those producing extended-spectrum β-lactamases (ESBLs), Klebsiella pneumoniae carbapenemases (KPCs), and AmpC β-lactamases. The data clearly illustrates the enhanced potency of the combination agent.

Bacterial Species (Resistance Mechanism)No. of IsolatesDrugMIC Range (μg/mL)MIC₅₀ (μg/mL)MIC₉₀ (μg/mL)
Enterobacterales 7729Ceftazidime64
Ceftazidime-avibactam0.5
ESBL-producing E. coli & K. pneumoniae 90Ceftazidime>32>32
Ceftazidime-avibactam0.51
KPC-producing K. pneumoniae 29Ceftazidime≥128
Ceftazidime-avibactam≤0.125/4 - 4/4
AmpC-producing Enterobacterales -Ceftazidime---
Ceftazidime-avibactam-0.52
Pseudomonas aeruginosa 1743Ceftazidime432
Ceftazidime-avibactam28

Note: Ceftazidime-avibactam MICs are expressed as the concentration of ceftazidime in the presence of a fixed concentration of 4 µg/mL avibactam.

Experimental Protocols

The in vitro efficacy data presented in this guide was primarily generated using the broth microdilution method, a standardized antimicrobial susceptibility testing protocol.

Broth Microdilution Method for MIC Determination:

  • Bacterial Isolate Preparation: Clinically isolated and identified bacterial strains are cultured on appropriate agar (B569324) plates (e.g., Mueller-Hinton agar) and incubated for 18-24 hours at 35-37°C. A bacterial suspension is then prepared in a sterile saline or broth solution and adjusted to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.

  • Antimicrobial Agent Preparation: Stock solutions of Ceftazidime and Ceftazidime-avibactam are prepared. For Ceftazidime-avibactam, a fixed concentration of avibactam (typically 4 µg/mL) is maintained across all dilutions of ceftazidime. Serial two-fold dilutions of the antimicrobial agents are prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates.

  • Inoculation: The standardized bacterial suspension is further diluted and added to each well of the microtiter plate, resulting in a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation: The inoculated microtiter plates are incubated at 35-37°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth. This is assessed by visual inspection of the microtiter plates.

  • Quality Control: Standard quality control strains with known MIC values (e.g., Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853) are tested concurrently to ensure the accuracy and reproducibility of the results.[1]

Visualizing the Mechanisms and Workflows

To better understand the underlying mechanisms and experimental procedures, the following diagrams have been generated.

G cluster_bacterium Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) CellWall Cell Wall Synthesis Inhibition PBP->CellWall Inhibits BetaLactamase β-Lactamase Enzyme Degradation Ceftazidime Degradation BetaLactamase->Degradation Causes Inhibition β-Lactamase Inhibition BetaLactamase->Inhibition Ceftazidime Ceftazidime Ceftazidime->PBP Binds to Ceftazidime->BetaLactamase Target for Avibactam Avibactam Avibactam->BetaLactamase Binds and Inhibits BacterialLysis Bacterial Cell Lysis CellWall->BacterialLysis Leads to

Caption: Mechanism of Action of Ceftazidime-Avibactam.

G start Start: Obtain Bacterial Isolate prep_isolate Prepare Standardized Bacterial Inoculum (0.5 McFarland) start->prep_isolate qc Perform Quality Control with Reference Strains start->qc inoculate Inoculate Microtiter Plate with Bacterial Suspension prep_isolate->inoculate prep_drugs Prepare Serial Dilutions of Ceftazidime & Ceftazidime-Avibactam in 96-well plate prep_drugs->inoculate incubate Incubate at 35-37°C for 16-20 hours inoculate->incubate read_mic Visually Inspect for Growth and Determine MIC incubate->read_mic end End: Report MIC Values read_mic->end qc->end

Caption: Experimental Workflow for MIC Determination.

Conclusion

The in vitro data strongly supports the superior efficacy of Ceftazidime-avibactam over Ceftazidime alone against a wide array of β-lactamase-producing Gram-negative bacteria. The addition of avibactam effectively neutralizes key resistance mechanisms, restoring the antibacterial activity of ceftazidime. This makes the combination a valuable tool in the clinical management of infections caused by these challenging pathogens. For researchers and drug development professionals, these findings underscore the success of the β-lactam/β-lactamase inhibitor strategy and highlight the importance of continued surveillance and development of novel antimicrobial agents.

References

Decoding Synergistic Alliances: A Comparative Guide to Ceftazidime Combination Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the ongoing battle against antimicrobial resistance, the strategic combination of existing antibiotics to enhance their efficacy is a critical area of research. This guide provides an in-depth comparison of the synergistic effects of ceftazidime (B193861), a third-generation cephalosporin, with various antimicrobial compounds. The following sections detail the quantitative synergistic data, experimental methodologies, and the underlying mechanisms of action for these combinations, offering valuable insights for researchers, scientists, and drug development professionals.

Quantitative Assessment of Synergy

The synergistic potential of ceftazidime in combination with other antimicrobial agents has been rigorously evaluated using in vitro models. The primary metrics for quantifying synergy are the Fractional Inhibitory Concentration Index (FICI) and the reduction in bacterial load (log10 CFU/mL). A summary of key findings is presented below.

Table 1: Synergistic Activity of Ceftazidime Combinations Determined by Checkerboard Assay
CombinationTarget Organism(s)Key FindingsFICIReference(s)
Ceftazidime + Avibactam (B1665839) Carbapenem-Resistant Enterobacterales (CRE), Pseudomonas aeruginosaAvibactam restores the activity of ceftazidime against many beta-lactamase-producing bacteria.Not typically expressed as FICI; synergy is inherent in the combination drug's design.[1][2][3]
Ceftazidime + Fosfomycin Multidrug-Resistant Pseudomonas aeruginosaSignificant synergistic activity observed, restoring susceptibility in resistant strains.Synergy confirmed by checkerboard analysis.[4][5][6]
Ceftazidime + Tobramycin (B1681333) Pseudomonas aeruginosaSynergism demonstrated, especially at declining antibiotic concentrations below the MIC.FICI of 0.37 indicated synergism with a modified macrotitration technique.[7]
Ceftazidime + Aztreonam (B1666516) Metallo-β-lactamase (MBL)-producing Carbapenem-Resistant Enterobacterales (CRE)Potent synergy against MBL-producing strains, where avibactam protects aztreonam from other beta-lactamases.90.7% of 150 CRKP strains showed synergy (FICI ≤0.5).[8]
Ceftazidime-Avibactam + Meropenem KPC-producing Klebsiella pneumoniaeRemarkable synergistic activity, restoring susceptibility to both antibiotics.Not explicitly stated, but synergy was confirmed in checkerboard assays.[9]

FICI Interpretation: ≤ 0.5 = Synergy; > 0.5 to 4 = Indifference/Additive; > 4 = Antagonism.[10][11][12]

Table 2: Bactericidal Activity of Ceftazidime Combinations from Time-Kill Assays
CombinationTarget Organism(s)Key FindingsLog10 CFU/mL ReductionReference(s)
Ceftazidime + Tobramycin Hypermutable Pseudomonas aeruginosaHigh-dose combinations provided >6 log10 initial killing and suppressed resistance.>6[13]
Ceftazidime-Avibactam + Fosfomycin Multidrug-Resistant Pseudomonas aeruginosaIn a murine infection model, the combination significantly reduced bacterial load compared to monotherapy.~2-5 log reduction compared to stasis and control.[4][6]
Ceftazidime-Avibactam + Amikacin or Aztreonam Carbapenem-Resistant K. pneumoniae and MDR P. aeruginosaSynergistic killing observed against the majority of tested strains.≥2.15[14]

Synergy in time-kill assays is generally defined as a ≥ 2-log10 decrease in CFU/mL between the combination and its most active single agent.[15]

Experimental Protocols

The assessment of antibiotic synergy relies on standardized and reproducible experimental protocols. The two most common in vitro methods are the checkerboard assay and the time-kill curve assay.

Checkerboard Assay

The checkerboard assay is a microdilution method used to determine the FICI.

Methodology:

  • Preparation of Antibiotic Solutions: Stock solutions of each antibiotic are prepared and then serially diluted in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

  • Plate Setup: One antibiotic is diluted along the x-axis (columns) and the other along the y-axis (rows). This creates a matrix of wells with varying concentrations of both drugs. Control wells containing each drug alone are also included.

  • Inoculation: Each well is inoculated with a standardized bacterial suspension (typically 5 x 10^5 CFU/mL).

  • Incubation: The plate is incubated at 35-37°C for 16-24 hours.

  • Data Analysis: The minimum inhibitory concentration (MIC) of each drug alone and in combination is determined by visual inspection of turbidity. The FICI is then calculated using the following formula: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone).[16][17][18]

G cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis prep_antibiotics Prepare serial dilutions of Antibiotic A and B plate_setup Dispense antibiotic dilutions into 96-well plate in a checkerboard format prep_antibiotics->plate_setup prep_inoculum Prepare standardized bacterial inoculum inoculate Inoculate wells with bacterial suspension prep_inoculum->inoculate plate_setup->inoculate incubate Incubate plate at 37°C for 16-24h inoculate->incubate read_mic Determine MIC of each drug alone and in combination incubate->read_mic calc_fici Calculate Fractional Inhibitory Concentration Index (FICI) read_mic->calc_fici interpret Interpret FICI to determine synergy, additivity, or antagonism calc_fici->interpret G cluster_prep Preparation cluster_sampling Sampling and Plating cluster_analysis Analysis prep_culture Grow bacterial culture to log phase prep_inoculum Dilute to standardized inoculum in flasks with antibiotics prep_culture->prep_inoculum incubate Incubate flasks at 37°C prep_inoculum->incubate sample Collect aliquots at multiple time points (0, 2, 4, 8, 24h) incubate->sample Over time plate Perform serial dilutions and plate for CFU counting sample->plate count_colonies Incubate plates and count colonies plate->count_colonies plot_curves Plot log10 CFU/mL vs. time count_colonies->plot_curves determine_synergy Assess for ≥ 2-log10 decrease in CFU/mL plot_curves->determine_synergy G Ceftazidime Ceftazidime PBP Penicillin-Binding Proteins (PBPs) Ceftazidime->PBP binds to InactivatedCeftazidime Inactivated Ceftazidime CellWall Bacterial Cell Wall Synthesis PBP->CellWall inhibits BacterialLysis Bacterial Cell Lysis CellWall->BacterialLysis leads to BetaLactamase Beta-Lactamase Enzyme BetaLactamase->Ceftazidime hydrolyzes Avibactam Avibactam Avibactam->BetaLactamase inhibits

References

validation of Ceftazidime's bactericidal versus bacteriostatic activity

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers and drug development professionals on the bactericidal versus bacteriostatic properties of Ceftazidime (B193861), with comparative data and detailed experimental protocols.

Ceftazidime, a third-generation cephalosporin, is a widely utilized antibiotic with a well-established reputation for its potent activity against a broad spectrum of bacteria, particularly Gram-negative pathogens.[1][2] This guide provides a comprehensive validation of Ceftazidime's bactericidal nature, presenting quantitative data in comparison to other antibiotics, detailed experimental methodologies, and a visual representation of its mechanism of action.

Defining Bactericidal Activity: MIC vs. MBC

An antimicrobial agent is classified as bactericidal if it directly kills bacteria, and bacteriostatic if it inhibits their growth and reproduction. The definitive measure to differentiate between these activities is the ratio of the Minimum Bactericidal Concentration (MBC) to the Minimum Inhibitory Concentration (MIC).

  • Minimum Inhibitory Concentration (MIC): The lowest concentration of an antibiotic that prevents the visible growth of a microorganism after overnight incubation.

  • Minimum Bactericidal Concentration (MBC): The lowest concentration of an antibiotic that results in a ≥99.9% reduction in the initial bacterial inoculum.

A key indicator of bactericidal activity is an MBC/MIC ratio of ≤ 4 . This signifies that the concentration required to kill the bacteria is not significantly higher than the concentration needed to inhibit its growth.

Quantitative Analysis of Ceftazidime's Bactericidal Activity

The following tables summarize the MIC and MBC values of Ceftazidime against key Gram-positive and Gram-negative bacteria, alongside comparative data for other commonly used antibiotics.

Table 1: MIC and MBC of Ceftazidime Against Various Bacterial Species

Bacterial SpeciesCeftazidime MIC (µg/mL)Ceftazidime MBC (µg/mL)MBC/MIC RatioClassification
Pseudomonas aeruginosa0.5 - 81 - 162Bactericidal
Escherichia coli0.12 - 0.250.25 - 0.52Bactericidal
Staphylococcus aureus (methicillin-susceptible)1 - 82 - 322 - 4Bactericidal

Note: Values are presented as ranges compiled from multiple studies. The MBC/MIC ratio is calculated based on corresponding MIC and MBC values within the same study.

Table 2: Comparative MIC90 Values of Ceftazidime and Other Antibiotics Against Pseudomonas aeruginosa

AntibioticMIC90 (µg/mL)
Ceftazidime 4
Cefoperazone16
Cefotaxime>32
Cefsulodin4
Meropenem32

MIC90 represents the concentration at which 90% of isolates are inhibited.

Table 3: Comparative Bactericidal Activity Against Staphylococcus aureus (MSSA)

AntibioticTypical MIC (µg/mL)Typical MBC (µg/mL)MBC/MIC Ratio
Ceftazidime 8162
Oxacillin0.250.52
Vancomycin12-42-4

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Ceftazidime exerts its bactericidal effect by disrupting the synthesis of the bacterial cell wall. This process is crucial for maintaining the structural integrity of the bacterium, and its inhibition leads to cell lysis and death. The primary target of Ceftazidime is a group of enzymes known as Penicillin-Binding Proteins (PBPs), which are essential for the final steps of peptidoglycan synthesis.

The following diagram illustrates the mechanism of action of Ceftazidime:

Caption: Mechanism of action of Ceftazidime.

Experimental Protocols

The determination of MIC and MBC values is fundamental to assessing the bactericidal or bacteriostatic properties of an antibiotic. The following are detailed protocols based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.

cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_analysis Analysis A Prepare serial two-fold dilutions of Ceftazidime in Mueller-Hinton Broth (MHB) C Inoculate each well of a 96-well microtiter plate with the bacterial suspension A->C B Prepare standardized bacterial inoculum (~5 x 10^5 CFU/mL) B->C D Incubate at 35°C for 16-20 hours C->D E Visually inspect for turbidity (bacterial growth) D->E F Determine the lowest concentration with no visible growth (MIC) E->F

Caption: Workflow for MIC determination.

Detailed Steps:

  • Prepare Antibiotic Dilutions: Aseptically prepare a series of two-fold dilutions of Ceftazidime in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Prepare Bacterial Inoculum: From a fresh culture (18-24 hours old) on a non-selective agar (B569324) plate, suspend several colonies in a sterile broth or saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation: Inoculate each well of the microtiter plate containing the antibiotic dilutions with the standardized bacterial suspension. Include a growth control well (bacteria in broth without antibiotic) and a sterility control well (broth only).

  • Incubation: Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antibiotic at which there is no visible growth.

Determination of Minimum Bactericidal Concentration (MBC)

This procedure is performed after the MIC has been determined and establishes the lowest concentration of the antibiotic that kills ≥99.9% of the initial bacterial population.

cluster_mic From MIC Assay cluster_plating Subculturing cluster_incubation Incubation cluster_analysis Analysis A Identify wells with no visible growth (at and above the MIC) B Subculture a fixed volume (e.g., 10 µL) from each clear well onto a non-selective agar plate A->B C Incubate the agar plates at 35°C for 18-24 hours B->C D Count the number of Colony Forming Units (CFUs) on each plate C->D E Determine the lowest concentration that shows a ≥99.9% reduction in CFU compared to the initial inoculum D->E

Caption: Workflow for MBC determination.

Detailed Steps:

  • Selection of Wells: Following the determination of the MIC, select the wells showing no visible growth (the MIC well and all wells with higher concentrations).

  • Subculturing: Aliquot a standardized volume (typically 10 to 100 µL) from each of these clear wells and plate it onto a suitable non-selective agar medium (e.g., Tryptic Soy Agar or Blood Agar).

  • Incubation: Incubate the agar plates at 35°C ± 2°C for 18-24 hours.

  • Enumeration and Calculation: After incubation, count the number of colonies on each plate. The MBC is the lowest concentration of the antibiotic that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.

Conclusion

The presented data consistently demonstrates that Ceftazidime is a bactericidal agent against a wide range of clinically relevant bacteria. Its mechanism of action, involving the irreversible inhibition of essential enzymes in the bacterial cell wall synthesis pathway, leads to cell death. The MBC/MIC ratios for key pathogens such as Pseudomonas aeruginosa, Escherichia coli, and Staphylococcus aureus are consistently ≤ 4, confirming its classification as a bactericidal antibiotic. This comprehensive analysis provides valuable insights for researchers and drug development professionals in the evaluation and application of Ceftazidime.

References

The Transcriptomic Aftermath: A Comparative Guide to Ceftazidime's Impact on the Bacterial Transcriptome

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate molecular responses of bacteria to antibiotics is paramount in the fight against antimicrobial resistance. This guide provides a comparative transcriptomic analysis of bacteria treated with ceftazidime (B193861), a third-generation cephalosporin, versus other classes of antibiotics. By examining the changes in gene expression, we can elucidate the specific and shared pathways bacteria employ to counteract these antimicrobial agents.

This comparison synthesizes data from multiple transcriptomic studies on clinically relevant bacteria, including Pseudomonas aeruginosa, Escherichia coli, and Klebsiella pneumoniae. The objective is to present a clear, data-driven comparison of the transcriptomic signatures induced by ceftazidime and other antibiotics, offering insights into their mechanisms of action and the bacterial stress responses they trigger.

Comparative Transcriptomic Analysis: Ceftazidime vs. Other Antibiotics

The following tables summarize the quantitative transcriptomic data from studies comparing the effects of ceftazidime (or ceftazidime-avibactam) with other antibiotics on different bacterial species.

Table 1: Comparative Transcriptional Response of Pseudomonas aeruginosa to Ceftazidime-Avibactam (CZA) and Meropenem (B701) (MEM)
FeatureCeftazidime-Avibactam (CZA)Meropenem (MEM)Reference
Differentially Expressed Genes (DEGs) Up to 1,390 DEGs across strainsUp to 1,390 DEGs across strains[1][2]
Commonly Regulated Genes Few commonly regulated genes across strainsMore common transcriptional changes across strains than CZA[1]
Key Upregulated Pathways Strain-specific responsesMexAB-OprM efflux system, alginate biosynthesis[1][3]
Key Downregulated Pathways Strain-specific responses-
Mutated Genes in Resistant Strains dacB, ampD, mexRoprD, ftsI[1][3]

Data is based on multi-omics profiling of P. aeruginosa clinical isolates.[1][2][3]

Table 2: Comparative Transcriptional Response of Escherichia coli to Ceftazidime and Other Antibiotics
Antibiotic ClassRepresentative AntibioticTotal Differentially Expressed Genes (% of Genome)Key Upregulated PathwaysKey Downregulated PathwaysReference
Cephalosporin Ceftazidime ~40% Stress response, cell wall biosynthesisCarbon metabolism, amino acid biosynthesis, sulfur metabolism[4][5]
Carbapenem Imipenem~40%Stress response, nucleotide metabolismCarbon metabolism, amino acid biosynthesis[4]
Aminoglycoside Kanamycin76.4%Protein biosynthesis, stress responseCarbon metabolism, amino acid biosynthesis[4][5]
Fluoroquinolone Ciprofloxacin~40%SOS response, DNA repairCarbon metabolism, amino acid biosynthesis[4]
Tetracycline Tetracycline~40%Transport, stress responseAmino acid biosynthesis, protein biosynthesis[4]
Macrolide Erythromycin~40%Transport, stress responseAmino acid biosynthesis, protein biosynthesis[4]

Data is based on a comprehensive comparative transcriptomic analysis of E. coli K-12 MG1655.[4][5]

Table 3: Transcriptional Response of Klebsiella pneumoniae to Ceftazidime/Avibactam (CZA)
FeatureObservationReference
Total Differentially Expressed Genes 513 DEGs (log2 fold change >2 or <-2) in a hypervirulent strain[6]
Upregulated Genes 82 genes[6]
Downregulated Genes 431 genes[6]
Key Upregulated Pathways -
Key Downregulated Pathways Cell respiration, carbohydrate transport, stress-response pathways, quorum sensing (lsrABCD), mannose PTS system (manXYZ)[6][7]
Key Affected Resistance-Related Genes ompW (downregulated)[6][7]

Data is based on transcriptomic analysis of a carbapenem-resistant, hypervirulent K. pneumoniae isolate.[6][7]

Experimental Protocols

The methodologies outlined below are synthesized from the referenced studies to provide a general framework for comparative transcriptomic experiments.

Bacterial Strains and Growth Conditions
  • Bacterial Species: Pseudomonas aeruginosa, Escherichia coli K-12 MG1655, and carbapenem-resistant Klebsiella pneumoniae clinical isolates were used in the cited studies.[1][4][6]

  • Culture Media: Bacteria were typically grown in cation-adjusted Mueller-Hinton broth (CAMHB) or Luria-Bertani (LB) broth.[4][6]

  • Growth Phase: Cultures were grown to the mid-logarithmic phase before antibiotic exposure.

Antibiotic Treatment
  • Antibiotic Concentrations: Sub-inhibitory concentrations (e.g., 1/4x or 1/2x the minimum inhibitory concentration, MIC) or concentrations that inhibit 50% of growth were used to elicit a transcriptomic response without immediate cell death.[4] In some studies, a concentration of 48/4 mg/L of ceftazidime/avibactam was used.[8]

  • Exposure Time: The duration of antibiotic exposure varied between studies, ranging from minutes to several hours (e.g., 1, 3, and 6 hours, or up to 48 hours for tolerance studies).[6][8]

RNA Extraction and Sequencing
  • RNA Extraction: Total RNA was extracted from bacterial cultures using commercially available kits, such as the RNeasy Mini Kit (Qiagen).[8]

  • RNA Quality Control: The quality and integrity of the extracted RNA were assessed using spectrophotometry (e.g., NanoDrop) and bioanalysis (e.g., Agilent Bioanalyzer).

  • Library Preparation and Sequencing: RNA sequencing libraries were prepared using kits like the Nextera library preparation kit. Sequencing was performed on platforms such as the Illumina HiSeq.[8]

Data Analysis
  • Read Mapping: Raw sequencing reads were aligned to the respective bacterial reference genomes.

  • Differential Gene Expression Analysis: The number of reads mapping to each gene was counted, and differential expression analysis was performed using software packages like DESeq2 or limma to identify genes with statistically significant changes in expression.[9]

  • Pathway Analysis: Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) enrichment analyses were performed to identify the biological pathways significantly affected by the antibiotic treatments.[4][9]

Visualizing the Processes: Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for comparative transcriptomics and a key signaling pathway affected by ceftazidime.

Experimental_Workflow cluster_preparation Sample Preparation cluster_sequencing Sequencing cluster_analysis Data Analysis Bacterial_Culture Bacterial Culture (Mid-log phase) Antibiotic_Treatment Antibiotic Treatment (Ceftazidime vs. Others) Bacterial_Culture->Antibiotic_Treatment Control Control (No Antibiotic) Bacterial_Culture->Control RNA_Extraction Total RNA Extraction Antibiotic_Treatment->RNA_Extraction Control->RNA_Extraction Library_Preparation RNA-Seq Library Preparation RNA_Extraction->Library_Preparation Sequencing High-Throughput Sequencing Library_Preparation->Sequencing Read_Mapping Read Mapping to Reference Genome Sequencing->Read_Mapping DEG_Analysis Differential Gene Expression Analysis Read_Mapping->DEG_Analysis Pathway_Analysis Pathway Enrichment Analysis (GO, KEGG) DEG_Analysis->Pathway_Analysis Comparative_Analysis Comparative_Analysis Pathway_Analysis->Comparative_Analysis Comparative Transcriptomic Analysis

Caption: A generalized workflow for comparative transcriptomic analysis of antibiotic-treated bacteria.

Peptidoglycan_Biosynthesis_Inhibition Ceftazidime Ceftazidime PBP Penicillin-Binding Proteins (PBPs) Ceftazidime->PBP Inhibits Transpeptidation Transpeptidation (Cross-linking of peptidoglycan chains) PBP->Transpeptidation Catalyzes Cell_Wall_Synthesis Cell Wall Synthesis Transpeptidation->Cell_Wall_Synthesis Final step in Cell_Lysis Cell Lysis Cell_Wall_Synthesis->Cell_Lysis Disruption leads to

Caption: Simplified pathway of ceftazidime's inhibition of peptidoglycan synthesis.

References

A Comparative Analysis of the Post-Antibiotic Effect of Ceftazidime and Fluoroquinolones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the post-antibiotic effect (PAE) of the third-generation cephalosporin, Ceftazidime (B193861), in comparison to the broader class of fluoroquinolone antibiotics. The PAE, the suppression of bacterial growth after limited exposure to an antimicrobial agent, is a critical pharmacodynamic parameter in optimizing dosing regimens and predicting clinical efficacy. This document synthesizes experimental data, details methodologies for PAE determination, and visualizes the underlying mechanisms of action.

Quantitative Comparison of Post-Antibiotic Effect

The following table summarizes the in vitro post-antibiotic effect of Ceftazidime and various fluoroquinolones against key bacterial pathogens. The duration of PAE is influenced by the bacterial species, antibiotic concentration, and the duration of exposure.

AntibioticBacterial StrainConcentration (x MIC)Exposure Time (hours)Post-Antibiotic Effect (PAE) (hours)Reference
Ceftazidime Pseudomonas cepaciaMIC21.35 (mean)[1][2]
Ciprofloxacin (B1669076) Pseudomonas cepaciaMIC22.38 (mean)[1][2]
Ciprofloxacin Escherichia coli211.15[3]
Ciprofloxacin Escherichia coli612.52[3]
Ofloxacin Pseudomonas aeruginosaNot SpecifiedNot Specified0.0 - 1.6[4]
Pefloxacin Pseudomonas aeruginosaNot SpecifiedNot Specified0.0 - 10.1[4]

Experimental Protocols for PAE Determination

The determination of the post-antibiotic effect is a crucial in vitro measure of an antibiotic's persistent antimicrobial activity. Below is a detailed methodology for conducting a standard PAE experiment.

Bacterial Strain Preparation:
  • A standardized inoculum of the test bacterium (e.g., Pseudomonas aeruginosa) is prepared.

  • The bacteria are cultured in a suitable broth medium (e.g., Mueller-Hinton Broth) to the logarithmic phase of growth.

Antibiotic Exposure:
  • The bacterial culture is divided into test and control groups.

  • The test group is exposed to the antibiotic (Ceftazidime or a fluoroquinolone) at a specific concentration, typically a multiple of the Minimum Inhibitory Concentration (MIC).

  • The exposure period is standardized, commonly for 1 to 2 hours.

Antibiotic Removal:
  • After the exposure period, the antibiotic must be effectively removed to observe the subsequent growth dynamics. This is a critical step and can be achieved by:

    • Dilution: A significant dilution of the culture (e.g., 1:1000) to reduce the antibiotic concentration to sub-inhibitory levels.

    • Centrifugation and Resuspension: The bacterial cells are pelleted by centrifugation, the antibiotic-containing supernatant is discarded, and the cells are washed and resuspended in fresh, antibiotic-free medium.

Monitoring Bacterial Regrowth:
  • The growth of both the antibiotic-exposed and control cultures is monitored over time.

  • Bacterial growth can be quantified by several methods:

    • Viable Counts: Serial dilutions are plated on agar, and colony-forming units (CFUs) are counted at regular intervals.[5]

    • Spectrophotometry: The optical density (OD) of the culture is measured to determine bacterial turbidity.[3]

    • Bioluminescence: Measuring ATP levels as an indicator of viable bacteria.

Calculation of PAE:
  • The PAE is calculated as the difference in the time it takes for the antibiotic-treated culture and the control culture to increase by a specified amount (e.g., 1 log10 CFU/mL or a defined increase in OD).

  • The formula is: PAE = T - C

    • T: Time required for the count in the test culture to increase by 1 log10 CFU/mL after antibiotic removal.

    • C: Time required for the count in the untreated control culture to increase by 1 log10 CFU/mL.

Visualizing Mechanisms of Action and Experimental Workflow

To better understand the underlying principles of Ceftazidime and fluoroquinolones' action and the experimental process for PAE determination, the following diagrams are provided.

PAE_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_removal Removal cluster_monitoring Monitoring & Analysis BacterialCulture Bacterial Culture in Log Phase Inoculum Standardized Inoculum BacterialCulture->Inoculum Exposure Incubate with Antibiotic (Test) or without (Control) Inoculum->Exposure Removal Antibiotic Removal (Dilution or Centrifugation) Exposure->Removal Monitoring Monitor Regrowth (Viable Counts or OD) Removal->Monitoring Calculation Calculate PAE (T-C) Monitoring->Calculation

Caption: Experimental workflow for determining the Post-Antibiotic Effect (PAE).

Mechanism_of_Action cluster_ceftazidime Ceftazidime (β-Lactam) cluster_fluoroquinolones Fluoroquinolones Ceftazidime Ceftazidime PBP Penicillin-Binding Proteins (PBPs) Ceftazidime->PBP Binds to CellWall Peptidoglycan Synthesis PBP->CellWall Inhibits Lysis Cell Lysis & Death CellWall->Lysis Leads to Fluoroquinolones Fluoroquinolones Gyrase DNA Gyrase (Topoisomerase II) Fluoroquinolones->Gyrase Inhibits TopoIV Topoisomerase IV Fluoroquinolones->TopoIV Inhibits Replication DNA Replication & Repair Gyrase->Replication Blocks TopoIV->Replication Blocks Death Bacterial Cell Death Replication->Death Leads to

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Ceftazidime

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and environmentally responsible disposal of ceftazidime (B193861) is a critical component of laboratory and clinical research. Adherence to proper waste management protocols not only mitigates risks to personnel and the surrounding ecosystem but also upholds regulatory compliance. This document provides essential, step-by-step guidance for the disposal of ceftazidime, encompassing unused solutions, contaminated materials, and expired product.

Immediate Safety and Handling Considerations

Ceftazidime, a beta-lactam antibiotic, requires careful handling to minimize occupational exposure and prevent the release of active pharmaceutical ingredients into the environment. A primary degradation product of ceftazidime is pyridine, which is toxic.[1][2][3] Therefore, proper disposal is crucial to prevent the formation and release of such hazardous byproducts.

Personnel handling ceftazidime waste should always wear appropriate personal protective equipment (PPE), including gloves and safety glasses. All disposal procedures should be performed in a designated area, away from general laboratory traffic.

Step-by-Step Disposal Procedures

The proper disposal of ceftazidime waste involves a multi-step process that begins with segregation and may include a chemical inactivation step, followed by final disposal through a certified waste management vendor.

1. Waste Segregation:

Proper segregation at the point of generation is the foundation of safe disposal. Ceftazidime waste should be categorized as follows:

  • Liquid Waste: Unused or expired ceftazidime solutions, and the first rinse of emptied vials. This waste should be collected in a dedicated, clearly labeled, leak-proof container designated for "Ceftazidime Waste" or "Beta-Lactam Waste."

  • Solid Waste: Items contaminated with ceftazidime powder or solutions, such as gloves, bench paper, and empty powder vials (after initial rinsing). These should be placed in a designated, lined container for chemical waste.

  • Sharps Waste: Needles, syringes, and other sharps contaminated with ceftazidime. These must be immediately placed into a puncture-resistant sharps container labeled for "Chemical Sharps" or "Pharmaceutical Sharps."

2. Chemical Inactivation (Recommended for Liquid Waste):

To render liquid ceftazidime waste non-biologically active before final disposal, a chemical hydrolysis protocol is recommended. This procedure is based on the known susceptibility of the beta-lactam ring to alkaline hydrolysis.[4][5]

A detailed experimental protocol for this inactivation step is provided in the "Experimental Protocols" section below.

3. Final Disposal:

All segregated and, where applicable, inactivated ceftazidime waste must be disposed of as hazardous or pharmaceutical waste in accordance with local, state, and federal regulations. This typically involves collection by a licensed hazardous waste disposal company. The primary method for the final destruction of pharmaceutical waste is high-temperature incineration.[6]

Quantitative Data for Disposal

The following table summarizes key quantitative parameters for the recommended disposal methods for ceftazidime.

ParameterChemical Inactivation (Alkaline Hydrolysis)Thermal Disposal (Incineration)
Method Inactivation of the beta-lactam ring via hydrolysis.Complete destruction of the compound.
Reagent/Condition 1 M Sodium Hydroxide (NaOH)Two-chamber incinerator with a minimum temperature of 850°C.
Reagent to Waste Ratio 2 parts 1 M NaOH to 1 part liquid ceftazidime waste (2:1 v/v).[5]Not applicable.
Reaction Time Minimum of 240 minutes (4 hours) at ambient temperature.[5]A combustion retention time of at least two seconds in the second chamber is recommended.[6]
Efficacy Renders the antibiotic biologically inactive.Complete destruction of the active pharmaceutical ingredient.

Experimental Protocols

Protocol for Chemical Inactivation of Liquid Ceftazidime Waste via Alkaline Hydrolysis

This protocol details the methodology for inactivating liquid ceftazidime waste in a laboratory setting.

Objective: To hydrolyze the beta-lactam ring of ceftazidime, rendering it biologically inactive.

Materials:

  • Collected liquid ceftazidime waste.

  • 1 M Sodium Hydroxide (NaOH) solution.

  • Dedicated, labeled waste container for chemical inactivation.

  • Stir plate and magnetic stir bar.

  • Personal Protective Equipment (PPE): chemical-resistant gloves, safety glasses, lab coat.

  • pH indicator strips.

Procedure:

  • Ensure all work is conducted in a well-ventilated area, such as a fume hood.

  • Carefully measure the volume of the collected liquid ceftazidime waste.

  • In the dedicated inactivation container, add a volume of 1 M NaOH solution that is twice the volume of the ceftazidime waste (2:1 ratio).

  • Slowly and with stirring, add the liquid ceftazidime waste to the NaOH solution.

  • Add a magnetic stir bar to the container and place it on a stir plate.

  • Stir the mixture at a moderate speed at ambient temperature for a minimum of 4 hours to ensure complete hydrolysis.

  • After the reaction time, check the pH of the solution to ensure it is still alkaline.

  • Seal the container and label it as "Inactivated Ceftazidime Waste" or "Hydrolyzed Beta-Lactam Waste."

  • This inactivated waste is now ready for collection by the institution's hazardous waste management service.

Mandatory Visualizations

The following diagrams illustrate the logical workflow and signaling pathway for the proper disposal of ceftazidime.

CeftazidimeDisposalWorkflow start Ceftazidime Waste Generated segregation Segregate at Point of Generation start->segregation liquid_waste Liquid Waste (Unused solutions, rinsate) segregation->liquid_waste Liquid solid_waste Solid Waste (Gloves, empty vials) segregation->solid_waste Solid sharps_waste Sharps Waste (Needles, syringes) segregation->sharps_waste Sharps inactivation Chemical Inactivation (Alkaline Hydrolysis) liquid_waste->inactivation collect_solid Collect in Lined Chemical Waste Bin solid_waste->collect_solid collect_sharps Collect in Puncture-Proof Sharps Container sharps_waste->collect_sharps hazardous_waste_pickup Arrange for Hazardous Waste Collection inactivation->hazardous_waste_pickup Inactivated collect_solid->hazardous_waste_pickup collect_sharps->hazardous_waste_pickup incineration High-Temperature Incineration (>850°C) hazardous_waste_pickup->incineration end Final Disposal incineration->end CeftazidimeDegradationPathway Ceftazidime Ceftazidime (Active β-Lactam Ring) Hydrolysis Alkaline Hydrolysis (e.g., 1M NaOH) Ceftazidime->Hydrolysis treatment Pyridine Pyridine (Toxic Byproduct) Ceftazidime->Pyridine degradation leads to InactiveProducts Inactive Degradation Products (Opened β-Lactam Ring) Hydrolysis->InactiveProducts results in

References

Safeguarding Your Research: A Comprehensive Guide to Handling Ceftazidime

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Ceftazidine, a third-generation cephalosporin (B10832234) antibiotic. Following these procedural steps will minimize exposure risks and ensure proper disposal, fostering a secure and efficient workflow.

Essential Safety Information

Ceftazidime, while a valuable therapeutic agent, requires careful handling to avoid potential health risks. The primary routes of exposure are inhalation of dust particles and direct contact with the skin and eyes.[1][2] Skin contact may cause an allergic reaction in sensitized individuals.[2] It is crucial to handle the compound in accordance with good industrial hygiene and safety procedures.[3]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is the first line of defense against exposure. The following table summarizes the mandatory PPE for handling Ceftazidime powder and solutions.

Equipment Specification Purpose Citations
Eye Protection Chemical safety goggles or glassesTo protect eyes from dust and splashes.[1][2][3][4]
Hand Protection Chemically resistant gloves (e.g., Nitrile)To prevent skin contact and potential allergic reactions.[2][3][4][5]
Body Protection Protective, long-sleeved clothing or lab coatTo protect skin from accidental spills and contamination.[1][3][4][6]
Respiratory Protection Approved particulate respiratorRequired when ventilation is insufficient or if exposure limits are exceeded. Use in case of dust formation.[1][2][3][4][6]
Engineering Controls

To further minimize risk, specific engineering controls should be in place within the laboratory.

  • Ventilation: Ensure good ventilation in the work station, utilizing local exhaust ventilation where Ceftazidime is handled, especially in powder form.[3][7]

  • Safety Stations: Eyewash stations and safety showers must be readily available and in close proximity to the workstation.[3][6]

Operational Plan: Step-by-Step Handling Procedure

This section outlines the standard operating procedure for handling Ceftazidime from receipt to use.

  • Preparation and Inspection:

    • Before handling, wash hands thoroughly.[3]

    • Inspect containers for any damage.

    • Ensure all necessary PPE is worn correctly.[2]

    • Verify that safety showers and eyewash stations are accessible.[6]

  • Handling the Compound (Weighing and Reconstitution):

    • Handle Ceftazidime powder in a well-ventilated area, preferably within a chemical fume hood, to avoid dust generation and inhalation.[2][8]

    • Avoid breathing in any dust.[1][3]

    • Prevent contact with skin and eyes.[2]

    • Use non-sparking tools to prevent ignition sources.[8]

    • When reconstituting, add the diluent slowly to the powder to minimize aerosolization.

  • Post-Handling:

    • Wash hands and any exposed skin areas with mild soap and water after handling and before leaving the work area.[3]

    • Contaminated work clothing should not be allowed out of the workplace and should be washed before reuse.[2]

    • Do not eat, drink, or smoke in areas where Ceftazidime is handled or stored.[2][3]

Spill Management Protocol

In the event of a spill, follow these procedures to ensure safe cleanup.

  • Alert Personnel: Immediately alert others in the vicinity.[1]

  • Evacuate (If Necessary): For large spills, evacuate the area.

  • Don PPE: Ensure appropriate PPE is worn before attempting cleanup, including respiratory protection.[1]

  • Containment: Prevent the spilled material from entering drains or waterways.[1]

  • Cleanup:

    • Dry Spills: Use dry clean-up procedures to avoid generating dust.[1] Vacuuming with a HEPA-filtered vacuum is the preferred method.[1][3] If sweeping is necessary, first dampen the powder with a water mist to suppress dust.[3]

    • Wet Spills: Absorb the liquid with inert material and shovel it into a suitable container for disposal.[1]

  • Decontamination: Wash the spill area thoroughly with large amounts of water.[1]

  • Disposal: Place all cleanup materials into a sealed, labeled container for proper disposal.[1]

Disposal Plan

Proper disposal of Ceftazidime waste is critical to prevent environmental contamination.

  • Waste Classification: Unused or expired Ceftazidime should be treated as hazardous waste.

  • Disposal Method: Incineration in a licensed facility is the preferred method for disposing of waste product.[3][9]

  • Prohibited Disposal: Do not dispose of Ceftazidime waste into the sewer system or drains.[1][3][7]

  • Containers: Decontaminate empty containers before disposal.[1] Contaminated sharps must be placed in closable, puncture-resistant, and leak-proof containers.[3]

  • Regulations: All disposal must be conducted in accordance with local, regional, national, and international regulations.[2][3][7]

Procedural Workflow for Handling Ceftazidime

The following diagram illustrates the key steps and decision points for the safe handling of Ceftazidime in a laboratory setting.

cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Post-Handling & Disposal cluster_spill Spill Response start Start: Receive Ceftazidime ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe env_check Verify Engineering Controls (Ventilation, Eyewash Station) ppe->env_check weigh Weigh/Handle Powder in Ventilated Area env_check->weigh reconstitute Reconstitute Solution weigh->reconstitute spill_check Spill Occurs? reconstitute->spill_check use Proceed with Experimental Use spill_check->use No spill_proc Follow Spill Management Protocol spill_check->spill_proc Yes decontaminate Decontaminate Work Area use->decontaminate remove_ppe Remove & Dispose of PPE decontaminate->remove_ppe wash Wash Hands Thoroughly remove_ppe->wash waste Dispose of Waste via Licensed Contractor wash->waste end End waste->end spill_cleanup Contain & Clean Spill spill_proc->spill_cleanup spill_dispose Dispose of Spill Waste spill_cleanup->spill_dispose spill_dispose->weigh

Caption: Workflow for Safe Handling of Ceftazidime.

References

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.